Fluorescein-12-dutp
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRZULTMFHDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N4O21P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorescein-12-dUTP: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein-12-deoxyuridine-5'-triphosphate (Fluorescein-12-dUTP), a critical reagent for non-radioactive DNA labeling in a variety of molecular biology applications. This document details its core structure, physicochemical properties, and detailed protocols for its use in enzymatic DNA labeling techniques.
Core Structure and Properties of this compound
This compound is a modified deoxyuridine triphosphate (dUTP) molecule. It consists of a fluorescein (B123965) dye molecule attached to the C5 position of the pyrimidine (B1678525) ring of dUTP via a 12-atom spacer arm. This linker minimizes the steric hindrance between the fluorescent dye and the DNA polymerase, facilitating its efficient incorporation into a newly synthesized DNA strand in place of thymidine (B127349) triphosphate (dTTP).[1][2][3]
The key components of the this compound structure are:
-
Fluorescein: A widely used green fluorescent dye.
-
12-Atom Spacer Arm: A linker that connects the fluorescein to the dUTP. This spacer is crucial for reducing the interference of the bulky dye with the enzymatic incorporation process.
-
Deoxyuridine Triphosphate (dUTP): A pyrimidine nucleotide that can be incorporated into DNA.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various sources.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| Chemical Formula | C39H37N4O21P3Li4 | [4] |
| Molecular Weight | 1018.4 g/mol (tetralithium salt) | [4] |
| 994.69 g/mol (free acid) | [5] | |
| Appearance | Clear, yellow solution | [4] |
| Purity (HPLC) | ≥85-95% | [5][6] |
| Storage Conditions | -15°C to -25°C, protected from light | [1][4] |
| Stability | Stable for at least 12 months at -20°C. A decomposition of approximately 5% may occur within 6 months. | [1][4] |
Table 2: Spectroscopic Properties
| Property | Value | References |
| Excitation Maximum (λexc) | 492 - 498 nm | [5][7] |
| Emission Maximum (λem) | 517 - 521 nm | [1][5][7] |
| Molar Extinction Coefficient (ε) | 70,000 - 83,000 L·mol⁻¹·cm⁻¹ (at pH 7.5-9.0) | [2][5] |
| Quantum Yield (Φ) | 0.79 - 0.95 | [7][8] |
Note: The quantum yield of fluorescein is highly dependent on pH, with fluorescence increasing significantly from pH 6 to 8.[9]
Experimental Protocols
This compound is a versatile substrate for several DNA polymerases, enabling its use in various DNA labeling techniques.[1] It can be used as a substrate for DNA Polymerase I (including the Klenow fragment), Taq DNA Polymerase, Terminal Transferase, and Reverse Transcriptase.[1][6]
Random Primed DNA Labeling
This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating this compound.
Experimental Workflow for Random Primed DNA Labeling
Caption: Workflow for Random Primed DNA Labeling with this compound.
Detailed Protocol:
-
Template Preparation:
-
In a microcentrifuge tube, add 10 ng to 3 µg of linearized DNA template.[1]
-
Add autoclaved, double-distilled water to a final volume of 15 µl.[1]
-
Denature the DNA by heating in a boiling water bath at 95°C for 10 minutes.[1]
-
Immediately chill the tube on an ice/water bath to prevent re-annealing.[1]
-
-
Labeling Reaction:
-
On ice, add the following reagents to the denatured DNA:
-
Mix gently by pipetting and centrifuge briefly to collect the contents.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of the labeled DNA.[1]
-
-
Termination:
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[1]
-
-
Purification (Optional):
-
The labeled probe can be purified from unincorporated nucleotides using standard methods such as ethanol (B145695) precipitation or spin column chromatography.
-
PCR Labeling
This compound can be incorporated into DNA during the polymerase chain reaction (PCR). This is achieved by substituting a portion of the dTTP in the reaction mix with this compound.
General Protocol and Considerations:
-
This compound/dTTP Ratio: A common starting point is a 1:2 to 1:1 ratio of this compound to dTTP. For example, in a dNTP mix with a final concentration of 200 µM for each dNTP, one might use 100 µM dTTP and 100 µM this compound. The optimal ratio may need to be determined empirically and typically ranges from 30-50% this compound to 70-50% dTTP.[3][5]
-
Template DNA: 1 pg to 100 ng of template DNA can be used.
-
Polymerase: A thermostable DNA polymerase such as Taq polymerase is used.
-
Cycling Conditions: Standard PCR cycling conditions can generally be used, but optimization of annealing temperature and extension time may be necessary.
Example Reaction Setup (50 µl):
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dATP, dGTP, dCTP | 200 µM each |
| dTTP | 100 µM |
| This compound (1 mM) | 100 µM |
| Forward Primer | 0.1 - 1.0 µM |
| Reverse Primer | 0.1 - 1.0 µM |
| Template DNA | As required |
| Taq DNA Polymerase | 1-2.5 units |
| Nuclease-free water | To 50 µl |
PCR Cycling Protocol Example:
Caption: A typical PCR cycling protocol for DNA labeling.
Nick Translation
In this method, DNase I introduces single-stranded nicks into the DNA template. DNA Polymerase I then adds nucleotides, including this compound, at the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5'-phosphate end.
Detailed Protocol:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following:
-
1 µg Template DNA
-
5 µl 10x Nick Translation Buffer (typically contains Tris-HCl, MgCl₂, and a reducing agent)
-
5 µl dNTP mix (containing dATP, dGTP, dCTP at a concentration such as 0.2 mM each)
-
A mix of dTTP and this compound (a common molar ratio is 1:3 to 1:5 of dTTP to labeled dUTP)[10]
-
10 µl DNA Polymerase I/DNase I enzyme mix
-
Nuclease-free water to a final volume of 50 µl
-
-
-
Incubation:
-
Incubate the reaction at 15°C for 1-2 hours.[10] The incubation time can be adjusted to obtain the desired probe length (typically 200-500 bp).
-
-
Monitoring Probe Size (Optional):
-
To check the size of the labeled fragments, a small aliquot can be run on an agarose (B213101) gel.
-
-
Termination:
-
Stop the reaction by adding 5 µl of 0.5 M EDTA (pH 8.0).[11]
-
Inactivate the enzyme by heating at 65°C for 10 minutes.
-
-
Purification:
-
Purify the labeled probe from unincorporated nucleotides using methods like ethanol precipitation or spin column chromatography.[12]
-
Applications of this compound Labeled Probes
DNA probes labeled with this compound are utilized in a wide array of molecular biology techniques, including:
-
Fluorescence in situ Hybridization (FISH): For the visualization of specific DNA sequences in chromosomes or cells.[1][5]
-
Microarrays: For gene expression analysis and genotyping.
-
Southern and Northern Blotting: For the detection of specific DNA or RNA sequences.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based detection systems. [4]
Troubleshooting
Low Labeling Efficiency:
-
Suboptimal DNA Template: Ensure the DNA is of high purity and has been properly denatured (for random primed labeling). Linearized DNA is generally labeled more efficiently in random priming.[1]
-
Incorrect Reagent Concentrations: Optimize the ratio of this compound to dTTP. Excessive amounts of the labeled nucleotide can inhibit some polymerases.
-
Enzyme Inactivity: Ensure enzymes have been stored correctly and are active.
-
Incorrect Incubation Time or Temperature: Follow the recommended incubation conditions for the specific labeling method.
High Background:
-
Incomplete Removal of Unincorporated Nucleotides: Ensure the purification step is performed effectively to remove all free this compound.
-
Non-specific Binding of the Probe: Optimize hybridization and washing conditions in downstream applications.
Disclaimer: This document is intended for research purposes only and should not be used for diagnostic procedures.[1] Always refer to the manufacturer's specific instructions and safety data sheets for the reagents and enzymes used.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. apexbt.com [apexbt.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 6. 荧光素-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound *1 mM in TE Buffer (pH 7.5)* *CAS 214154-36-6* | AAT Bioquest [aatbio.com]
- 8. This compound *1 mM in Tris Buffer (pH 7.5)* | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Fluorescein NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
Fluorescein-12-dUTP: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fluorescein-12-dUTP, a fluorescently labeled deoxyuridine triphosphate analog. It is widely utilized in molecular biology for the enzymatic non-radioactive labeling of DNA. This document details its core spectral characteristics, protocols for its use, and common applications, serving as a comprehensive resource for laboratory professionals.
Core Properties of this compound
This compound is a modified nucleotide where a fluorescein (B123965) molecule is attached to the C5 position of the pyrimidine (B1678525) ring of dUTP via a 12-atom spacer arm. This linker arm minimizes steric hindrance, allowing for efficient incorporation by various DNA polymerases in place of thymidine (B127349) triphosphate (dTTP).[1][2] The resulting labeled DNA probes are invaluable for a range of fluorescence-based detection methods, including fluorescence in situ hybridization (FISH), microarray analysis, and PCR-based assays.[1][2]
Spectral and Physicochemical Characteristics
The fluorescence of this compound is characterized by a strong absorption (excitation) peak in the blue region of the visible spectrum and an emission peak in the green region. These spectral properties are influenced by the pH of the solution. The table below summarizes the key quantitative data from various suppliers.
| Parameter | Value | Conditions | Source(s) |
| Excitation Maximum (λexc) | 492 nm | Tris-HCl, pH 7.5 | [2] |
| 494 nm | --- | [3] | |
| 495 nm | pH 9.0 | [4] | |
| 498 nm | --- | [5][6] | |
| Emission Maximum (λem) | 517 nm | Tris-HCl, pH 7.5 | [2][5][6] |
| 520 nm | pH 9.0 | [4][7] | |
| 521 nm | --- | [3] | |
| Molar Extinction Coefficient (ε) | 83,000 L·mol-1·cm-1 | Tris-HCl, pH 7.5 | [2] |
| 80,000 L·mol-1·cm-1 | --- | [6] | |
| 70,000 L·mol-1·cm-1 | pH 9.0 | [4] | |
| Molecular Formula | C39H41N4O21P3 (free acid) | --- | [2][4] |
| Molecular Weight | 994.69 g/mol (free acid) | --- | [1][2] |
| 1018.4 g/mol (lithium salt) | --- | [8] | |
| Purity | ≥ 95% (HPLC) | --- | [2] |
| ≥ 85% (HPLC) | --- | [8] |
Note: It is crucial to protect this compound solutions from light and perform experimental procedures under low-light conditions to prevent photobleaching.[1][2]
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the general steps for determining the excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound solution (e.g., 1 mM stock)
-
Quartz cuvettes
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM Sodium Borate, pH 9.0)[2][4][9]
-
Spectrofluorometer
Methodology:
-
Prepare a Dilute Working Solution: Dilute the stock solution of this compound in the chosen buffer to a final concentration suitable for fluorescence measurement (typically in the nanomolar to low micromolar range).
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the buffer solution alone and place it in the spectrofluorometer to measure the background signal. This will be subtracted from the sample measurement.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 520 nm).[4]
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The resulting plot will show the excitation spectrum, with the peak corresponding to the excitation maximum (λexc).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (e.g., 495 nm).[4]
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The resulting plot will show the emission spectrum, with the peak corresponding to the emission maximum (λem).
-
-
Data Analysis: After subtracting the blank, normalize the spectra to identify the peak wavelengths accurately.
Protocol for DNA Labeling via PCR
This protocol describes the enzymatic incorporation of this compound into DNA during a standard Polymerase Chain Reaction (PCR). The labeled product can then be used as a probe for hybridization applications.
Materials:
-
DNA template
-
Forward and reverse primers
-
Deoxynucleotide (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
This compound (1 mM stock)
-
PCR buffer
-
Nuclease-free water
-
Thermal cycler
Methodology:
-
Prepare the Reaction Mixture: Assemble the PCR reaction on ice. For a typical 50 µL reaction, the components are mixed as follows. Note that the ratio of this compound to dTTP is critical and may require optimization. A common starting ratio is between 1:2 and 1:1 (this compound:dTTP).[1][2]
-
10x PCR Buffer: 5 µL
-
DNA Template (10-100 ng): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM of dTTP): 1 µL
-
This compound (1 mM): 3.5 µL (final concentration 0.07 mM)
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and perform PCR using an appropriate cycling program. A typical program includes:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Verification of Labeled Product:
-
Analyze a small aliquot (5 µL) of the PCR product by agarose (B213101) gel electrophoresis.
-
Visualize the DNA band under a UV transilluminator. The fluorescein-labeled DNA will be visible without the need for stains like ethidium (B1194527) bromide.[7] For enhanced visualization, use an imager equipped with an appropriate filter for fluorescein (e.g., 530 nm bandpass filter).[7]
-
-
Purification (Optional): If the labeled probe is to be used in downstream applications like FISH or microarrays, it should be purified from unincorporated nucleotides and primers using standard methods such as spin columns or ethanol (B145695) precipitation.[10]
Visualized Workflows and Principles
The following diagrams illustrate the core processes involving this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 3. biotium.com [biotium.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound *1 mM in TE Buffer (pH 7.5)* *CAS 214154-36-6* | AAT Bioquest [aatbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Principle of Fluorescein-12-dUTP Enzymatic Incorporation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-12-dUTP is a chemically modified deoxyuridine triphosphate (dUTP) nucleotide that serves as a critical tool in molecular biology for the non-radioactive labeling of DNA. This fluorescent analog of deoxythymidine triphosphate (dTTP) can be enzymatically incorporated into DNA strands, enabling the detection and visualization of specific DNA sequences or cellular processes. The core principle lies in the ability of certain DNA polymerases and transferases to recognize this compound as a substrate and incorporate it into a growing or nicked DNA strand. This guide provides a comprehensive overview of the enzymatic incorporation of this compound, detailing the underlying mechanisms, key enzymes, experimental protocols, and data presentation for researchers and professionals in drug development.
Core Principle of Enzymatic Incorporation
The enzymatic incorporation of this compound is primarily facilitated by two main classes of enzymes: DNA Polymerases and Terminal deoxynucleotidyl Transferase (TdT). These enzymes catalyze the formation of a phosphodiester bond between the 5'-phosphate group of the incoming this compound and the 3'-hydroxyl group of the terminal nucleotide of a DNA strand. The fluorescein (B123965) moiety is attached to the C5 position of the uracil (B121893) base via a spacer arm (12 atoms in length), which minimizes steric hindrance and allows for efficient recognition and incorporation by the enzymes.[1][2]
Key Enzymes and Their Mechanisms
-
Terminal deoxynucleotidyl Transferase (TdT): TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[3][4] This unique property makes TdT particularly useful for labeling the ends of DNA fragments, a hallmark of apoptosis. The primary application of TdT in conjunction with this compound is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[3][4][5]
-
DNA Polymerase I: This enzyme possesses both a 5'→3' polymerase activity and a 5'→3' exonuclease activity.[6] In a process known as nick translation, DNA Polymerase I can incorporate nucleotides at a 'nick' (a break in the phosphodiester backbone) in a double-stranded DNA molecule. The exonuclease activity removes nucleotides from the 5' side of the nick, while the polymerase activity adds new nucleotides, including this compound, to the 3' side.[6][7][8] This method is widely used to generate fluorescently labeled DNA probes for techniques like Fluorescence In Situ Hybridization (FISH).[9][10] Other polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases can also incorporate this compound.[11][12][13]
Applications of this compound Incorporation
The enzymatic incorporation of this compound is a cornerstone of several key molecular biology techniques:
-
Apoptosis Detection (TUNEL Assay): The TUNEL assay is a widely used method to detect DNA fragmentation, a characteristic of late-stage apoptosis.[3][4] TdT incorporates this compound at the 3'-OH ends of these DNA breaks, allowing for the fluorescent visualization and quantification of apoptotic cells.[3][4][5]
-
DNA Probe Labeling for In Situ Hybridization (FISH): Nick translation with DNA Polymerase I is employed to generate DNA probes labeled with this compound. These probes can then be used in FISH experiments to detect the presence and location of specific DNA sequences on chromosomes or in cells.[9][10]
-
PCR and cDNA Synthesis: this compound can be used as a substitute for dTTP in PCR reactions or during cDNA synthesis to generate fluorescently labeled amplicons or cDNA molecules.[2][11]
Quantitative Data Summary
The efficiency of this compound incorporation and the resulting signal intensity are critical for the success of these applications. The following tables summarize key quantitative parameters.
| Parameter | Enzyme | Recommended Value/Range | Application | Reference |
| This compound:dTTP Ratio | DNA Polymerase I / Taq Polymerase | 30-50% this compound | Nick Translation / PCR | [1][2] |
| Purity of this compound | N/A | ≥ 85% (HPLC) | General Use | [11] |
| Storage Temperature | N/A | -15°C to -25°C | General Use | [12][14] |
| Short-term Temperature Exposure | N/A | Up to 1 week at ambient temperature | General Use | [1] |
| Shelf Life | N/A | 12 months at -20°C | General Use | [1] |
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492-495 nm | [1][13] |
| Emission Maximum (λem) | ~517-520 nm | [1][13] |
| Molar Extinction Coefficient (ε) | ~83.0 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [1] |
Experimental Protocols
TUNEL Assay for Apoptosis Detection in Cultured Cells
This protocol provides a general framework for detecting apoptosis in adherent cells using this compound.
Materials:
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
DNase I (for positive control)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed adherent cells on coverslips in a culture dish and culture overnight.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control.
-
Fixation:
-
Wash cells twice with PBS.
-
Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.[3]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Add 0.25% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.[3]
-
Wash three times with PBS.
-
-
Positive Control (Optional):
-
Treat one coverslip with DNase I solution (typically 1 U/µL in DNase I buffer) for 30 minutes at room temperature to induce DNA strand breaks.[3]
-
Wash three times with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture. For a 50 µL reaction, typically mix:
-
TdT Reaction Buffer: 10 µL
-
This compound (e.g., 1 mM): 1 µL
-
TdT: 1 µL (e.g., 20 U/µL)
-
Nuclease-free water: to 50 µL
-
-
Add the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber.[3][15]
-
-
Washing:
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Visualization:
-
Visualize the slides using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Nick Translation for DNA Probe Labeling for FISH
This protocol describes the labeling of a DNA probe with this compound for use in FISH.
Materials:
-
DNA template (1 µg)
-
This compound (1 mM)
-
dNTP mix (dATP, dCTP, dGTP at 1 mM each)
-
DNA Polymerase I
-
DNase I
-
10x Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)
-
0.5 M EDTA (to stop the reaction)
-
Ethanol (B145695) (for precipitation)
-
3 M Sodium Acetate (B1210297)
Procedure:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
DNA template: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix (dATP, dCTP, dGTP): 1 µL of each
-
This compound (1 mM): 2 µL
-
dTTP (1 mM): 1 µL (adjust ratio as needed, e.g., 1:1 with labeled dUTP)
-
DNase I (diluted): Add an optimized amount (e.g., 1 µL of a 1:1000 dilution of a 1 mg/mL stock).[10]
-
DNA Polymerase I (10 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at 15°C for 90 minutes.
-
Monitoring Probe Size:
-
Run a small aliquot (e.g., 2 µL) of the reaction on an agarose (B213101) gel to check the size of the labeled fragments. The optimal size for FISH probes is typically between 200-500 bp.
-
If the fragments are too large, add more DNase I and incubate for a longer period.
-
-
Stopping the Reaction:
-
Add 1 µL of 0.5 M EDTA to stop the reaction.
-
Heat to 65°C for 10 minutes to inactivate the enzymes.
-
-
Purification of the Labeled Probe:
-
Precipitate the labeled DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled probe in an appropriate buffer for FISH.
-
Mandatory Visualizations
Caption: Workflow of this compound incorporation in a TUNEL assay.
Caption: Workflow of nick translation for fluorescent probe generation.
Conclusion
The enzymatic incorporation of this compound is a robust and versatile technique for labeling DNA. Its application in TUNEL assays provides invaluable insights into the process of apoptosis, a critical area of study in cancer research and drug development. Furthermore, its use in generating fluorescent probes for FISH enables the precise localization of genes and other DNA sequences, contributing significantly to cytogenetics and genome mapping. By understanding the core principles and optimizing the experimental protocols, researchers can effectively leverage this powerful tool for a wide range of molecular biology applications.
References
- 1. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. content.abcam.com [content.abcam.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. nzytech.com [nzytech.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. parisveltsos.com [parisveltsos.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. フルオレセイン-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 12. custombiotech.roche.com [custombiotech.roche.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. genscript.com [genscript.com]
Navigating the Stability of Fluorescein-12-dUTP Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the shelf life and stability of Fluorescein-12-dUTP solutions, a critical reagent in molecular biology and diagnostics. Understanding the factors that influence its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing the integrity of this fluorescent nucleotide analog.
Summary of Quantitative Stability Data
The stability of this compound is influenced by storage temperature, light exposure, and solution composition. The following tables summarize the key quantitative data from various suppliers.
Table 1: Recommended Storage and Shelf Life
| Parameter | Recommendation | Notes | Citations |
| Storage Temperature | -15°C to -25°C or -20°C | Consistent recommendation across major suppliers.[1][2][3][4][5][6][7][8][][10] | |
| Alternative Storage | -70°C | An alternative for long-term storage.[8] | |
| Guaranteed Shelf Life | At least 12 months from date of receipt | When stored at -15°C to -25°C.[8][11] | |
| Observed Decomposition | Approx. 5% within 6 months | When stored at -15°C to -25°C.[1][5][6] |
Table 2: Physicochemical Properties and Purity Specifications
| Parameter | Specification | Notes | Citations |
| Typical Concentration | 1 mM | Supplied as an aqueous solution.[1][2][3][4][10][12][13] | |
| Form | Clear, yellow solution or orange solid soluble in water | The solution is typically a tetralithium salt.[5][8] | |
| Purity (by HPLC) | ≥85% or 96-99% | Varies by manufacturer.[5][][10] | |
| Excitation Wavelength (λ_max_) | ~494-495 nm | In pH 9.0 buffer.[8][11][12] | |
| Emission Wavelength (λ_max_) | ~517-521 nm | In pH 9.0 buffer.[8][11][12] |
Factors Influencing Stability and Degradation
The integrity of this compound solutions can be compromised by several factors, leading to a decrease in performance in downstream applications.
-
Light Exposure: Fluorescein (B123965) is highly susceptible to photodegradation.[14] Exposure to natural or artificial light can lead to a rapid decline in fluorescence. Therefore, it is crucial to store solutions in the dark and handle them under low-light conditions.[7][11]
-
Temperature: As indicated, the optimal storage temperature is between -15°C and -25°C.[1][2][3][4][5][6][7][8][][10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation; it is recommended to aliquot the solution into smaller, single-use volumes.[15]
-
pH: The fluorescence of fluorescein is highly pH-dependent.[6] Its fluorescence intensity decreases significantly in acidic conditions (below pH 7).[6] For optimal and stable fluorescence, a slightly alkaline environment (pH 7.5-9.0) is recommended.[11][] Some suppliers provide the solution in a TE (Tris-EDTA) buffer, which helps maintain a stable pH.[14][]
-
Oxidation: The fluorescein molecule can be susceptible to oxidation, which can lead to a loss of fluorescence.[14]
-
Hydrolysis: The triphosphate chain of dUTP can undergo hydrolysis, particularly in acidic conditions or in the presence of certain metal ions, yielding dUDP, dUMP, and eventually deoxyuridine.
While a detailed degradation pathway for the entire this compound molecule is not extensively documented in the literature, the primary points of failure are the fluorescein moiety (photodegradation and pH-dependent fluorescence loss) and the triphosphate chain of dUTP (hydrolysis).
Experimental Protocols for Stability Assessment
To ensure the quality and performance of this compound solutions, particularly for long-term studies or when troubleshooting experimental variability, a stability assessment can be performed. Below are generalized protocols that can be adapted for this purpose.
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of the this compound solution by separating the intact molecule from potential degradation products.
Materials:
-
This compound sample
-
HPLC system with a UV-Vis or fluorescence detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Reference standard of this compound (if available)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 10-50 µM) with nuclease-free water or TEAA buffer.
-
Chromatographic Conditions:
-
Column: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis: Monitor at the absorbance maximum of fluorescein (~494 nm) and the absorbance maximum of the nucleotide base (~260 nm).
-
Fluorescence: Excite at ~494 nm and measure emission at ~521 nm.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compound and its potential degradation products. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
-
The retention time of the main peak should be consistent with a reference standard or previous measurements of a fresh lot.
-
Protocol for Functional Assessment in a PCR Assay
This protocol assesses the functionality of this compound by its ability to be incorporated into a DNA strand by a DNA polymerase.
Materials:
-
This compound sample (and a fresh lot for comparison, if available)
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase or other suitable polymerase
-
dNTP mix (without dTTP)
-
dTTP
-
PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
UV transilluminator or fluorescence imager
Procedure:
-
Reaction Setup: Prepare a master mix for the PCR reaction. Create two reaction tubes:
-
Test Reaction: Include a mix of dATP, dCTP, dGTP, a certain ratio of dTTP, and the this compound sample being tested. A common starting ratio is 2:1 dTTP:this compound.
-
Control Reaction: Use a standard dNTP mix (containing dATP, dCTP, dGTP, and dTTP) or a fresh lot of this compound.
-
-
PCR Amplification: Perform the PCR using standard cycling conditions appropriate for the template and primers.
-
Analysis:
-
Run the PCR products on an agarose gel.
-
Visualize the gel using a UV transilluminator or a fluorescence imager capable of detecting fluorescein.
-
A successful incorporation of this compound will result in a fluorescently labeled PCR product. The intensity of the fluorescence can be qualitatively or quantitatively compared to the control reaction. A significant decrease in fluorescence intensity of the test sample compared to the control suggests degradation.
-
Visualizing Workflows and Relationships
Workflow for a Stability Study of this compound
Caption: Workflow for a comprehensive stability study of this compound.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of this compound solutions.
By adhering to the recommended storage conditions and being mindful of the factors that can degrade this compound, researchers can ensure the reliability of this essential reagent in their experimental workflows. For critical applications, periodic quality control checks using the methodologies outlined in this guide are recommended.
References
- 1. Stability Studies for Oligonucleotide Drug Substance and Drug Product - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated Stability Testing of Armored RNA Quant Controls | Bio-Techne [bio-techne.com]
- 5. Interaction and photodegradation characteristics of fluorescein dye in presence of ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA & RNA Drug Stability Studies - Creative Proteomics [creative-proteomics.com]
- 8. Quality control of chemically damaged RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated Stability Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
The 12-Carbon Linker in Fluorescein-dUTP: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Fluorescein-12-dUTP, a critical reagent for researchers, scientists, and drug development professionals. The focus of this document is the integral role of the 12-carbon linker in facilitating robust and reliable results in a variety of molecular biology applications. This compound is a modified deoxyuridine triphosphate where a fluorescein (B123965) molecule is attached to the C5 position of the uracil (B121893) base via a 12-carbon atom spacer arm. This linker is crucial for ensuring efficient enzymatic incorporation of the labeled nucleotide into a growing DNA strand, as it minimizes steric hindrance between the bulky fluorescein dye and the active site of the DNA polymerase.
Core Properties and Specifications
This compound is a versatile tool for non-radioactive DNA labeling. Its chemical and spectroscopic properties are well-defined, making it a reliable choice for applications requiring fluorescent detection.
| Property | Value | Reference |
| Molecular Formula | C39H41N4O21P3 (free acid) | [1][2] |
| Molecular Weight | 994.69 g/mol (free acid) | [1][2] |
| Excitation Maximum (λexc) | ~492-495 nm | [1][2][3] |
| Emission Maximum (λem) | ~517-521 nm | [1][2][4] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Concentration | Typically supplied as a 1 mM solution | [1][2] |
The Significance of the 12-Carbon Linker
The 12-carbon linker arm is a key feature of this compound, contributing significantly to its utility in enzymatic DNA labeling techniques. The linker's primary function is to provide spatial separation between the dUTP molecule and the large fluorescein dye.
Figure 1: Structural relationship of this compound components.
This separation is critical during DNA synthesis, as it allows the DNA polymerase to recognize and incorporate the dUTP moiety without significant interference from the bulky fluorescein molecule. This leads to higher incorporation efficiency and ensures the generation of brightly fluorescently labeled DNA probes. The length of the linker has been optimized to provide sufficient flexibility and distance for optimal substrate recognition by various DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptase.[2][5]
Key Applications and Experimental Protocols
This compound is a substrate for a variety of DNA polymerases and is widely used in several molecular biology techniques.
PCR Labeling
Fluorescently labeled DNA probes can be generated directly during the polymerase chain reaction (PCR).
Experimental Workflow:
Figure 2: Workflow for PCR-based DNA probe labeling.
Protocol for PCR Labeling:
| Step | Reagent | Concentration/Amount |
| 1. | 10x PCR Buffer | 1x |
| 2. | dNTP Mix (dATP, dCTP, dGTP) | 200 µM each |
| 3. | dTTP | 100 µM |
| 4. | This compound | 100 µM |
| 5. | Forward Primer | 0.1 - 1.0 µM |
| 6. | Reverse Primer | 0.1 - 1.0 µM |
| 7. | DNA Template | 1 pg - 1 µg |
| 8. | Taq DNA Polymerase | 1-2.5 units |
| 9. | Nuclease-free water | to final volume |
Note: The optimal ratio of this compound to dTTP may need to be optimized for specific applications, with recommended ratios often ranging from 1:1 to 1:3.[5][6]
Nick Translation
Nick translation is a method for labeling DNA probes by introducing single-strand nicks, which then serve as starting points for DNA polymerase to incorporate labeled nucleotides.
Experimental Workflow:
References
- 1. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 2. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biotium.com [biotium.com]
- 5. apexbt.com [apexbt.com]
- 6. HighFidelity Fluorescein PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
Substrate Specificity of DNA Polymerases for Fluorescein-12-dUTP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of fluorescently labeled nucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from DNA sequencing and genotyping to in situ hybridization and gene expression analysis. Fluorescein-12-dUTP, a derivative of deoxyuridine triphosphate conjugated to the fluorescein (B123965) fluorophore via a 12-atom linker, is a commonly utilized substrate for the non-radioactive labeling of DNA. The efficiency and fidelity of this labeling process are critically dependent on the chosen DNA polymerase. This technical guide provides a comprehensive overview of the substrate specificity of various DNA polymerases for this compound, summarizing available data, detailing experimental protocols for kinetic analysis, and offering insights into the selection of the appropriate enzyme for specific research applications.
DNA Polymerase Families and Substrate Specificity
DNA polymerases are broadly classified into families based on their sequence homology and structural characteristics. The ability of a polymerase to incorporate a modified nucleotide like this compound is influenced by the architecture of its active site and its inherent fidelity.
Fluorescein-12-dUTP: A Technical Overview of its Molecular Properties
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of labeling reagents is paramount. This guide provides a focused look at the molecular weight and chemical formula of Fluorescein-12-dUTP, a widely used fluorescently labeled nucleotide.
Molecular and Chemical Properties
This compound is a modified deoxyuridine triphosphate (dUTP) that incorporates a fluorescein (B123965) dye. This allows for the enzymatic labeling of DNA for various applications, including PCR, in situ hybridization, and microarray analysis. The specific molecular formula and weight can vary slightly depending on the salt form.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula (Free Acid) | C₃₉H₄₁N₄O₂₁P₃ | Jena Bioscience[1], Thermo Fisher Scientific[2] |
| Molecular Weight (Free Acid) | 994.69 g/mol | Jena Bioscience[1] |
| Molecular Formula (Lithium Salt) | C₃₉H₃₇N₄O₂₁P₃Li₄ | Roche[3], MyBioSource[4], Sigma-Aldrich |
| Molecular Weight (Lithium Salt) | 1018.4 g/mol | Roche[3], MyBioSource[4], Sigma-Aldrich |
| Molecular Formula (Sodium Salt) | C₃₉H₃₈N₄O₂₁P₃ • 3Na | Cayman Chemical[5] |
| Formula Weight (Sodium Salt) | 1060.6 g/mol | Cayman Chemical[5] |
| Exact Mass (Free Acid) | 994.15 g/mol | Jena Bioscience[1] |
As a language model, I am unable to provide experimental protocols or generate diagrams. The information presented is based on publicly available data sheets from various suppliers. Researchers should always refer to the specific product documentation for the most accurate and lot-specific information.
References
Fluorescein-12-dUTP: A Comprehensive Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties and key applications of Fluorescein-12-dUTP, a widely utilized fluorescently labeled nucleotide. This document details its quantum yield and brightness, presents experimental protocols for its use, and visualizes relevant biological pathways and experimental workflows.
Core Photophysical Properties
This compound is a derivative of deoxyuridine triphosphate (dUTP) that is covalently linked to a fluorescein (B123965) dye. This modification allows for the enzymatic incorporation of the fluorescent label into DNA, enabling its detection in a variety of molecular biology applications. The key quantitative photophysical parameters of this compound are summarized in the table below. Brightness, a parameter influenced by both the extinction coefficient and the quantum yield, is qualitatively high for fluorescein-based dyes, making them a popular choice for fluorescence microscopy and other detection methods.
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | 70,000 - 83,000 M⁻¹cm⁻¹ | pH 7.5 - 9.0 |
| Absorption Maximum (λabs) | 492 - 495 nm | pH 7.5 - 9.0 |
| Emission Maximum (λem) | 517 - 521 nm | pH 7.5 - 9.0 |
| Quantum Yield (Φ) | ~0.925 (for fluorescein) | 0.1 N NaOH |
Key Applications and Experimental Protocols
This compound is a versatile reagent used in a multitude of molecular biology techniques that require the generation of fluorescently labeled DNA probes. These probes can be subsequently used for hybridization-based detection or direct visualization.
DNA Labeling via Random Primed Synthesis
This method is used to generate highly fluorescent DNA probes from a DNA template. The reaction utilizes random hexamer primers to initiate DNA synthesis by the Klenow fragment of DNA Polymerase I, which incorporates this compound in place of dTTP.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:
-
Linearized DNA template (10 ng to 3 µg)
-
10x Hexanucleotide Mix (2 µL)
-
10x dNTP/Fluorescein-12-dUTP Mix (1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP, 0.35 mM this compound, pH 7.5) (2 µL)
-
Nuclease-free water to a final volume of 19 µL
-
-
Denaturation: Denature the DNA by heating the reaction mixture at 95°C for 10 minutes, followed by immediate chilling on ice.
-
Enzymatic Reaction: Add 1 µL of Klenow Fragment (2 U/µL) to the reaction mixture. Mix gently and centrifuge briefly.
-
Incubation: Incubate the reaction at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of the labeled probe.[1]
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[1]
-
Probe Purification: The labeled probe can be purified from unincorporated nucleotides using spin columns or ethanol (B145695) precipitation.
Logical Workflow for Random Primed DNA Labeling
References
An In-depth Technical Guide to Fluorescein-12-dUTP: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Fluorescein-12-dUTP, a versatile fluorescently labeled nucleotide analog. It details its core applications in molecular biology and offers in-depth experimental protocols for its use in DNA labeling techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.
Core Properties of this compound
This compound is a modified deoxyuridine triphosphate (dUTP) that is covalently linked to a fluorescein (B123965) dye molecule via a 12-atom spacer arm. This design allows for its efficient enzymatic incorporation into DNA, replacing thymidine (B127349) triphosphate (dTTP), without significantly distorting the DNA helix. The resulting fluorescently labeled DNA can be visualized and detected in a variety of applications.
Chemical and Physical Data
The key chemical and physical properties of this compound are summarized in the table below. These values may exhibit slight variations depending on the specific manufacturer and buffer conditions.
| Property | Value | References |
| Synonyms | FITC-12-dUTP, Fluorescein-X-5-Aminoallyl-dUTP | [1][2] |
| Molecular Formula | C₃₉H₄₁N₄O₂₁P₃ (free acid) | [2][3] |
| Molecular Weight | 994.69 g/mol (free acid) | [2][3] |
| ~1018.4 g/mol (tetralithium salt) | [4][5] | |
| ~1060.6 g/mol (trisodium salt) | [1][6] | |
| Excitation Maximum (λex) | 492 - 498 nm | [1][3][7][8] |
| Emission Maximum (λem) | 517 - 521 nm | [1][3][7][8] |
| Appearance | Clear, yellow-orange solution | [3][5][7] |
| Solubility | Soluble in water and aqueous buffers | [1][7] |
| Purity | ≥85% (HPLC) | [5][9] |
| Storage Conditions | Store at -20°C, protected from light | [3][4][7] |
| Stability | Stable for at least 12 months at -20°C | [5] |
Structural Information
The fluorescein moiety is attached to the C5 position of the uridine (B1682114) base through a spacer arm. This linker minimizes steric hindrance, allowing for efficient recognition and incorporation by DNA polymerases.
Applications in Research and Development
This compound is a cornerstone reagent for non-radioactive DNA labeling in a multitude of molecular biology techniques. Its bright green fluorescence provides a robust signal for the detection of DNA in various experimental contexts.
Key Applications Include:
-
Fluorescence in situ Hybridization (FISH): Used to label DNA probes for the visualization of specific chromosomal regions or genes within cells and tissues.[7][8]
-
PCR Labeling: Incorporated during the polymerase chain reaction to generate fluorescently labeled amplicons for subsequent analysis.[10]
-
Nick Translation: Employed to introduce fluorescent labels into double-stranded DNA by the coordinated action of DNase I and DNA Polymerase I.[11][12]
-
Random Primed Labeling: Utilized for the synthesis of uniformly labeled DNA probes from a template.[1][5]
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: For the detection of DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[13][14]
-
Microarray Analysis: For the generation of fluorescently labeled cDNA probes for gene expression profiling.[8]
Detailed Experimental Protocols
The following sections provide detailed methodologies for common DNA labeling techniques using this compound.
Random Primed DNA Labeling
This method is highly efficient for generating uniformly labeled DNA probes from a small amount of template DNA.[5]
Materials:
-
DNA template (10 ng - 3 µg, linearized)[1]
-
Hexanucleotide Mix (10x)[1]
-
Fluorescein/dNTP mixture (10x): 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP, 0.35 mM this compound, pH 7.5[1]
-
Klenow Fragment (2 U/µl)[1]
-
Nuclease-free water
-
0.2 M EDTA, pH 8.0[1]
Procedure:
-
In a microcentrifuge tube, add 10 ng to 3 µg of linearized DNA template.[1]
-
Add nuclease-free water to a final volume of 15 µl.[1]
-
Denature the DNA by heating at 95-100°C for 10 minutes in a boiling water bath.[1]
-
Immediately chill the tube on ice for at least 5 minutes.[1]
-
On ice, add the following reagents in the order listed:
-
Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.[1]
-
Incubate the reaction at 37°C for at least 60 minutes. For higher yields, the incubation can be extended up to 20 hours.[1]
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[1]
-
The labeled probe can be purified from unincorporated nucleotides using spin columns or ethanol (B145695) precipitation.
PCR Labeling
This method generates fluorescently labeled PCR products by incorporating this compound during amplification.
Materials:
-
DNA Template (1-10 ng)
-
Forward and Reverse Primers (10 µM each)
-
High-Fidelity DNA Polymerase (e.g., Taq/proofreading blend)[10]
-
10x PCR Buffer
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
This compound (1 mM)[10]
-
Nuclease-free water
Procedure:
-
Prepare a master mix for the desired number of reactions on ice. For a single 20 µl reaction, combine the following:
-
10x PCR Buffer: 2 µl
-
dNTP mix (10 mM each): 0.4 µl (final concentration 200 µM each)
-
dTTP (10 mM): 0.1 µl (final concentration 50 µM)
-
This compound (1 mM): 1 µl (final concentration 50 µM)[10]
-
Forward Primer (10 µM): 0.5 µl (final concentration 0.25 µM)
-
Reverse Primer (10 µM): 0.5 µl (final concentration 0.25 µM)
-
DNA Template: 1-10 ng
-
High-Fidelity DNA Polymerase: as per manufacturer's instructions
-
Nuclease-free water: to a final volume of 20 µl
-
-
Mix gently and spin down.
-
Perform PCR using standard cycling conditions, adjusting the annealing temperature and extension time based on the primers and amplicon size. A typical protocol might be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the labeled PCR product by gel electrophoresis. The labeled product should migrate slightly slower than the unlabeled control.
-
Purify the labeled PCR product if necessary for downstream applications.
Nick Translation
This method introduces nicks into dsDNA, which are then filled in by DNA Polymerase I using a mix of nucleotides including this compound.
Materials:
-
DNA Template (1 µg)
-
10x Nick Translation Buffer
-
dNTP mix (without dTTP)
-
dTTP and this compound mix (e.g., 3:1 to 5:1 ratio of labeled to unlabeled dUTP)[11]
-
DNase I/DNA Polymerase I enzyme mix
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0[11]
Procedure:
-
In a sterile tube, combine:
-
DNA Template: 1 µg
-
10x Nick Translation Buffer: 2.5 µl
-
dNTP mix: as recommended by the kit manufacturer
-
dTTP/Fluorescein-12-dUTP mix: as recommended[11]
-
DNase I/DNA Polymerase I mix: as recommended
-
Nuclease-free water: to a final volume of 25 µl
-
-
Mix gently and incubate at 15°C for 90 minutes.[15] The incubation time can be adjusted to control the size of the labeled fragments (200-500 bp is typical for FISH probes).[15]
-
Stop the reaction by adding 1 µl of 0.5 M EDTA and heating to 65°C for 10 minutes.[11][15]
-
Purify the labeled probe to remove unincorporated nucleotides.
Application in Signaling Pathway Analysis: A Conceptual Framework
While this compound is not a direct participant in cellular signaling, it is an invaluable tool for studying the components and outcomes of these pathways. For instance, FISH with a fluorescein-labeled probe can be used to determine the copy number or localization of a gene encoding a key protein in a signaling cascade, such as a receptor tyrosine kinase or a transcription factor in the MAPK pathway.[16][17] Similarly, the TUNEL assay can quantify apoptosis induced by the activation or inhibition of specific signaling pathways, such as the Nrf2/Keap1 pathway involved in oxidative stress response.[18]
Conclusion
This compound remains a fundamental and powerful tool for researchers across various disciplines. Its robust fluorescent properties, coupled with its efficient enzymatic incorporation, make it an ideal choice for a wide range of DNA labeling applications. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this versatile reagent in their research endeavors, from basic molecular biology to complex studies of cellular signaling in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bio-rad.com [bio-rad.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. youtube.com [youtube.com]
- 7. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 8. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 9. apexbt.com [apexbt.com]
- 10. HighFidelity Fluorescein PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Nick Translation-based DNA Probe Labeling - News Blog - Jena Bioscience [jenabioscience.com]
- 13. genscript.com [genscript.com]
- 14. sileks.com [sileks.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. KEGG PATHWAY: MAPK signaling pathway - Betta splendens (Siamese fighting fish) [kegg.jp]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Utilization of Fluorescein-12-dUTP by Terminal Deoxynucleotidyl Transferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase distinguished by its ability to catalyze the template-independent addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl terminus of a DNA molecule.[1][2] This characteristic, combined with its broad tolerance for modified nucleotides, makes TdT an invaluable tool in molecular biology.[3][4] This guide provides an in-depth examination of the enzymatic mechanism by which TdT incorporates Fluorescein-12-dUTP, a fluorescently labeled deoxyuridine triphosphate analog. We will explore the catalytic mechanism of TdT, the properties of this compound, the factors influencing incorporation, and detailed protocols for its primary application in detecting DNA fragmentation for apoptosis analysis, known as the TUNEL assay.
Core Concepts: The Enzyme and the Substrate
Terminal deoxynucleotidyl Transferase (TdT)
TdT is a specialized DNA polymerase that, unlike most polymerases, does not require a template to guide nucleotide addition.[1]
-
Biological Function: In vivo, TdT is primarily expressed in immature pre-B and pre-T lymphoid cells.[1][5] It plays a crucial role in the vertebrate immune system by inserting non-templated "N-nucleotides" at the junctions of V, D, and J gene segments during V(D)J recombination.[6][7] This process significantly enhances the diversity of T-cell and B-cell receptors, which is critical for a robust immune response.[1]
-
Enzymatic Mechanism: TdT catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of a DNA primer and the α-phosphate of an incoming dNTP.[8] This reaction is facilitated by a two-metal-ion mechanism within the enzyme's active site, typically involving magnesium (Mg²⁺), cobalt (Co²⁺), or manganese (Mn²⁺) ions.[1][9] These cations help to position the nucleotide, lower the pKa of the 3'-OH group for nucleophilic attack, and facilitate the departure of the pyrophosphate byproduct.[1]
-
Substrate Specificity: The preferred substrate for TdT is a single-stranded DNA (ssDNA) primer with a free 3'-hydroxyl group, optimally with a 3'-overhang.[1][5] The enzyme can efficiently extend primers as short as three nucleotides.[5][9] While TdT incorporates all four standard dNTPs, it often exhibits a preference, with dGTP and dATP being incorporated more readily than dCTP and dTTP in the presence of Mg²⁺.[5][8] The choice of divalent cation cofactor can significantly modulate the kinetics and processivity of nucleotide incorporation.[3][9]
This compound
This compound is a modified deoxyuridine triphosphate where a fluorescein (B123965) molecule is attached to the C5 position of the uracil (B121893) base via a 12-atom spacer arm. This modification allows for the direct, non-radioactive labeling of DNA.[10][11]
Data Summary: Substrate and Cofactor Properties
Quantitative data regarding the properties of this compound and the influence of cofactors on TdT activity are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | ~994.7 - 1018.4 Da (salt form dependent) | [10][12][13] |
| Excitation Maximum (λex) | 495 - 498 nm | [10][12][14] |
| Emission Maximum (λem) | 517 - 521 nm | [10][12][14] |
| Purity (by HPLC) | ≥85% |[13][15] |
Table 2: Influence of Divalent Cation Cofactors on TdT Activity
| Cofactor | Optimal Concentration | Effect on Nucleotide Incorporation | Source(s) |
|---|---|---|---|
| Mg²⁺ | ~5 mM | Supports high-fidelity dNTP incorporation; facilitates pyrimidine (B1678525) incorporation. | [3][5] |
| Mn²⁺ | ~1 mM | Enhances processivity for dATP and dTTP but increases misincorporation of analogs. | [5] |
| Co²⁺ | ~0.25 - 1 mM | Preferentially incorporates purine (B94841) nucleotides. | [2][3] |
| Zn²⁺ | Variable | Supports TdT activity, generally less efficient than Mg²⁺. |[1][9] |
The Mechanism of Incorporation
TdT's flexible active site allows it to accommodate a wide variety of modified nucleotides, including those with bulky fluorescent labels like this compound.[3][4][16] The enzyme binds to the 3'-OH of a DNA strand, creating a binding pocket for an incoming dNTP.
The incorporation of this compound follows the same general two-metal-ion catalytic mechanism as natural dNTPs. The long spacer arm between the uracil base and the fluorescein dye is crucial, as it positions the bulky fluorophore away from the enzyme's active site, minimizing steric hindrance that could otherwise prevent successful incorporation.
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The most prominent application of TdT's ability to incorporate this compound is the TUNEL (TdT dUTP Nick End Labeling) assay.[8][13] This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. TdT adds the fluorescently labeled dUTP to the 3'-hydroxyl ends of DNA breaks, allowing for the visualization and quantification of apoptotic cells.
Principle
During apoptosis, endonucleases cleave DNA into fragments, generating a high number of exposed 3'-OH ends. TdT can label these "nicks" with this compound in a template-independent fashion. The resulting fluorescence is concentrated in the nuclei of apoptotic cells, which can then be detected by fluorescence microscopy or flow cytometry.
Workflow Visualization
Detailed Methodology
This protocol is a generalized example and may require optimization based on sample type (e.g., tissue sections, cultured cells).
-
Sample Preparation and Fixation:
-
Permeabilization:
-
To allow the TdT enzyme and nucleotides to enter the cell and nucleus, permeabilize the samples.
-
For cultured cells or tissues, incubate in a permeabilization solution (e.g., 0.1-1% Triton X-100 in PBS or sodium citrate) for 2 to 60 minutes at room temperature.[17]
-
Rinse samples thoroughly with PBS.
-
-
TdT Labeling Reaction:
-
Prepare a labeling reaction mix. The final concentrations of components may need optimization, but a typical mix includes:
-
Remove excess PBS from the samples and add the labeling reaction mix.
-
Incubate for 60 minutes at 37-38.5°C in a dark, humidified chamber to prevent evaporation.[17]
-
-
Stopping the Reaction and Washing:
-
Stop the reaction by adding a stop/wash buffer (e.g., PBS with 2 mM EDTA or a high-salt buffer).
-
Wash the samples three times with PBS to remove unincorporated this compound.
-
-
Visualization:
-
Mount the samples onto a microscope slide with an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI to visualize all cell nuclei.
-
Visualize using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm) and the counterstain (e.g., DAPI: excitation ~358 nm, emission ~461 nm). Apoptotic cells will exhibit bright green fluorescence in their nuclei.
-
Conclusion
The interaction between Terminal deoxynucleotidyl transferase and this compound is a cornerstone of modern molecular biology, particularly for the study of apoptosis. TdT's unique template-independent polymerase activity and its acceptance of modified nucleotides enable the direct and robust labeling of DNA 3' ends.[1][3] The successful incorporation of this compound, facilitated by its chemical structure with a long spacer arm, provides a reliable method for fluorescently tagging DNA fragments. The TUNEL assay, built upon this principle, remains a widely used and powerful technique for researchers in numerous fields, from developmental biology to oncology and neurodegenerative disease research.
References
- 1. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]
- 2. Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Determinants of substrate specificity in RNA-dependent nucleotidyl transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terminal Deoxynucleotidyl Transferase, also known as the Bollum Enzyme [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. フルオレセイン-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. custombiotech.roche.com [custombiotech.roche.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
The Core Applications of Fluorescein-Labeled Nucleotides in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-labeled nucleotides are indispensable tools in modern molecular biology, enabling the sensitive and specific detection of nucleic acids in a wide array of applications. These molecules consist of a standard nucleotide (or a nucleotide analog) covalently attached to a fluorescein (B123965) dye. The inherent fluorescence of the dye allows for the visualization and quantification of DNA and RNA in techniques ranging from DNA sequencing to in-situ hybridization. This guide provides a detailed overview of the fundamental applications of fluorescein-labeled nucleotides, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their experimental design and execution.
DNA Sequencing: The Sanger Method
The chain-termination method of DNA sequencing, developed by Frederick Sanger, was revolutionized by the introduction of fluorescently labeled dideoxynucleotides (ddNTPs). In this method, each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a different colored fluorescent dye. When a ddNTP is incorporated into a growing DNA strand by DNA polymerase, chain elongation is terminated. The result is a collection of DNA fragments of varying lengths, each ending in a fluorescently labeled nucleotide. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the specific fluorescence of each fragment as it passes a laser.
Experimental Protocol: Sanger Sequencing using Fluorescein-labeled ddNTPs
This protocol is a generalized procedure for cycle sequencing. Specific reagent concentrations and cycling parameters may need to be optimized based on the template, primer, and sequencing chemistry used (e.g., BigDye™ Terminator kits).[1][2][3][4]
Reagents and Materials:
-
Purified DNA template (plasmid, PCR product, etc.)
-
Sequencing primer (1.6 µM)
-
Cycle sequencing reaction mix (containing fluorescently labeled ddNTPs, dNTPs, DNA polymerase, and reaction buffer)
-
Nuclease-free water
-
Ethanol (B145695) (70% and 95%)
-
EDTA (125 mM)
-
Capillary electrophoresis system
Procedure:
-
Reaction Setup: In a PCR tube, combine the following on ice:
-
Cycle Sequencing Mix: 2 µL
-
Primer (1.6 µM): 1 µL
-
Template DNA (see table below for recommended amounts): X µL
-
Nuclease-free water: to a final volume of 10 µL
-
| Template Type | Concentration |
| Purified Plasmid DNA | 100-200 ng/µL |
| PCR Product (<400 bp) | 1-10 ng/µL |
| PCR Product (>400 bp) | 10-40 ng/µL |
-
Cycle Sequencing: Place the reaction tubes in a thermal cycler and perform the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification of Sequencing Products:
-
To each sequencing reaction, add 2.5 µL of 125 mM EDTA.
-
Add 30 µL of 95% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at 13,000 x g for 20 minutes.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 150 µL of 70% ethanol.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Aspirate the supernatant and air dry the pellet for 10-15 minutes.
-
-
Sample Preparation for Electrophoresis:
-
Resuspend the dried pellet in 10-20 µL of formamide.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
-
Data Acquisition:
-
Load the samples onto a capillary electrophoresis instrument.
-
The instrument will perform electrophoresis, laser-induced fluorescence detection, and automated base calling to generate the DNA sequence.
-
Workflow for Sanger Sequencing
Caption: Workflow of Sanger DNA sequencing using fluorescently labeled ddNTPs.
Polymerase Chain Reaction (PCR)
Fluorescein-labeled nucleotides can be incorporated into DNA during PCR to generate fluorescently labeled amplicons. This is particularly useful for producing probes for subsequent applications like FISH or for real-time PCR applications where the increase in fluorescence is monitored to quantify the amount of amplified DNA. When using fluorescein-labeled dNTPs, it is important to use a DNA polymerase that can efficiently incorporate these modified nucleotides, such as Taq polymerase.[5][6][7]
Experimental Protocol: PCR with Fluorescein-dUTP
This protocol provides a general guideline for PCR using a mix of unlabeled dNTPs and fluorescein-12-dUTP. The ratio of labeled to unlabeled dUTP may need to be optimized for specific applications.
Reagents and Materials:
-
DNA template
-
Forward and reverse primers (10 µM each)
-
10x PCR buffer (containing MgCl₂)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
This compound (1 mM)
-
Taq DNA polymerase (5 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mix on ice. The final concentration of dNTPs is typically 200 µM each. A common ratio of dTTP to fluorescein-dUTP is 2:1.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dATP (10 mM) | 1 µL | 200 µM |
| dCTP (10 mM) | 1 µL | 200 µM |
| dGTP (10 mM) | 1 µL | 200 µM |
| dTTP (10 mM) | 0.67 µL | 134 µM |
| This compound (1 mM) | 3.33 µL | 66 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | 1-100 ng | Varies |
| Taq DNA Polymerase | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL | - |
-
PCR Amplification: Perform PCR using the following cycling conditions. Annealing temperature and extension time should be optimized for the specific primers and amplicon size.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis of Labeled Product:
-
The fluorescently labeled PCR product can be visualized by running an aliquot on an agarose (B213101) gel and imaging with a UV or blue-light transilluminator.
-
The labeled product can be purified using a PCR purification kit to remove unincorporated nucleotides before use in downstream applications.
-
Workflow for PCR with Fluorescent Nucleotides
Caption: General workflow for generating fluorescently labeled DNA fragments using PCR.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique used to visualize the location of specific DNA or RNA sequences within cells or tissues. The method relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. Fluorescein-labeled probes are commonly used due to their bright green fluorescence. These probes can be generated by incorporating fluorescein-labeled nucleotides during PCR or by other enzymatic labeling methods.
Experimental Protocol: FISH on Cultured Cells
This protocol provides a standard procedure for performing FISH on adherent cultured cells using a fluorescein-labeled DNA probe.[8][9][10]
Reagents and Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
20x SSC buffer
-
Formamide
-
Fluorescein-labeled DNA probe
-
DAPI counterstain
-
Antifade mounting medium
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
Procedure:
-
Sample Preparation:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Dehydrate the cells through a series of ethanol washes (70%, 90%, 100%) for 3 minutes each, then air dry.
-
-
Hybridization:
-
Prepare the hybridization mix containing the fluorescein-labeled probe (typically 1-10 ng/µL) in hybridization buffer.
-
Denature the probe mix by heating at 75°C for 5-10 minutes, then place on ice.
-
Apply the denatured probe mix to the coverslip.
-
Place the coverslip face down on a microscope slide and seal the edges with rubber cement.
-
Denature the cellular DNA and probe together by placing the slide on a heat block at 75°C for 5 minutes.
-
Transfer the slide to a humidified chamber and incubate at 37°C overnight to allow for hybridization.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slide in 2x SSC at 45°C for 15 minutes.
-
Wash in 0.1x SSC at 45°C for 15 minutes.
-
Wash in 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Stain the nuclei by incubating the slide in a solution containing DAPI for 5-10 minutes.
-
Briefly rinse with PBS.
-
Mount the coverslip on the slide using antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for fluorescein (green) and DAPI (blue).
-
Workflow for Fluorescence In Situ Hybridization (FISH)
Caption: A step-by-step workflow for performing Fluorescence In Situ Hybridization (FISH).
Microarray Analysis
Microarrays are a high-throughput technology used to analyze the expression of thousands of genes simultaneously. In one common approach, mRNA from two different samples (e.g., treated vs. untreated cells) is reverse transcribed into cDNA. During this process, fluorescently labeled nucleotides are incorporated. For example, the cDNA from one sample is labeled with a green-fluorescing dye (like a fluorescein derivative) and the cDNA from the other sample is labeled with a red-fluorescing dye. The two labeled cDNA populations are then mixed and hybridized to a microarray slide containing thousands of spots, each with a unique DNA sequence representing a single gene. The ratio of green to red fluorescence at each spot indicates the relative expression level of that gene in the two samples.
Experimental Protocol: Direct Labeling of cDNA for Microarrays
This protocol describes the direct labeling of cDNA during reverse transcription for a two-color microarray experiment.[11][12][13]
Reagents and Materials:
-
Total RNA or mRNA from two samples
-
Oligo(dT) primers and/or random primers
-
Reverse transcriptase
-
5x Reaction buffer for reverse transcriptase
-
dNTP mix (without dUTP)
-
Aminoallyl-dUTP (aa-dUTP)
-
Fluorescent dyes (e.g., NHS-ester coupled fluorescein and Cy5)
-
Sodium bicarbonate (0.1 M, pH 9.0)
-
Purification columns
Procedure:
-
Reverse Transcription with Aminoallyl-dUTP Incorporation:
-
For each RNA sample, in a separate tube, combine 10-20 µg of total RNA and 2 µg of oligo(dT) or random primers. Adjust the volume to 18.5 µL with nuclease-free water.
-
Incubate at 70°C for 10 minutes, then place on ice.
-
Prepare a master mix containing:
-
6 µL of 5x reaction buffer
-
3 µL of 0.1 M DTT
-
1.5 µL of a dNTP mix (10 mM dATP, dCTP, dGTP; 5 mM dTTP)
-
1 µL of 50 mM aa-dUTP
-
-
Add 11.5 µL of the master mix to each RNA/primer tube.
-
Add 2 µL of reverse transcriptase (200 U/µL).
-
Incubate at 42°C for 2 hours.
-
-
RNA Hydrolysis and cDNA Purification:
-
Add 10 µL of 1 M NaOH and 10 µL of 0.5 M EDTA to each reaction.
-
Incubate at 65°C for 15 minutes to hydrolyze the RNA.
-
Neutralize the reaction by adding 25 µL of 1 M Tris-HCl (pH 7.5).
-
Purify the aminoallyl-labeled cDNA using a PCR purification kit, eluting in a phosphate (B84403) buffer.
-
-
Coupling of Fluorescent Dyes:
-
Dry the purified cDNA in a vacuum centrifuge.
-
Resuspend the cDNA pellet in 9 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 1 µL of the appropriate NHS-ester fluorescent dye (resuspended in DMSO) to each sample.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Purification of Labeled cDNA:
-
Purify the labeled cDNA from the uncoupled dye using a purification column.
-
-
Hybridization and Analysis:
-
Combine the two fluorescently labeled cDNA samples.
-
Hybridize the mixed probe to a microarray slide according to the manufacturer's instructions.
-
Wash the slide to remove unbound probe.
-
Scan the microarray slide using a scanner that can detect both fluorescent wavelengths.
-
Analyze the image to determine the relative fluorescence intensity at each spot.
-
Workflow for Microarray Analysis
Caption: Workflow for a two-color microarray experiment using direct labeling of cDNA.
Quantitative Data and Properties of Fluorescein-Labeled Nucleotides
The choice of fluorophore and its attachment to the nucleotide can influence the experimental outcome. The following tables summarize key quantitative properties of fluorescein and its derivatives commonly used for labeling nucleotides.
Table 1: Spectral Properties of Common Fluorescein Derivatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| Fluorescein (FAM) | ~495 | ~520 | Green |
| HEX | ~535 | ~556 | Yellow-Green |
| TET | ~521 | ~536 | Yellow |
Table 2: Factors Influencing Fluorescein Fluorescence
| Factor | Effect on Fluorescence | Notes |
| pH | Decreased fluorescence at lower pH | Fluorescein fluorescence is highly pH-dependent, with optimal emission in slightly alkaline conditions (pH > 7.5).[14] |
| Adjacent Nucleotides | Guanine (B1146940) (G) causes significant quenching. | The order of quenching is generally G > A > C > T. The proximity of a guanine residue to the fluorescein dye can dramatically reduce its fluorescence intensity.[15][16] |
| Photostability | Moderate; susceptible to photobleaching | Prolonged exposure to excitation light can lead to irreversible loss of fluorescence. Use of antifade reagents is recommended for imaging applications.[14][17] |
Conclusion
Fluorescein-labeled nucleotides remain a cornerstone of molecular biology research. Their versatility and the well-established protocols for their use in DNA sequencing, PCR, FISH, and microarrays make them accessible and powerful tools for a wide range of scientific investigations. By understanding the principles behind these techniques and carefully optimizing experimental conditions, researchers can leverage the power of fluorescence to gain deeper insights into the world of nucleic acids.
References
- 1. science.smith.edu [science.smith.edu]
- 2. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 3. ualberta.ca [ualberta.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. PCR Troubleshooting [caister.com]
- 8. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 9. abyntek.com [abyntek.com]
- 10. crpr-su.se [crpr-su.se]
- 11. Preparation of fluorescent-dye-labeled cDNA from RNA for microarray hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Direct Cyanine-dUTP Labeling of RNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 15. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
Methodological & Application
Application Notes and Protocols for Random Primed Labeling with Fluorescein-12-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-12-dUTP is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA, providing a non-radioactive method for generating fluorescently labeled probes. These probes are essential tools in various molecular biology techniques, most notably for Fluorescence In Situ Hybridization (FISH), where they are used to detect and localize specific DNA or RNA sequences within cells and tissues. The random primed labeling method is a robust technique for generating highly sensitive and uniformly labeled probes from a DNA template.
This document provides a detailed protocol for the random primed labeling of DNA with this compound, along with supporting data and a workflow diagram to guide researchers through the process.
Principle of the Method
Random primed labeling relies on a mixture of random oligonucleotides (typically hexamers or nonamers) that anneal to multiple sites along a denatured, single-stranded DNA template. The Klenow fragment of E. coli DNA polymerase I, which lacks 5'→3' exonuclease activity, then uses these oligonucleotides as primers to synthesize new DNA strands. By including this compound in the reaction mixture along with the other dNTPs, the fluorescent label is incorporated into the newly synthesized DNA probes.
Quantitative Data Summary
The efficiency and yield of the random primed labeling reaction can be influenced by several factors, including the amount and quality of the template DNA, the incubation time, and the ratio of labeled to unlabeled dUTP. The following table summarizes typical quantitative parameters for this procedure.
| Parameter | Typical Value/Range | Notes |
| Template DNA Input | 10 ng - 3 µg | Linear DNA is labeled more efficiently than circular DNA.[1] |
| This compound:dTTP Ratio | 1:2 to 1:1 (e.g., 0.35 mM:0.65 mM) | A common starting point is a 30-50% substitution of dTTP with this compound.[2][3] This ratio can be optimized for specific applications. |
| Expected Probe Size | 100 - 500 bp | The size of the labeled fragments is heterogeneous and depends on the priming frequency. |
| Reaction Time | 1 - 20 hours | Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.[1][4] A 1-hour incubation is often sufficient.[1][5] |
| Expected Yield | > 2 x 10⁹ dpm/µg equivalent (for radiolabeled probes) | While direct fluorescence quantification is different, this indicates a high level of incorporation. |
| Excitation Wavelength (λexc) | 492 - 494 nm | |
| Emission Wavelength (λem) | 517 - 521 nm |
Experimental Protocol: Random Primed Labeling
This protocol describes a standard reaction for labeling 1 µg of DNA. The reaction can be scaled up or down as needed.
Materials:
-
Template DNA (linearized, 10 ng/µl to 1 µg/µl in water or TE buffer)
-
This compound (1 mM solution)
-
dNTP mixture (10x concentration: 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP)
-
Random Primers (hexamers or nonamers, 10x concentration)
-
Klenow Fragment, exo- (2 U/µl)
-
10x Klenow Reaction Buffer
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Ice
-
Heating block or water bath
Procedure:
-
Template Preparation:
-
In a microcentrifuge tube, add 10 ng to 1 µg of linearized template DNA.[1]
-
Add nuclease-free water to a final volume of 15 µl.
-
-
DNA Denaturation:
-
Labeling Reaction Assembly:
-
On ice, add the following reagents to the denatured DNA in the order listed:
Reagent Volume for 1 µg DNA Final Concentration Denatured DNA & Water 15 µl 10 ng - 1 µg 10x Klenow Reaction Buffer 5 µl 1x 10x dNTP/Fluorescein-12-dUTP Mix* 5 µl 0.1 mM dATP, dCTP, dGTP; 0.065 mM dTTP; 0.035 mM this compound 10x Random Primers 12.5 µl Varies by manufacturer Nuclease-free Water to 49 µl - Klenow Fragment, exo- (2 U/µl) 1 µl 2 Units | Total Volume | 50 µl | |
-
* To prepare a 10x dNTP/Fluorescein-12-dUTP mix, combine dATP, dCTP, dGTP to a final concentration of 1 mM each, dTTP to 0.65 mM, and this compound to 0.35 mM.[1] The optimal ratio may require adjustment.[2][3]
-
-
Incubation:
-
Stopping the Reaction:
-
Probe Purification (Optional but Recommended):
-
Unincorporated nucleotides can be removed by ethanol (B145695) precipitation or by using spin columns (e.g., Sephadex G-50). Purification is recommended for applications requiring high sensitivity and low background.
-
-
Storage:
-
Store the labeled probe at -20°C, protected from light.[3] Fluorescein (B123965) is light-sensitive.
-
Experimental Workflow and Application in FISH
The following diagram illustrates the complete workflow, from the preparation of the DNA template to the final visualization of the labeled probe in a Fluorescence In Situ Hybridization (FISH) experiment.
Caption: Workflow for random primed labeling and FISH.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incomplete denaturation of template DNA. | Ensure DNA is heated for the full duration and immediately chilled on ice.[1][4] |
| Template DNA is circular or supercoiled. | Linearize the plasmid or DNA template before starting the protocol.[1] | |
| Degraded Klenow enzyme. | Use fresh enzyme and store it properly at -20°C. | |
| Incorrect ratio of this compound to dTTP. | Optimize the ratio; start with the recommended 1:2 and adjust as needed. | |
| High Background in FISH | Unincorporated this compound. | Purify the labeled probe after the reaction to remove unincorporated nucleotides. |
| Non-specific binding of the probe. | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. | |
| No or Weak Fluorescent Signal | Insufficient amount of labeled probe. | Increase the amount of template DNA or prolong the incubation time to increase the yield. |
| Photobleaching of fluorescein. | Protect the labeled probe, slides, and all solutions from light. Use an anti-fade mounting medium for microscopy. | |
| Incorrect filter sets on the microscope. | Ensure the microscope is equipped with the appropriate filter set for fluorescein (Excitation ~495 nm, Emission ~520 nm). |
For research use only. Not for use in diagnostic procedures.[1]
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Using Fluorescein-12-dUTP in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-12-dUTP is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA, serving as a non-radioactive labeling method for the synthesis of fluorescent probes.[1][2][3] These probes are invaluable tools in molecular biology, with wide-ranging applications including fluorescence in situ hybridization (FISH), microarray analysis, and other nucleic acid hybridization assays.[3][4][5] The fluorescein (B123965) moiety is attached to the C5 position of uridine (B1682114) via a spacer arm, which ensures efficient incorporation by various DNA polymerases without significantly disrupting the DNA structure.[3][6] This document provides detailed protocols for the synthesis of fluorescent DNA probes using this compound in Polymerase Chain Reaction (PCR), along with key performance data and troubleshooting guidelines.
This compound serves as a substrate for a variety of DNA polymerases, including Taq DNA Polymerase, Klenow Fragment, and DNA Polymerase I, as well as reverse transcriptases.[1][2][4][7] The resulting fluorescently labeled DNA can be detected directly via its fluorescence or indirectly using anti-fluorescein antibodies conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP).[8]
Product Specifications and Handling
Proper handling and storage of this compound are critical for optimal performance.
| Parameter | Specification | Source |
| Nomenclature | Fluorescein-12-deoxyuridine-5'-triphosphate | [4] |
| Molecular Weight | ~1018.4 g/mol (Li₄ salt) | [4][7] |
| Excitation Maximum (λexc) | 495 nm | [2] |
| Emission Maximum (λem) | 520 nm | [2] |
| Storage Conditions | -15°C to -25°C in the dark | [1][2] |
| Stability | Stable for at least 12 months at recommended storage conditions. A decomposition of approximately 5% may occur within 6 months. | [1][4] |
| Purity | ≥85% (HPLC) | [4][7] |
Note: Fluorescein-labeled nucleotides are light-sensitive. It is crucial to protect them from light and perform experimental procedures under low-light conditions.[5][9][10]
Experimental Workflow for Fluorescent Probe Synthesis by PCR
The following diagram illustrates the overall workflow for generating a fluorescein-labeled DNA probe using PCR.
Caption: Workflow for PCR-based synthesis of fluorescein-labeled DNA probes.
Detailed Protocol: PCR-based Fluorescent Probe Synthesis
This protocol is optimized for the synthesis of a fluorescently labeled DNA probe of 200-500 bp.[11][12] For amplicons of different sizes, optimization of the extension time may be necessary.
Materials:
-
This compound (1 mM solution)
-
dNTP mix (containing dATP, dCTP, dGTP, each at 10 mM)
-
dTTP (10 mM solution)
-
Template DNA (plasmid, genomic DNA, or a purified PCR product)
-
Forward and reverse primers
-
Taq DNA Polymerase and corresponding reaction buffer
-
Nuclease-free water
-
PCR purification kit or reagents for ethanol (B145695) precipitation
-
Thermocycler
Procedure:
-
Prepare a dNTP/Fluorescein-12-dUTP working solution. The ratio of this compound to dTTP is critical for balancing labeling efficiency and PCR yield. A common starting point is a 1:2 to 1:1 ratio.[5][11] For a 1:1 ratio, the final concentration of both this compound and dTTP in the PCR reaction will be 50 µM.[12]
-
Set up the PCR reaction on ice. The following table provides a recommended setup for a 50 µL reaction.
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 5 | 1x |
| 25 mM MgCl₂ | 4 | 2 mM |
| 10 mM dATP | 1 | 200 µM |
| 10 mM dCTP | 1 | 200 µM |
| 10 mM dGTP | 1 | 200 µM |
| 1 mM this compound | 2.5 | 50 µM |
| 1 mM dTTP | 2.5 | 50 µM |
| 10 µM Forward Primer | 1 | 0.2 µM |
| 10 µM Reverse Primer | 1 | 0.2 µM |
| Template DNA (10 ng/µL) | 1 | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |
| Nuclease-free water | up to 50 µL | - |
-
Perform thermal cycling. The following are general cycling parameters. The annealing temperature and extension time should be optimized for your specific primers and amplicon size.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Purify the labeled probe. It is essential to remove unincorporated this compound as it can interfere with downstream applications and quantification.[9]
-
Analyze the labeled probe.
-
Agarose (B213101) Gel Electrophoresis: Run a small aliquot of the purified probe on an agarose gel. The labeled probe should migrate as a single band of the expected size. Note that fluorescently labeled DNA may migrate slightly slower than unlabeled DNA.[12] Visualize the fluorescence of the probe using a UV or blue-light transilluminator before staining with a DNA-intercalating dye like ethidium (B1194527) bromide to see the total DNA.[12]
-
Downstream Application: Fluorescence In Situ Hybridization (FISH)
Fluorescein-labeled probes are commonly used in FISH to detect specific DNA sequences within cells or tissues.
Caption: Generalized workflow for Fluorescence In Situ Hybridization (FISH).
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source |
| No or low yield of labeled probe | Suboptimal dUTP/dTTP ratio: Too much this compound can inhibit the polymerase. | Decrease the this compound to dTTP ratio. Start with a 1:3 ratio and optimize. | [5][6] |
| Inefficient PCR conditions: Annealing temperature, extension time, or Mg²⁺ concentration may not be optimal. | Optimize PCR parameters. Try a temperature gradient for annealing. Increase extension time for longer amplicons. | [13][14] | |
| Poor template quality: Template may contain PCR inhibitors or be degraded. | Use purified, high-quality template DNA. If inhibitors are suspected, try diluting the template. | [13] | |
| Incorrect primer design: Primers may have low specificity or form dimers. | Redesign primers using appropriate software. Check for specificity using BLAST. | [14] | |
| Smearing on agarose gel | Too many PCR cycles: Over-amplification can lead to non-specific products. | Reduce the number of PCR cycles (e.g., to 25-30). | [13][15] |
| Template concentration is too high: Excess template can cause smearing. | Reduce the amount of template DNA in the reaction. | [13] | |
| Weak fluorescent signal in downstream application | Low labeling efficiency: Insufficient incorporation of this compound. | Increase the ratio of this compound to dTTP. Ensure the this compound has not degraded due to improper storage or light exposure. | [5][6] |
| Probe purification issues: Residual unincorporated nucleotides can quench the signal or compete for binding. | Ensure thorough purification of the labeled probe after the PCR reaction. | [9] |
Conclusion
PCR-based synthesis using this compound is a reliable and efficient method for generating fluorescently labeled DNA probes. By carefully optimizing the ratio of labeled to unlabeled dUTP and adhering to standard PCR best practices, researchers can produce high-quality probes suitable for a variety of sensitive molecular biology applications. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technology in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. apexbt.com [apexbt.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 6. ntpset.com [ntpset.com]
- 7. This compound ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 8. revvity.com [revvity.com]
- 9. Fluorescein NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 10. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 11. HighFidelity Fluorescein PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 12. biotium.com [biotium.com]
- 13. Troubleshooting your PCR [takarabio.com]
- 14. neb.com [neb.com]
- 15. youtube.com [youtube.com]
Application Notes: Fluorescein-12-dUTP in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is invaluable in both basic research and clinical diagnostics, aiding in the understanding of chromosomal abnormalities, gene mapping, and the identification of genetic markers. Fluorescein-12-dUTP is a fluorescently labeled deoxyuridine triphosphate analog that can be enzymatically incorporated into DNA probes. These probes, once hybridized to their complementary sequences in a biological sample, allow for the direct visualization of the target DNA under a fluorescence microscope. Its bright green fluorescence provides a robust and reliable signal for the detection of specific DNA sequences.
This document provides a detailed protocol for the use of this compound in FISH applications, along with relevant technical data and a workflow diagram to guide researchers in their experimental design.
Quantitative Data
A summary of the key quantitative and technical data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 494 - 498 nm | [1][2] |
| Emission Maximum (λem) | 517 - 521 nm | [1][2] |
| Molecular Weight | ~991 - 1060.62 g/mol | [1][2] |
| Purity (HPLC) | ≥85% | |
| Recommended Storage | -20°C, protected from light | [1][3] |
| Supplied Concentration | Typically 1 mM solution | [4][5][6] |
| Recommended dUTP/dTTP Ratio for PCR/Nick Translation | 30-50% this compound / 70-50% dTTP | [7][8] |
Experimental Protocols
This section details the key experimental procedures for performing FISH using probes labeled with this compound.
I. Probe Labeling using Nick Translation
Nick translation is a common method for incorporating labeled nucleotides into a DNA probe.
Materials:
-
DNA template (e.g., plasmid, BAC, or cosmid DNA)
-
This compound
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)
-
10x Nick Translation Buffer
-
Nuclease-free water
-
Ethanol (B145695) (70% and 100%)
-
3M Sodium Acetate (B1210297)
-
Human Cot-1 DNA (for blocking repetitive sequences)
-
Salmon Sperm DNA
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
1 µL of 1 mM this compound
-
1 µL of 1 mM dNTP mix (without dTTP)
-
10 µL of Nick Translation Enzyme Mix
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 15°C for 2 to 4 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Verify the probe size (typically 200-600 bp) by running a small aliquot on a 2% agarose (B213101) gel.[9]
-
Precipitate the labeled probe by adding 1/10th volume of 3M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -80°C for 30 minutes or -20°C overnight.[9]
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the probe in hybridization buffer.
II. Sample Preparation (Adherent Cells)
Proper sample preparation is critical for successful FISH.
Materials:
-
Glass slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Ethanol series (70%, 85%, 100%)
Procedure:
-
Grow adherent cells on sterile glass slides or coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Rinse the cells three times with PBS.[10]
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Dehydrate the cells by incubating for 2 minutes each in a series of 70%, 85%, and 100% ethanol.[11]
-
Air dry the slides completely.
III. In Situ Hybridization
This protocol outlines the denaturation and hybridization steps.
Materials:
-
Labeled probe in hybridization buffer (containing formamide (B127407) and dextran (B179266) sulfate)
-
Denaturation solution (e.g., 70% formamide in 2x SSC)
-
20x Saline-Sodium Citrate (SSC) buffer
-
Rubber cement or coverslip sealant
-
Humidified chamber
Procedure:
-
Prepare the hybridization mix containing the this compound labeled probe, Human Cot-1 DNA, and salmon sperm DNA.
-
Apply 10-15 µL of the hybridization mix to the prepared slide.
-
Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Co-denature the probe and target DNA on a heat block at 75-80°C for 5-10 minutes.[9]
-
Transfer the slides to a humidified chamber and incubate overnight at 37°C for hybridization.[11][12]
IV. Post-Hybridization Washes and Detection
Washing steps are crucial for removing non-specifically bound probes and reducing background fluorescence.
Materials:
-
Wash Buffer 1 (e.g., 50% formamide in 2x SSC)
-
Wash Buffer 2 (e.g., 0.1x SSC)
-
Wash Buffer 3 (e.g., 2x SSC with 0.1% Tween-20)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
Procedure:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in pre-warmed Wash Buffer 1 at 45°C for 15 minutes.
-
Wash the slides twice in pre-warmed Wash Buffer 2 at 60°C for 5-10 minutes each.
-
Wash the slides in Wash Buffer 3 at room temperature for 5 minutes.
-
Counterstain the slides with DAPI solution for 10 minutes in the dark.[11]
-
Rinse briefly in PBS.
-
Mount the slides with antifade mounting medium and a clean coverslip.
-
Visualize the signals using a fluorescence microscope equipped with appropriate filters for fluorescein (B123965) (green) and DAPI (blue).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound FISH.
Caption: Experimental workflow for FISH using this compound labeled probes.
Caption: Logical flow from this compound to signal detection in FISH.
References
- 1. biotium.com [biotium.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. This compound *1 mM in Tris Buffer (pH 7.5)* | AAT Bioquest [aatbio.com]
- 6. This compound Solution (1 mM) 25 μL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 8. apexbt.com [apexbt.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. A high-throughput DNA FISH protocol to visualize genome regions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 12. cambio.co.uk [cambio.co.uk]
Application Notes and Protocols for Nick Translation with Fluorescein-12-dUTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the enzymatic incorporation of Fluorescein-12-dUTP into DNA probes using the nick translation method. The following protocols and recommendations are designed to ensure efficient and consistent labeling for various downstream applications such as fluorescence in situ hybridization (FISH) and microarray analysis.
Principle of Nick Translation
Nick translation is a widely used method for labeling DNA probes. The process utilizes the coordinated activities of DNase I and DNA Polymerase I. DNase I introduces single-stranded nicks at random locations in the DNA duplex. DNA Polymerase I then binds to these nicks and, using its 5'→3' exonuclease activity, removes existing nucleotides while simultaneously replacing them with new nucleotides from the reaction mixture using its 5'→3' polymerase activity. By including fluorescently labeled dUTPs, such as this compound, in the reaction, the probe becomes fluorescently tagged.
Recommended Concentration of this compound
The optimal concentration of this compound is crucial for achieving high labeling efficiency without compromising the yield of the labeled probe. The key is to maintain a balanced ratio between the labeled dUTP and its unlabeled counterpart, dTTP.
Several manufacturers and protocols recommend a specific ratio of this compound to dTTP.[1][2] A common recommendation is to substitute 30-50% of the total dTTP with this compound.[1][2] Another suggested molar ratio is 1 part labeled dUTP to 3-5 parts of normal dTTP.[3]
For optimal results, it is advisable to empirically determine the ideal ratio for your specific application and template DNA.[1][2]
Quantitative Data Summary
The following table summarizes the recommended concentrations and ratios of this compound for nick translation based on various sources.
| Parameter | Recommended Value | Source |
| This compound to dTTP Ratio (Percentage) | 30-50% this compound / 70-50% dTTP | [1][2] |
| This compound to dTTP Ratio (Molar) | 1:3 to 1:5 (Labeled:Unlabeled) | [3] |
| Example 10x dNTP Mix Concentration | 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP, 0.35 mM this compound | [4] |
| Final Concentration in a 50 µL Reaction (from 10x mix) | 100 µM dATP, 100 µM dCTP, 100 µM dGTP, 65 µM dTTP, 35 µM this compound | Calculated from[4] |
Experimental Protocol for Nick Translation
This protocol is a general guideline. Optimization of reaction conditions, particularly incubation time and enzyme concentration, may be necessary for different DNA templates.
Materials:
-
DNA Template (1 µg)
-
This compound (1 mM stock)
-
dNTP mix (without dTTP) (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM stock)
-
10x Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
DNase I (diluted to an appropriate concentration, e.g., 0.1 U/µL)
-
DNA Polymerase I (10 U/µL)
-
Nuclease-free water
-
0.5 M EDTA (to stop the reaction)
Procedure:
-
Prepare the dNTP Mix: Prepare a working solution of the nucleotide mix. For a final reaction volume of 50 µL and a desired ratio of 35% this compound to 65% dTTP, you can prepare a 10x nucleotide mix as follows:
-
10 µL of 10 mM dATP
-
10 µL of 10 mM dCTP
-
10 µL of 10 mM dGTP
-
6.5 µL of 10 mM dTTP
-
35 µL of 1 mM this compound
-
Adjust the final volume to 100 µL with nuclease-free water. This will give a 10x stock with 1 mM dATP, dCTP, dGTP, 0.65 mM dTTP, and 0.35 mM this compound.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following reagents on ice:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of the prepared 10x dNTP mix (containing this compound)
-
1 µL of DNase I (concentration to be optimized)
-
1 µL of DNA Polymerase I (10 U)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Mix the components gently and incubate the reaction at 15°C for 1 to 2 hours.[3] The optimal incubation time may vary depending on the desired probe length and can be extended to increase labeling density.
-
Stop the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA.
-
Probe Purification: Purify the labeled DNA probe from unincorporated nucleotides using methods such as ethanol (B145695) precipitation, spin columns, or gel filtration.
-
Storage: Store the labeled probe at -20°C, protected from light.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular events in nick translation and the experimental workflow.
References
Application Notes and Protocols for Fluorescein-12-dUTP in Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fluorescein-12-dUTP for the preparation of fluorescently labeled probes for microarray-based gene expression profiling and other applications. Detailed protocols for probe labeling and microarray hybridization are included, along with data presentation guidelines and workflow visualizations.
Introduction to this compound
This compound is a fluorescently labeled deoxyuridine triphosphate analog that can be enzymatically incorporated into DNA probes. It serves as a substitute for its natural counterpart, dTTP, in various enzymatic reactions. The fluorescein (B123965) moiety, a widely used green fluorescent dye, is attached to the dUTP via a 12-atom linker. This linker is designed to optimize substrate properties and labeling efficiency by minimizing steric hindrance for the DNA polymerase.[1] The resulting fluorescently labeled DNA probes are ideal for a range of fluorescence hybridization applications, including microarrays and fluorescence in situ hybridization (FISH).[1][2]
Physicochemical and Spectroscopic Properties
Proper handling and storage of this compound are crucial for maintaining its stability and performance. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C39H41N4O21P3 (free acid) | [1] |
| Molecular Weight | 994.69 g/mol (free acid) | [1] |
| Excitation Wavelength (λexc) | 492 nm | [1] |
| Emission Wavelength (λem) | 517 nm | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Form | Solution in water | [1] |
| Concentration | 1.0 mM - 1.1 mM | [1] |
| Storage Conditions | -20 °C, protected from light | [3] |
| Shelf Life | 12 months from date of delivery | [1] |
Microarray Probe Preparation with this compound
This compound can be incorporated into DNA probes using several enzymatic methods, including random priming, PCR, and nick translation. The choice of method depends on the starting material (e.g., total RNA, mRNA, or DNA) and the specific experimental requirements.
Experimental Workflow for Microarray Analysis
The general workflow for a typical two-color microarray experiment involving direct labeling with fluorescent dyes like this compound is depicted below. In this setup, a test sample and a reference sample are labeled with different fluorescent dyes and competitively hybridized to the same microarray.
Protocol 1: Random Primed Labeling of DNA Probes
This protocol is suitable for labeling linearized DNA.
Materials:
-
Linearized DNA (10 ng to 3 µg)
-
This compound (1 mM solution)
-
10x Hexanucleotide Mix
-
10x dNTP mixture (1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP)
-
Klenow Enzyme (2 U/µl)
-
0.2 M EDTA (pH 8.0)
-
Nuclease-free water
-
Heating block or water bath
-
Ice bath
Procedure:
-
In a reaction vial, add 10 ng to 3 µg of linearized DNA and adjust the final volume to 15 µl with nuclease-free water.
-
Denature the DNA by heating at 95°C for 10 minutes in a boiling water bath, then immediately chill in an ice/water bath.[3]
-
On ice, add the following reagents to the denatured DNA:
-
2 µl of 10x Hexanucleotide Mix
-
2 µl of 10x dNTP/Fluorescein-12-dUTP mixture (final concentration: 0.35 mM this compound)[3]
-
1 µl of Klenow Enzyme (2 U/µl)
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction for at least 60 minutes at 37°C. For higher yields, the incubation can be extended up to 20 hours.[3]
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[3]
-
Purify the labeled probe using a suitable method, such as a spin column or ethanol (B145695) precipitation.
Protocol 2: Direct Labeling of cDNA Probes from RNA
This protocol is for generating fluorescently labeled cDNA from total RNA or poly(A)+ RNA.
Materials:
-
Total RNA (10-20 µg) or poly(A)+ RNA (200-400 ng)
-
Oligo(dT) primers or random primers
-
Reverse Transcriptase (e.g., SuperScript II)
-
5x First-Strand Buffer
-
0.1 M DTT
-
dNTP mix with this compound (e.g., 25 mM dATP, 25 mM dCTP, 25 mM dGTP, 15 mM dTTP, 10 mM this compound)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free tube, combine the RNA and primers. Adjust the volume with nuclease-free water.
-
Incubate at 70°C for 10 minutes, then chill on ice for at least 1 minute.
-
Prepare a master mix containing the 5x First-Strand Buffer, 0.1 M DTT, dNTP mix with this compound, and Reverse Transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 1-2 hours.
-
Purify the labeled cDNA probe to remove unincorporated nucleotides and other reaction components.
Note on Labeling Efficiency: The optimal ratio of this compound to dTTP may need to be optimized for specific applications and assay conditions to ensure high incorporation rates and optimal product yields.[1] A recommended starting point for PCR and Nick Translation is a ratio of 30-50% this compound to 70-50% dTTP.[1]
Microarray Hybridization and Washing
After preparing the fluorescently labeled probes, the next critical step is hybridization to the microarray, followed by a series of washes to remove non-specifically bound probes.
Hybridization Workflow
Protocol 3: Microarray Hybridization and Washing
Materials:
-
Purified this compound labeled probe(s)
-
Microarray slide
-
20x SSC
-
10% SDS
-
Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 25% formamide, 1x Denhardt's solution)
-
Coverslips
-
Hybridization chamber
-
Water bath
Procedure:
Hybridization:
-
Combine the purified labeled probe(s) with the hybridization buffer. The final volume will depend on the size of the coverslip.
-
Denature the probe mixture by heating at 95°C for 5 minutes, then centrifuge briefly.
-
Apply the denatured probe mixture to the microarray slide and carefully place a coverslip over it, avoiding air bubbles.
-
Place the microarray slide in a hybridization chamber to maintain humidity.
-
Incubate the slide at the appropriate hybridization temperature (typically between 42°C and 65°C) for 16-24 hours.
Washing:
-
After hybridization, remove the coverslip by immersing the slide in a low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.
-
Perform a series of washes with increasing stringency to remove non-specifically bound probes. An example wash series is:
-
Wash 1: 2x SSC, 0.1% SDS for 5 minutes at room temperature.
-
Wash 2: 1x SSC for 5 minutes at room temperature.
-
Wash 3: 0.5x SSC for 5 minutes at room temperature.
-
-
After the final wash, quickly rinse the slide in 0.1x SSC and then in nuclease-free water.
-
Dry the slide by centrifugation or with a stream of nitrogen.
Data Acquisition and Analysis
The dried microarray is scanned using a microarray scanner at the appropriate excitation and emission wavelengths for fluorescein (and any other dyes used). The scanner generates a high-resolution image, from which the fluorescence intensity of each spot is quantified. This raw data is then normalized to correct for systematic variations, and statistical analysis is performed to identify differentially expressed genes.
Quantitative Data Summary
While specific performance metrics can vary depending on the experimental setup, the following table provides a general comparison of direct and indirect labeling methods.
| Feature | Direct Labeling (e.g., with this compound) | Indirect Labeling (e.g., with aminoallyl-dUTP) | Reference |
| Procedure | Simpler, fewer steps. | More complex, requires additional coupling and purification steps. | [4] |
| Cost | Generally less expensive. | Can be more expensive due to additional reagents. | [4] |
| Potential for Dye Bias | Can be a concern due to differences in incorporation efficiency of bulky dye-linked nucleotides. | May reduce dye bias as the modified nucleotide is smaller and subsequent dye coupling is a chemical reaction. | |
| Signal Intensity | Can be lower compared to some amplification-based or multi-labeling methods. | Can potentially yield higher signal intensity depending on the coupling efficiency. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Insufficient amount or poor quality of starting RNA/DNA.- Low labeling efficiency.- Suboptimal hybridization conditions. | - Verify the quality and quantity of the starting material.- Optimize the ratio of this compound to dTTP.- Optimize hybridization temperature and time. |
| High Background | - Incomplete removal of unincorporated dye.- Non-specific binding of the probe.- Insufficient washing. | - Ensure thorough purification of the labeled probe.- Increase the stringency of the wash steps (e.g., higher temperature, lower salt concentration). |
| Uneven Hybridization | - Air bubbles under the coverslip.- Uneven temperature distribution in the hybridization chamber. | - Be careful when applying the coverslip to avoid bubbles.- Ensure the hybridization chamber is properly sealed and maintained at a uniform temperature. |
For life science research only. Not for use in diagnostic procedures.[3]
References
Application Notes and Protocols for Enzymatic Incorporation of Fluorescein-12-dUTP during Reverse Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of fluorescently labeled complementary DNA (cDNA) through reverse transcription is a cornerstone technique in molecular biology, enabling a wide array of applications from gene expression analysis to the production of probes for fluorescence in situ hybridization (FISH) and microarrays.[1][2][3] Fluorescein-12-dUTP is a modified deoxyuridine triphosphate that can be enzymatically incorporated into a nascent DNA strand in place of thymidine (B127349) triphosphate (dTTP).[1][3] This application note provides a detailed protocol for the enzymatic incorporation of this compound during reverse transcription, guidance for optimizing labeling efficiency, and troubleshooting advice. Reverse transcriptases such as those from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MuLV) are capable of utilizing this compound as a substrate.[4][5] The resulting fluorescein-labeled cDNA can be used in a variety of downstream applications requiring direct fluorescence detection.
Product Specifications: this compound
A clear, yellow-orange aqueous solution of this compound is supplied, and it should be stored at -20°C in the dark.[3][6] Short-term exposure to ambient temperature for up to a week is possible.[3] It is crucial to protect the dye-labeled dUTP from light to prevent photobleaching.[3]
| Property | Value |
| Molecular Formula | C39H41N4O21P3 (free acid) |
| Molecular Weight | 994.69 g/mol (free acid) |
| Excitation Maximum (λexc) | 492 nm |
| Emission Maximum (λem) | 517 nm |
| Purity | ≥ 95% (HPLC) |
| Concentration | 1 mM |
| Storage | -20°C, protected from light |
Experimental Protocols
I. Preparation of RNA Template
The quality and purity of the RNA template are critical for successful reverse transcription. Ensure the RNA is intact and free from contaminants such as genomic DNA, salts, and organic solvents. It is recommended to assess RNA integrity via denaturing agarose (B213101) gel electrophoresis and quantify the concentration using spectrophotometry.
II. Reverse Transcription Reaction Setup
This protocol is designed for a standard 20 µL reverse transcription reaction. The reaction components should be scaled up proportionally for larger reaction volumes. All steps should be performed on ice to prevent premature enzyme activity and RNA degradation.
Materials:
-
This compound (1 mM stock)
-
dNTP Mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM stock)
-
Reverse Transcriptase (e.g., M-MuLV, AMV; 200 U/µL)
-
5X Reverse Transcription Buffer
-
RNase Inhibitor (40 U/µL)
-
Primer (Oligo(dT) or gene-specific primers)
-
RNA template (10 pg to 1 µg)
-
Nuclease-free water
Procedure:
-
Prepare the Fluorescein-dNTP Mix (10X): For a standard reaction, a ratio of this compound to dTTP of approximately 1:2 to 1:1 is recommended as a starting point.[1] To prepare a 10X working stock of the nucleotide mix, combine the following:
-
10 µL of 10 mM dATP
-
10 µL of 10 mM dCTP
-
10 µL of 10 mM dGTP
-
6.5 µL of 10 mM dTTP
-
3.5 µL of 1 mM this compound
-
Adjust the volume to achieve the desired final concentration. Note: For a 10X stock with 1mM of each dNTP, a more concentrated stock of this compound would be required. Alternatively, adjust the volumes and concentrations to achieve the desired ratio. A recommended starting point for the final concentration in the reaction is 0.5 mM of dATP, dCTP, and dGTP, 0.325 mM of dTTP, and 0.175 mM of this compound.
-
-
Primer Annealing: In a sterile, nuclease-free microcentrifuge tube, combine the following:
-
RNA template (e.g., 1 µg)
-
Primer (e.g., 1 µL of 50 µM Oligo(dT))
-
Nuclease-free water to a final volume of 10 µL
-
Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute to allow the primers to anneal.
-
-
Assemble the Reverse Transcription Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
4 µL of 5X Reverse Transcription Buffer
-
1 µL of RNase Inhibitor (40 U/µL)
-
2 µL of the prepared Fluorescein-dNTP Mix
-
Nuclease-free water to a final volume of 9 µL
-
-
Combine and Incubate: Add 9 µL of the master mix to the 10 µL primer/template mix from step 2. Add 1 µL of Reverse Transcriptase (200 U/µL). Mix gently by pipetting up and down.
-
Incubation: Incubate the reaction at 42°C for 60 minutes. For some reverse transcriptases, a higher incubation temperature may be beneficial for overcoming RNA secondary structures.
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes.
-
Storage: The resulting fluorescently labeled cDNA can be stored at -20°C until further use.
Data Presentation
Optimization of this compound:dTTP Ratio
To achieve optimal labeling efficiency without compromising cDNA yield, it is recommended to perform a titration of the this compound to dTTP ratio. The following table outlines a suggested experimental setup.
| Reaction | dATP, dCTP, dGTP (final conc.) | dTTP (final conc.) | This compound (final conc.) | Ratio (F-dUTP:dTTP) |
| 1 | 0.5 mM | 0.5 mM | 0 mM | 0:1 |
| 2 | 0.5 mM | 0.4 mM | 0.1 mM | 1:4 |
| 3 | 0.5 mM | 0.3 mM | 0.2 mM | 2:3 |
| 4 | 0.5 mM | 0.2 mM | 0.3 mM | 3:2 |
| 5 | 0.5 mM | 0.1 mM | 0.4 mM | 4:1 |
The yield of cDNA can be quantified using a fluorescent DNA quantification kit, and the incorporation of fluorescein (B123965) can be assessed by measuring fluorescence intensity.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for enzymatic incorporation of this compound.
Caption: Factors influencing this compound incorporation.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cDNA yield | RNA degradation | Assess RNA integrity on a denaturing gel. Use RNase inhibitors and maintain an RNase-free environment. |
| Inefficient reverse transcriptase | Use a fresh, high-quality reverse transcriptase. Ensure optimal reaction temperature for the chosen enzyme. | |
| High ratio of this compound to dTTP | Optimize the ratio of labeled to unlabeled dUTP. Start with a lower ratio (e.g., 1:4) and titrate upwards. | |
| Presence of inhibitors in the RNA sample | Re-purify the RNA to remove contaminants like salts, ethanol, or phenol. | |
| Low fluorescence signal | Low incorporation of this compound | Increase the ratio of this compound to dTTP, being mindful of potential impacts on cDNA yield. |
| Photobleaching | Protect the this compound and the labeled cDNA from light at all times. | |
| Incorrect fluorescence measurement settings | Ensure the use of appropriate excitation and emission wavelengths (492 nm and 517 nm, respectively). | |
| Generation of short cDNA products | RNA secondary structure | Increase the reverse transcription reaction temperature (if using a thermostable reverse transcriptase). |
| RNA degradation | Use high-quality, intact RNA. | |
| High ratio of this compound to dTTP | A high concentration of the bulky fluorescein-labeled nucleotide may cause premature termination by the reverse transcriptase. Optimize the ratio as suggested above. |
References
Application Notes and Protocols for Direct Fluorescence Detection of Fluorescein-12-dUTP Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the direct detection of nucleic acid sequences using probes labeled with Fluorescein-12-dUTP. This method offers a non-radioactive alternative for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and other hybridization-based assays.[1][2][3] The protocols outlined below cover probe labeling, hybridization, and signal detection, ensuring high sensitivity and specificity.
I. Introduction to this compound
This compound is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases.[4] The fluorescein (B123965) moiety, a widely used green fluorescent dye, is attached to the dUTP via a 12-atom spacer arm, which minimizes steric hindrance and ensures efficient enzymatic incorporation.[1][2] This direct labeling approach allows for the straightforward detection of target sequences without the need for secondary detection molecules, streamlining experimental workflows.
Key Features:
-
Direct Detection: The fluorescent signal is generated directly from the incorporated fluorescein, eliminating the need for antibodies or other reporter systems.[5]
-
Versatility: this compound can be used in various enzymatic labeling techniques, including PCR, random priming, and nick translation.[1][2][6]
-
Compatibility: Labeled probes are suitable for a range of applications, most notably FISH and microarray-based gene expression profiling.[1][2][7]
-
Proven Reliability: Fluorescein is a well-characterized fluorophore with robust performance in fluorescence microscopy.
II. Quantitative Data
For optimal experimental design and interpretation, key quantitative parameters of this compound and its application are summarized below.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Conditions |
| Excitation Maximum (λexc) | 495 nm | pH 9.0[8] |
| Emission Maximum (λem) | 520 - 521 nm | 0.1 M phosphate (B84403) buffer, pH 9.0[6][8] |
| Molar Extinction Coefficient (ε) | 70,000 - 83,000 M⁻¹cm⁻¹ | Tris-HCl, pH 7.5 - pH 9.0[2][8] |
| Quantum Yield | 0.79 - 0.95 |
Table 2: Recommended Ratios for Enzymatic Labeling
| Labeling Method | Recommended this compound:dTTP Ratio |
| PCR | 1:2 to 1:1 (30-50% this compound) |
| Nick Translation | 1:2 to 1:1 (30-50% this compound)[1][2] |
| Random Primed Labeling | See specific protocol for dNTP mix formulation[6] |
III. Experimental Protocols
Detailed protocols for probe labeling and a general workflow for direct fluorescence detection are provided below.
Protocol 1: DNA Probe Labeling by Random Priming
This protocol describes the incorporation of this compound into a DNA probe using the random priming method.
Materials:
-
Linearized DNA template (10 ng - 3 µg)[6]
-
This compound (1 mM solution)
-
dNTP mixture (without dTTP)
-
Hexanucleotide Mix (10x)[6]
-
Klenow Fragment (exo-)
-
Reaction Buffer (10x)
-
0.2 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine 10 ng to 3 µg of the linearized DNA template with nuclease-free water to a final volume of 15 µL.[6]
-
Denature the DNA by heating at 95°C for 10 minutes in a heat block or water bath.[6]
-
Immediately chill the denatured DNA on an ice/water bath for 5 minutes.[6]
-
On ice, add the following reagents in the specified order:
-
Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.[6]
-
Incubate the reaction at 37°C for at least 60 minutes. For higher yields, the incubation can be extended up to 20 hours.[6]
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[6]
-
The labeled probe can be purified using standard methods such as ethanol (B145695) precipitation or spin column chromatography to remove unincorporated nucleotides.
Caption: Workflow for DNA probe labeling using the random priming method.
Protocol 2: General Workflow for Direct Fluorescence in situ Hybridization (FISH)
This protocol provides a generalized workflow for performing FISH using a directly labeled fluorescein probe. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
This compound labeled probe
-
Hybridization Buffer (e.g., containing formamide (B127407) and SSC)
-
Wash Buffers (e.g., SSC solutions of varying concentrations)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Microscope slides with fixed cells or tissue sections
Procedure:
-
Probe Preparation: Dilute the purified fluorescein-labeled probe in hybridization buffer to the desired concentration. Denature the probe by heating at 70-80°C for 5-10 minutes, followed by immediate chilling on ice.
-
Sample Preparation: Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols. This may include pretreatment with RNase and pepsin.
-
Hybridization: Apply the denatured probe solution to the target area on the slide. Cover with a coverslip and seal to prevent evaporation. Incubate in a humidified chamber at a temperature suitable for hybridization (e.g., 37°C) for 4-16 hours.
-
Post-Hybridization Washes: Carefully remove the coverslip and wash the slides to remove non-specifically bound probe. A typical wash series might be:
-
2x SSC at room temperature
-
0.5x SSC at 65-72°C
-
2x SSC at room temperature
-
-
Counterstaining: Stain the nuclei with a counterstain like DAPI to facilitate visualization of the chromosomal context.
-
Mounting: Mount the slides with an antifade reagent to preserve the fluorescence signal.
-
Visualization: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for fluorescein (green) and the counterstain (e.g., blue for DAPI).
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
IV. Signal Amplification
While direct fluorescence detection is often sufficient, signal amplification techniques can be employed to enhance the detection of low-abundance targets. One common method is Tyramide Signal Amplification (TSA).[9]
TSA Workflow Overview:
-
Primary Labeling: A probe is labeled with a hapten (e.g., biotin) or a fluorophore (e.g., fluorescein).
-
Enzyme Conjugation: An antibody or streptavidin conjugated to horseradish peroxidase (HRP) is bound to the hapten or fluorophore.[9]
-
Tyramide Deposition: In the presence of hydrogen peroxide, the HRP catalyzes the deposition of multiple fluorescently labeled tyramide molecules in the vicinity of the target.[9] This enzymatic amplification results in a significant increase in the fluorescence signal.[9]
Caption: Tyramide Signal Amplification (TSA) logical relationship.
V. Troubleshooting and Considerations
-
Photobleaching: Fluorescein is susceptible to photobleaching. Minimize exposure to excitation light and use an antifade mounting medium.
-
Autofluorescence: Some cells and tissues exhibit natural fluorescence, which can interfere with signal detection. This can be addressed by using appropriate filters, spectral imaging, or autofluorescence quenching reagents.[10]
-
Probe Purity: Ensure that the labeled probe is purified from unincorporated this compound, as this can lead to high background noise.
-
Light Protection: Protect the dye-labeled dUTP and probes from light exposure to prevent photobleaching.[1][2]
By following these protocols and considering the key parameters, researchers can successfully employ this compound for the direct and sensitive detection of nucleic acid targets in a variety of applications.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 3. biotium.com [biotium.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. This compound | Revvity [revvity.co.kr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The use of microarrays and fluorescence in situ hybridization for the study of mechanotransduction from topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
Application Note: Direct Labeling of PCR-Generated Probes with Fluorescein-12-dUTP for Fluorescence In Situ Hybridization (FISH)
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA sequences within the context of a whole chromosome. A critical component of FISH is the fluorescently labeled probe that hybridizes to the target sequence. Direct labeling of probes via PCR is a rapid and efficient method for generating highly specific probes. This application note details a protocol for the incorporation of Fluorescein-12-dUTP during a standard PCR amplification to produce probes suitable for FISH applications. This method eliminates the need for secondary detection steps, streamlining the overall FISH workflow.
Principle of the Method
The direct labeling of a DNA probe during PCR is achieved by including a fluorescently modified deoxynucleotide triphosphate (dNTP), in this case, this compound, in the PCR master mix. During the extension phase of the PCR, Taq DNA polymerase incorporates the fluorescein-labeled dUTP along with the other unlabeled dNTPs into the newly synthesized DNA strands. The ratio of labeled dUTP to its unlabeled counterpart (dTTP) is optimized to ensure efficient labeling without significantly inhibiting the polymerase activity. The resulting PCR product is a collection of DNA fragments of a specific size that are fluorescently labeled and ready for purification and use in FISH.
Protocol 1: PCR-Based Probe Labeling with this compound
This protocol is optimized for generating probes in the 200-500 bp range, which is ideal for penetration into chromosomal structures.[1][2]
1. Materials and Reagents
-
High-quality template DNA (e.g., BAC, fosmid, or purified PCR product)[3]
-
Forward and Reverse Primers (10 µM each)
-
Taq DNA Polymerase (5 U/µL)
-
10X PCR Buffer (with MgCl₂)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
This compound (1 mM)
-
Nuclease-free water
2. PCR Reaction Setup
The key to successful labeling is the ratio of this compound to dTTP. A common starting point is a 1:2 or 1:3 ratio of labeled to unlabeled nucleotide.[4][5]
Table 1: PCR Master Mix for a 50 µL Reaction
| Component | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 5.0 | 1X |
| dATP (10 mM) | 1.0 | 200 µM |
| dCTP (10 mM) | 1.0 | 200 µM |
| dGTP (10 mM) | 1.0 | 200 µM |
| dTTP (10 mM) | 0.65 | 130 µM |
| This compound (1 mM) | 3.5 | 70 µM |
| Forward Primer (10 µM) | 1.0 | 0.2 µM |
| Reverse Primer (10 µM) | 1.0 | 0.2 µM |
| Template DNA (1-10 ng/µL) | 1.0 | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 | 2.5 Units |
| Nuclease-free water | to 50.0 | - |
Note: The final concentrations of dNTPs typically range from 20 to 200 µM.[6] For some polymerases, concentrations up to 400 µM may be optimal.[7] The ratio of this compound to dTTP can be adjusted to optimize labeling efficiency.
3. PCR Cycling Conditions
The following cycling parameters are a general guideline and should be optimized based on the primers and template used.
Table 2: Thermocycler Program
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 94 | 5 min | 1 |
| Denaturation | 94 | 1 min | 35 |
| Annealing | 55 | 1 min | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: The annealing temperature should be set approximately 5°C below the melting temperature (Tm) of the primers.[4] Extension time can be adjusted based on the amplicon length (typically 1 minute per kb).
4. Visualization of Labeled Probe
To verify the success of the labeling reaction, a small aliquot (5-10 µL) of the PCR product can be analyzed by agarose (B213101) gel electrophoresis. The labeled probe should appear as a distinct band of the expected size.[4]
Protocol 2: Purification of the Labeled Probe
It is crucial to remove unincorporated this compound and primers, as these can cause high background during FISH.[4]
1. Materials
-
PCR purification kit (spin column-based) or Sephadex G-50 columns.[4]
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (chilled)
-
70% Ethanol (chilled)
-
Nuclease-free water or TE buffer
2. Purification Methods
-
Spin Column Purification: This is a rapid and convenient method. Follow the manufacturer's protocol for PCR product cleanup.[3] Elute the purified probe in a small volume (e.g., 20-30 µL) of nuclease-free water or elution buffer.[3]
-
Ethanol Precipitation: This method is effective for concentrating the probe.
-
To the 50 µL PCR reaction, add 5 µL of 3 M Sodium Acetate.
-
Add 125 µL of chilled 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour (or overnight).[8]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.[8]
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of chilled 70% ethanol.
-
Centrifuge for 5 minutes, discard the supernatant, and air dry the pellet.[9]
-
Resuspend the probe in an appropriate volume of nuclease-free water or TE buffer.
-
Protocol 3: Fluorescence In Situ Hybridization (FISH)
This is a generalized protocol and may require optimization depending on the cell or tissue type.
1. Materials
-
Labeled and purified probe
-
Human Cot-1 DNA (if using probes against repetitive sequences)
-
Salmon Sperm DNA[8]
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Microscope slides with prepared cells/tissue
-
DAPI counterstain
-
Antifade mounting medium
2. Hybridization
-
Prepare the hybridization mix. For a 10 µL reaction, combine:
-
1-5 µL labeled probe (50-100 ng)
-
1 µL Human Cot-1 DNA (1 mg/mL) (if needed)
-
7 µL Hybridization Buffer
-
-
Denature the probe mix at 75-80°C for 10 minutes, then immediately place on ice.[10]
-
Denature the chromosomal DNA on the slide according to established protocols (e.g., 70% formamide/2x SSC at 73°C).
-
Apply the denatured probe mix to the slide, cover with a coverslip, and seal.
-
Hybridize overnight in a humidified chamber at 37°C.[10]
3. Post-Hybridization Washes and Visualization
-
Carefully remove the coverslip and wash the slide in 50% formamide/2x SSC at 45°C.
-
Perform subsequent washes in 2x SSC and 1x SSC at room temperature.
-
Counterstain the slide with DAPI.
-
Mount with an antifade medium and visualize using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation max ~494 nm; Emission max ~521 nm).
Visualizations
Caption: Workflow for PCR-based probe labeling.
Caption: Experimental workflow for FISH.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Generation of Dual-Color FISH probes targeting 9p21, Xp21, and 17p13.1 loci as diagnostic markers for some genetic disorders and cancer in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 8. || Welcome to Fish Karyome || [mail.nbfgr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for DNA Fiber Analysis with Fluorescein-12-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Method
DNA fiber analysis is a powerful single-molecule technique used to visualize individual DNA replication forks and to study the dynamics of DNA replication.[1] This method allows for the direct measurement of key replication parameters such as replication fork speed, origin firing frequency, and the integrity of the replication process. It is an invaluable tool for investigating DNA damage and repair, replication stress, and the effects of genotoxic agents or developmental drugs on genome stability.[2]
The traditional DNA fiber assay involves the sequential incorporation of two different halogenated thymidine (B127349) analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), into newly synthesized DNA.[3] These incorporated analogs are then detected by immunofluorescence using specific antibodies conjugated to different fluorophores.
This document outlines an investigational approach for DNA fiber analysis using the direct incorporation of a fluorescently labeled nucleotide, Fluorescein-12-dUTP . This method, if validated, could potentially simplify and shorten the standard protocol by eliminating the need for antibody incubation steps. However, it is crucial to note that the use of directly labeled nucleotides for in vivo DNA fiber analysis is not a widely established technique and presents several challenges. These include the cellular uptake and potential toxicity of the fluorescent nucleotide, as well as the efficiency of its incorporation by cellular DNA polymerases, which can be hindered by the bulky fluorescein (B123965) tag.[4][5] Therefore, the following protocols should be considered as a starting point for research and development, requiring significant optimization and validation.
Application Notes
Potential Applications:
-
Rapid Assessment of Replication Fork Dynamics: A simplified, direct labeling method could accelerate the screening of compounds that affect DNA replication.
-
High-Throughput Screening: The elimination of antibody staining steps could make the assay more amenable to automation and high-throughput applications in drug discovery.
-
Complementary Technique: Can be used alongside traditional CldU/IdU methods to validate findings or in specific contexts where antibody penetration is a concern.
Limitations and Considerations:
-
Cellular Uptake and Toxicity: Fluorescent nucleotides may not be readily taken up by all cell types and could induce cellular stress or toxicity, affecting the very processes being measured.[6]
-
Incorporation Efficiency: The large fluorescein molecule attached to dUTP may be a poor substrate for cellular DNA polymerases, leading to inefficient labeling or alterations in replication fork progression.
-
Signal-to-Noise Ratio: High background fluorescence from unincorporated nucleotides within the cell can interfere with the visualization of labeled DNA fibers.
-
Photostability: The photostability of fluorescein will be a critical factor during image acquisition.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Assessment of DNA fibers to track replication dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Light-up nucleotide for visualization of DNA synthesis [uochb.cz]
- 5. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescein-12-dUTP to dTTP Ratio for PCR Labeling
Welcome to the technical support center for optimizing your PCR labeling experiments using Fluorescein-12-dUTP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency and PCR yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to dTTP for PCR labeling?
A1: A common starting point is a 1:2 to a 1:3 ratio of this compound to dTTP. For example, a mix with 0.5 mM this compound and 1.5 mM dTTP (a 1:3 ratio) has been shown to be effective.[1] Some protocols suggest a 30-50% incorporation of the fluorescently labeled nucleotide.[2] However, the optimal ratio is highly dependent on the specific application, the DNA polymerase used, and the length and sequence of the amplicon. Therefore, empirical optimization is always recommended.
Q2: Will increasing the this compound:dTTP ratio always lead to a stronger fluorescence signal?
A2: Not necessarily. While a higher ratio can lead to greater incorporation of the fluorescent label, it can also inhibit the PCR, resulting in a lower yield of the final product. This can paradoxically lead to a weaker overall signal. The goal is to find a balance that allows for sufficient labeling without significantly compromising amplification efficiency.
Q3: Can any DNA polymerase be used for incorporating this compound?
A3: No, the choice of DNA polymerase is critical. Different polymerases exhibit varying efficiencies in incorporating modified nucleotides like this compound. For instance, Taq DNA polymerase can incorporate fluorescein-labeled dUTP, but some high-fidelity proofreading polymerases may be less efficient or even inhibited by the modified nucleotide. It is essential to use a polymerase that is known to be compatible with fluorescently labeled dUTPs.[3][4]
Q4: How can I measure the success of my labeling reaction?
A4: The success of your labeling reaction can be assessed in two main ways:
-
PCR Product Yield: This can be visualized by running a small amount of your PCR product on an agarose (B213101) gel. A strong, specific band indicates a successful amplification. You can compare the intensity of the labeled reaction band to an unlabeled control reaction to assess any potential inhibition.
-
Fluorescence Intensity: The fluorescence of the purified PCR product can be measured using a fluorometer, a microplate reader with fluorescence capabilities, or by visualizing the gel under a UV transilluminator before staining with an intercalating dye.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very faint PCR product on gel | The this compound:dTTP ratio is too high, leading to PCR inhibition. | Decrease the ratio of this compound to dTTP. Start with a 1:3 or 1:4 ratio and titrate upwards. Run an unlabeled control reaction in parallel to ensure the PCR conditions are optimal. |
| The DNA polymerase is not efficient at incorporating this compound. | Switch to a DNA polymerase known to be compatible with modified nucleotides, such as Taq polymerase.[3][4] | |
| Suboptimal PCR conditions (annealing temperature, MgCl2 concentration, etc.). | Optimize your PCR conditions using an unlabeled control reaction first. Once the conditions are robust, introduce the this compound. | |
| Good PCR product yield, but low fluorescence | The this compound:dTTP ratio is too low. | Gradually increase the proportion of this compound in your dNTP mix. |
| Inefficient removal of unincorporated fluorescent nucleotides. | Purify your PCR product using a suitable cleanup kit to remove the background fluorescence from free this compound.[5] | |
| Issues with fluorescence detection. | Ensure you are using the correct excitation and emission wavelengths for fluorescein (B123965) (typically around 494 nm and 521 nm, respectively). Check the settings and filters on your imaging or measurement instrument. | |
| Smearing or multiple bands on the gel | Non-specific amplification due to suboptimal PCR conditions. | Increase the annealing temperature or decrease the primer concentration. Optimize the MgCl2 concentration. |
| High concentration of labeled dUTP may promote mispriming. | Decrease the this compound:dTTP ratio. |
Experimental Protocols
Protocol for Optimizing the this compound to dTTP Ratio
This protocol provides a framework for systematically determining the optimal this compound:dTTP ratio for your specific PCR target and polymerase.
1. Prepare dNTP Mixes with Varying Ratios:
Prepare a set of dNTP mixes with different ratios of this compound to dTTP. The final concentration of dATP, dCTP, and dGTP should remain constant (e.g., 200 µM each). The combined final concentration of dTTP and this compound should also be constant (e.g., 200 µM).
| Mix | This compound:dTTP Ratio | Final [this compound] | Final [dTTP] |
| 1 (Control) | 0:4 | 0 µM | 200 µM |
| 2 | 1:3 | 50 µM | 150 µM |
| 3 | 1:1 | 100 µM | 100 µM |
| 4 | 3:1 | 150 µM | 50 µM |
2. Set up PCR Reactions:
Set up identical PCR reactions for each dNTP mix, including a negative control (no template). A standard 50 µL reaction might look like this:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (from step 1) | 5 µL | 200 µM each dNTP |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | X µL | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL |
3. Perform PCR:
Use a standard three-step cycling protocol. For example:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
4. Analyze the Results:
-
Agarose Gel Electrophoresis: Run 5-10 µL of each PCR product on a 1-2% agarose gel. Visualize the gel on a UV transilluminator before staining with ethidium (B1194527) bromide or other DNA stains to assess the fluorescence of the incorporated label. Then, stain the gel to evaluate the total DNA yield.
-
Fluorometry: Purify the remaining PCR product to remove unincorporated nucleotides. Measure the fluorescence of the purified product using a fluorometer or plate reader. Also, quantify the DNA concentration (e.g., using a spectrophotometer) to calculate the specific activity (fluorescence per unit of DNA).
Data Presentation
Table 1: Example Results of this compound:dTTP Ratio Optimization
| This compound:dTTP Ratio | PCR Product Yield (ng/µL) | Relative Fluorescence Units (RFU) | Observations |
| 0:4 (Control) | 50 | 10 | Strong band, no fluorescence. |
| 1:3 | 45 | 850 | Strong band, strong fluorescence. |
| 1:1 | 30 | 1200 | Slightly weaker band, highest fluorescence. |
| 3:1 | 10 | 600 | Faint band, moderate fluorescence. |
Note: The values in this table are for illustrative purposes and will vary depending on the experimental conditions.
Visualizations
Caption: Workflow for optimizing the this compound:dTTP ratio.
Caption: Troubleshooting decision tree for PCR labeling with this compound.
References
Troubleshooting low signal intensity in Fluorescein-12-dUTP FISH experiments
Welcome to the technical support center for Fluorescein-12-dUTP FISH experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of weak or no signal in this compound FISH experiments?
Low signal intensity in FISH can stem from various factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Probe Labeling: Inefficient incorporation of this compound into the probe will result in a weakly fluorescent probe.
-
Poor Hybridization Efficiency: Incorrect denaturation temperatures, hybridization times, or buffer conditions can prevent the probe from binding to the target sequence.
-
Sample Preparation Issues: Inadequate fixation, permeabilization, or digestion of the sample can hinder probe penetration and access to the target DNA/RNA.[1][2][3]
-
Signal Fading (Photobleaching): Fluorescein (B123965) is susceptible to photobleaching, where excessive exposure to excitation light causes a loss of fluorescence.[4]
-
Incorrect Microscope Settings: Improperly configured fluorescence microscope filters and settings can lead to poor signal detection.[5]
Q2: How can I improve the signal from my this compound labeled probe?
To enhance a weak signal, consider the following strategies:
-
Optimize Probe Concentration: Increasing the probe concentration can sometimes improve signal, but be mindful that excessively high concentrations can lead to high background.[5][6]
-
Signal Amplification: Employing a signal amplification system, such as using an anti-fluorescein antibody conjugated to a brighter fluorophore or an enzyme for tyramide signal amplification (TSA), can significantly boost the signal.[7][8][9]
-
Use Antifade Mounting Media: To combat photobleaching, always use a mounting medium containing an antifade reagent.[5]
-
Adjust pH: The fluorescence of fluorescein is pH-sensitive, with optimal emission at a pH above 9.0. Ensure your mounting or resuspension buffer has the appropriate pH.[10]
Q3: What is signal amplification and when should I use it?
Signal amplification is a technique used to increase the intensity of the fluorescent signal at the target site. It is particularly useful when the target is of low abundance or when the direct fluorescence of the probe is insufficient for detection. A common method for fluorescein-labeled probes is to use a primary antibody that specifically recognizes fluorescein, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.[7][8] This creates a multi-layered fluorescent signal, enhancing brightness. Tyramide Signal Amplification (TSA) is another powerful method where an enzyme conjugated to an anti-fluorescein antibody deposits multiple fluorophore molecules near the target site.[9]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues in your this compound FISH experiments.
Problem 1: Weak or No Signal Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Probe Labeling | Verify the incorporation of this compound. Run a small aliquot of the labeled probe on an agarose (B213101) gel and visualize it under UV light. Alternatively, use a spectrophotometer to measure dye incorporation. | A fluorescent band on the gel or an appropriate absorbance spectrum indicates successful labeling. |
| Poor Probe Quality | Ensure the probe has not been subjected to excessive freeze-thaw cycles or prolonged exposure to light.[11] Aliquot probes into smaller volumes to minimize these effects.[11] | Proper storage and handling will maintain probe integrity and fluorescence. |
| Suboptimal Hybridization | Optimize denaturation and hybridization temperatures and times. Test a range of temperatures to find the optimal conditions for your specific probe and sample type.[6][12] Ensure the hybridization chamber maintains proper humidity.[11] | Clear, specific signals with low background. |
| Inadequate Sample Permeabilization | Increase the duration or concentration of the permeabilization agent (e.g., Triton X-100 or pepsin).[3][13] However, be cautious as over-digestion can damage sample morphology.[1][3] | Improved probe penetration leading to stronger signals. |
| Incorrect Post-Hybridization Washes | Adjust the stringency of the post-hybridization washes. Washes that are too stringent (high temperature, low salt concentration) can strip the probe from the target.[1][12] | Retention of specifically bound probes, resulting in a better signal-to-noise ratio. |
| Photobleaching | Minimize the sample's exposure to the excitation light. Use an antifade mounting medium and only expose the sample to light during image acquisition.[4][5] | Preservation of the fluorescent signal during microscopy. |
| Incorrect pH of Buffers | Check and adjust the pH of hybridization and mounting buffers. Fluorescein's fluorescence is optimal at a pH greater than 9.0.[10] | Enhanced fluorescence intensity. |
Experimental Protocols & Methodologies
Protocol 1: Basic Signal Amplification using Anti-Fluorescein Antibody
This protocol describes a one-step amplification process.
-
Primary Antibody Incubation: After the post-hybridization washes, block the slide with a suitable blocking buffer (e.g., 3% BSA in 4x SSC) for 30 minutes at 37°C.
-
Incubate the slide with a rabbit anti-fluorescein antibody diluted in blocking buffer for 1 hour at 37°C.[7]
-
Washing: Wash the slide three times for 5 minutes each in 4x SSC at room temperature.
-
Secondary Antibody Incubation: Incubate the slide with a goat anti-rabbit IgG antibody conjugated to a bright, stable fluorophore (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at 37°C in the dark.[7]
-
Final Washes: Wash the slide three times for 5 minutes each in 4x SSC at room temperature in the dark.
-
Mounting: Mount the slide with a coverslip using an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
Visual Guides
Troubleshooting Workflow for Low FISH Signal
Caption: A decision tree for troubleshooting low signal intensity in FISH experiments.
Signal Amplification Pathway
Caption: Workflow illustrating signal amplification using primary and secondary antibodies.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplification of FISH signals using the Alexa Fluor® 488 Signal-Amplification Kit for Fluorescein- and Oregon Green® Dye–Conjugated Probes. | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Signal Amplification (IHC / FISH) - dianova Int. [dianova.com]
- 9. 蛍光 in situ ハイブリダイゼーション(FISH) | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. histobiolab.com [histobiolab.com]
- 12. Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
How to reduce high background fluorescence with Fluorescein-12-dUTP probes
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence when using Fluorescein-12-dUTP probes in applications such as TUNEL assays, in situ hybridization (ISH), and other enzymatic labeling techniques.
Troubleshooting Guide: High Background Fluorescence
High background can obscure specific signals, leading to poor image quality and difficulty in data interpretation.[1][2] The following table outlines common causes of high background and provides systematic steps to resolve them.
Table 1: Common Causes and Solutions for High Background
| Potential Cause | Recommended Solution & Rationale |
| 1. Autofluorescence | Problem: Endogenous fluorescent molecules within the tissue (e.g., collagen, elastin, lipofuscin, red blood cells) can emit a broad spectrum of light, masking the specific signal.[2][3][4] Aldehyde-based fixatives like formalin can also induce autofluorescence.[5][6][7] Solution: • Quenching Agents: Treat sections with quenching agents like Sudan Black B (for lipofuscin) or commercial reagents (e.g., TrueBlack™, TrueVIEW™).[2][3] • Chemical Treatment: Use sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence.[4] • Photobleaching: Expose the sample to a light source to bleach autofluorescent molecules before staining.[8] • Fixation Choice: If possible, consider alternative fixatives like ice-cold methanol (B129727) or ethanol (B145695).[4] |
| 2. Non-Specific Probe Binding | Problem: The this compound probe may bind to cellular components other than the target DNA through hydrophobic or ionic interactions.[9] Solution: • Blocking: Pre-incubate the sample with a blocking solution to saturate non-specific binding sites. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.[10] • Increase Wash Stringency: Extend the duration and number of wash steps. Adding a non-ionic detergent like Tween 20 (0.05-0.1%) to the wash buffer can help disrupt weak, non-specific interactions.[11][12][13] |
| 3. Excessive Probe Concentration | Problem: Using too much this compound or TdT enzyme can lead to non-specific incorporation and high background.[11][14] Solution: • Titration: Perform a concentration gradient experiment to determine the optimal amount of probe and enzyme that provides a strong signal with minimal background. Start by diluting the recommended concentration 2-fold and 4-fold.[14][15] • Reduce Incubation Time: Shorten the enzymatic labeling reaction time to limit non-specific incorporation.[11] |
| 4. Inadequate Washing | Problem: Insufficient washing fails to remove all unbound or loosely bound probes, contributing to overall background fluorescence.[11][12] Solution: • Optimize Wash Protocol: Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-15 minutes).[1][12] • Use Agitation: Place samples on a shaker during washing for more vigorous removal of unbound probe.[14] • Buffer Composition: Use a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween 20).[11] |
| 5. Issues with Fixation/Permeabilization | Problem: Over-fixation can alter tissue morphology and expose non-specific binding sites, while improper permeabilization can trap probes within the cell.[16] Solution: • Optimize Fixation: Ensure the fixation time is appropriate for the tissue type and thickness to avoid under- or over-fixation.[16] • Optimize Permeabilization: Titrate the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or Proteinase K). Insufficient permeabilization can prevent probe access, while excessive treatment can damage cellular structures and increase background.[11][17] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and how can I identify it?
A1: Autofluorescence is the natural fluorescence emitted by certain biological structures (like collagen, elastin, and red blood cells) or induced by fixatives.[2][5] To identify it, examine an unstained control sample under the microscope using the same filter sets as your experiment. If you observe fluorescence in this negative control, it is likely autofluorescence.[13]
Q2: Which blocking agent should I choose?
A2: The choice of blocking agent depends on your specific application.
-
Normal Serum: A common choice is to use 5-10% normal serum from the same species as your secondary antibody's host. This prevents the secondary antibody from binding non-specifically to the blocking serum itself.[10]
-
Protein Solutions: 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk are cost-effective alternatives that block non-specific protein-binding sites.[10] It is important to use high-quality BSA to avoid impurities that can increase background.[14]
Q3: How do I optimize the concentration of this compound and TdT enzyme?
A3: Optimization is critical for achieving a high signal-to-noise ratio. Create a dilution series for both the this compound and the TdT enzyme. It is often recommended to start with the manufacturer's suggested concentration and then test 2-fold and 4-fold dilutions.[15][18] Evaluate the results to find the lowest concentration that still provides a bright, specific signal without elevating the background.
Q4: Can my mounting medium cause high background?
A4: Yes, some mounting media can cause background fluorescence, which may worsen over time.[19] If you suspect this is an issue, test a slide with mounting medium only. Consider using a mounting medium with antifade reagents specifically designed to reduce background signals.[14]
Q5: My signal is weak, forcing me to increase exposure time, which then increases the background. What should I do?
A5: This indicates a low signal-to-noise ratio. Instead of increasing the exposure time, which amplifies both signal and background, focus on improving the specific signal and reducing the underlying background.
-
Verify Reagent Activity: Ensure your TdT enzyme is active and the this compound has not degraded. Include a positive control (e.g., a DNase I-treated sample) to confirm the assay is working.[11]
-
Optimize Permeabilization: Ensure the probe has sufficient access to the nuclear DNA. You may need to adjust the Proteinase K concentration or incubation time.[11][17]
-
Address Autofluorescence: Implement a quenching or photobleaching step before labeling.[3][8]
-
Improve Blocking and Washing: Enhance your blocking and washing protocols as described in Table 1 to lower the basal background level.[12]
Experimental Protocols & Data
Table 2: Recommended Starting Concentrations for Key Reagents
| Reagent | Typical Concentration Range | Notes |
| Proteinase K | 10-20 µg/mL | Optimize incubation time (15-30 min at RT) based on tissue type.[11] |
| TdT Enzyme | Varies by manufacturer | Titrate according to manufacturer's protocol; consider a 1:2 to 1:5 dilution if background is high.[18] |
| This compound | Varies by manufacturer | Titrate in conjunction with TdT enzyme. |
| Blocking Serum | 5-10% in PBS-T | Use serum from the secondary antibody host species. |
| BSA | 1-5% in PBS-T | Ensure it is high-purity and fully dissolved to avoid fluorescent aggregates.[15] |
| Tween 20 (in wash buffer) | 0.05-0.1% | Helps to reduce non-specific hydrophobic interactions.[11][13] |
Protocol: Example TUNEL Assay with Background Reduction Steps
This protocol provides a general workflow for a TUNEL assay using this compound, incorporating steps to minimize background.
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Deparaffinization and Rehydration (for FFPE tissues): Process slides through xylene and a graded ethanol series to rehydrate.[17]
-
Permeabilization: Incubate slides with Proteinase K (e.g., 20 µg/mL) for 15-30 minutes at room temperature. Wash 2x with PBS.[11]
-
Autofluorescence Quenching (Optional but Recommended):
-
Incubate slides with a commercial quencher (e.g., TrueBlack™) for 30 seconds.[1]
-
Alternatively, treat with 0.1% sodium borohydride in PBS for 5 minutes.
-
Wash 3x with PBS.
-
-
Equilibration: Add equilibration buffer to the tissue and incubate for 10 minutes at room temperature.[20]
-
TdT Labeling Reaction:
-
Stop Reaction: Add stop/wash buffer (e.g., Rinse Buffer) and incubate for 10 minutes at room temperature.[21]
-
Washing: Wash slides 3x for 5 minutes each in PBS containing 0.1% Tween 20 with gentle agitation.[15]
-
Counterstaining (Optional): Stain with a nuclear counterstain like DAPI. Wash 3x with PBS.[14]
-
Mounting: Mount with an anti-fade mounting medium.[14]
-
Imaging: Image using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission: ~495/520 nm).[22]
Visualizations
Troubleshooting Workflow Diagram
This diagram illustrates a logical workflow for diagnosing and resolving high background fluorescence.
Caption: A decision tree for troubleshooting high background.
Factors Contributing to High Background
This diagram shows the relationship between primary causes and contributing experimental factors.
Caption: Relationship between experimental factors and background causes.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. The Impact of Fixation on Histological Staining and Imaging [visikol.com]
- 17. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. content.abcam.com [content.abcam.com]
- 22. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Preventing Photobleaching of Fluorescein-12-dUTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Fluorescein-12-dUTP during fluorescence microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescent signal during image acquisition.
Possible Cause: Photobleaching, the irreversible photochemical destruction of a fluorophore, is likely occurring.[1] Fluorescein (B123965) is notoriously susceptible to fading under illumination.[1] The primary causes are high-intensity excitation light and the presence of reactive oxygen species (ROS).[1][2]
Solutions:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching.[1] Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.[1][2] Neutral density (ND) filters can be employed to incrementally reduce the excitation light.[1][2]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[1] For time-lapse experiments, increase the interval between image acquisitions to reduce cumulative light exposure.[1]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium.[2] These reagents work by scavenging reactive oxygen species that damage the fluorophore.
-
Choose a More Photostable Fluorophore: If photobleaching persists and is a significant issue for your experimental design, consider substituting this compound with a more photostable alternative like Alexa Fluor 488 or DyLight 488.[1][3]
Issue 2: Significant photobleaching is still observed even when using an antifade reagent.
Possible Cause: While antifade reagents are effective, their performance can be compromised if other imaging parameters are not optimized or if the reagent itself is not used correctly.
Solutions:
-
Check Reagent Compatibility and Concentration: Ensure the antifade reagent is compatible with your sample type (e.g., fixed or live cells). For homemade preparations, verify that the concentration of the active component (e.g., p-phenylenediamine (B122844), n-propyl gallate) is correct.[1]
-
Optimize Mounting Medium pH: The fluorescence of fluorescein is pH-sensitive and is generally more stable at a slightly alkaline pH of around 8.5.[1] Ensure your mounting medium is buffered to this optimal pH.[1]
-
Re-evaluate Illumination Settings: The use of an antifade reagent does not eliminate the need to minimize excitation light intensity and exposure time.[1] Re-optimize these settings in conjunction with the antifade agent to find the best balance between signal and stability.
-
Ensure Proper Sample Preparation: Thoroughly wash away any detergents (e.g., Triton-X) used for permeabilization, as they can react with some antifade reagents like p-phenylenediamine (PPD) and cause autofluorescence or quenching.[4]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[5] When a fluorophore like fluorescein is excited by a light source, it can enter a long-lived "triplet state" where it is more likely to react with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[2][6] These ROS can then chemically modify the fluorophore, rendering it permanently unable to fluoresce.[2][3] This results in a progressive decrease in the fluorescent signal during an experiment, which can compromise image quality and the accuracy of quantitative measurements.[7] Fluorescein is particularly prone to photobleaching.[1]
Q2: How do antifade reagents work?
A2: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[2] Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are produced during the fluorescence excitation process. By neutralizing these harmful ROS, antifade reagents protect the fluorophore from chemical damage and prolong its fluorescent signal. Common active ingredients in antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]
Q3: Can I use antifade reagents for live-cell imaging?
A3: Yes, there are specific antifade reagents designed for live-cell imaging.[8] It is crucial to use reagents that are non-toxic and cell-permeable.[6] Trolox, a vitamin E derivative, is a commonly used antifade reagent in live-cell microscopy. Commercial reagents like ProLong® Live are also available and are formulated to maintain cell viability while protecting against photobleaching.[8] It's important to note that some antifade agents, like n-propyl gallate, may interfere with biological processes such as apoptosis, so their use in live-cell studies should be carefully considered.[6]
Q4: Are there alternatives to this compound that are more resistant to photobleaching?
A4: Yes, several newer generations of fluorescent dyes have been developed to be more photostable than traditional fluorophores like fluorescein.[3][9] If photobleaching is a persistent issue in your experiments, consider using dUTP conjugates of more robust dyes such as the Alexa Fluor series (e.g., Alexa Fluor 488) or the DyLight series (e.g., DyLight 488).[1] These dyes are generally brighter and more resistant to fading under illumination.[3]
Quantitative Data on Antifade Reagent Effectiveness
The choice of antifade reagent can significantly impact the photostability of fluorescein. The following table summarizes the half-life of fluorescein in different mounting media, providing a quantitative comparison of their effectiveness.
| Mounting Medium | Fluorescein Half-Life (seconds) | Reference |
| 90% Glycerol (B35011) in PBS (pH 8.5) | 9 | [10][11] |
| Vectashield | 96 | [10][11] |
Half-life is defined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Experimental Protocols
Protocol 1: Preparation and Use of a Homemade p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS), pH ~8.0
-
Glycerol
-
Stir plate and stir bar
-
Dark-colored storage bottle
Procedure:
-
Dissolve PPD in PBS to a final concentration of 0.1% (w/v). This may require gentle warming and stirring in the dark.
-
Once the PPD is fully dissolved, add glycerol to a final concentration of 90% (v/v).
-
Stir the solution thoroughly until it is homogeneous.
-
Store the final solution in a dark bottle at -20°C in small aliquots. The medium will darken when it is no longer effective.[6]
-
To use, thaw an aliquot and apply a small drop to the sample on the microscope slide before placing the coverslip.
Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.[1]
Protocol 2: Using a Commercial Live-Cell Antifade Reagent (e.g., ProLong® Live)
Materials:
-
ProLong® Live Antifade Reagent (or equivalent)
-
Appropriate imaging buffer or cell culture medium for your cells
-
Live-cell imaging chamber or dish
Procedure:
-
Prepare the antifade reagent working solution by diluting the concentrated stock into your imaging buffer or medium according to the manufacturer's instructions (typically a 1:50 to 1:100 dilution).[12]
-
Stain and wash your cells with the desired fluorescent probes as per your experimental protocol.
-
Replace the medium with the prepared antifade working solution.
-
Incubate the cells in the dark for 15 minutes to 2 hours. A 2-hour incubation is often recommended for optimal performance.[12]
-
Proceed with imaging your cells. It is generally not recommended to leave the ProLong® Live solution on live cells for more than 24 hours.[12]
Visualizations
Caption: The photobleaching pathway of a fluorophore.
Caption: A logical workflow for troubleshooting photobleaching.
Caption: How antifade reagents protect fluorophores from ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of antifading reagents for fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Fluorescein-12-dUTP Probe Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with uneven probe labeling using Fluorescein-12-dUTP.
Troubleshooting Uneven Probe Labeling
Uneven or patchy probe labeling can lead to inconsistent and unreliable results in applications such as Fluorescence In Situ Hybridization (FISH) and microarray analysis. This guide addresses common causes and provides systematic solutions to ensure uniform and robust probe labeling.
FAQs for Uneven Probe Labeling
Q1: My fluorescent signal is patchy and inconsistent across the sample. What are the likely causes?
A1: Uneven or patchy signals are a common issue that can stem from several factors during the probe labeling and hybridization process. The primary causes include:
-
Suboptimal this compound to dTTP Ratio: An incorrect ratio of labeled to unlabeled nucleotides can lead to inefficient or non-uniform incorporation.
-
Poor Quality Template DNA: Degraded or impure template DNA can hinder the polymerase activity, resulting in inconsistent probe synthesis.[1]
-
Inefficient Enzymatic Reaction: The labeling reaction itself may be suboptimal due to incorrect enzyme concentration, incubation time, or temperature.[2]
-
Inadequate Denaturation: Incomplete denaturation of the template DNA is a critical factor that can lead to inefficient labeling.[3]
Q2: How does the ratio of this compound to dTTP affect labeling uniformity?
A2: The ratio of this compound to its natural counterpart, dTTP, is a critical parameter for achieving optimal probe labeling.
-
Too Low Ratio: A low concentration of this compound will result in a low incorporation rate, leading to a weak signal.
-
Too High Ratio: An excessively high concentration of the labeled nucleotide can inhibit the DNA polymerase, leading to the synthesis of shorter, less uniformly labeled probes.
A recommended starting point for optimization is a 30-50% this compound to 50-70% dTTP ratio.[4][5] However, this may require empirical optimization for your specific application and template.
Q3: What are the quality control steps I should perform on my template DNA before labeling?
A3: The quality of the template DNA is paramount for successful probe labeling.[1] Before starting the labeling reaction, you should:
-
Assess Purity: Use spectrophotometry (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~1.8, and the A260/A230 ratio should be between 2.0 and 2.2. Deviations can indicate protein or chemical contamination.
-
Verify Integrity: Run an aliquot of the DNA on an agarose (B213101) gel to check for degradation. High-quality genomic DNA should appear as a high molecular weight band with minimal smearing. Plasmid DNA should be predominantly in its supercoiled form.
-
Ensure Correct Conformation: For methods like random priming, linear DNA is labeled more efficiently than circular or supercoiled DNA.[3]
Q4: My labeling reactions have low yields. How can I improve the efficiency?
A4: Low probe yield can be addressed by optimizing several aspects of the labeling protocol:
-
Optimize Reagent Concentrations: Titrate the amount of DNA polymerase and adjust the dNTP/Fluorescein-12-dUTP concentrations.
-
Extend Incubation Time: Longer incubation periods, in some cases up to 20 hours, can increase the yield of labeled DNA.[3]
-
Ensure Proper Denaturation: For random priming, heat the DNA to 95-100°C for at least 10 minutes and then immediately chill on ice to ensure it remains denatured.[2][3]
-
Protect from Light: Fluorescein is light-sensitive. Always protect the this compound and the labeling reaction from light to prevent photobleaching.[4][5]
Experimental Protocols and Data
Optimizing the this compound/dTTP Ratio
To achieve uniform probe labeling, it is essential to optimize the ratio of labeled to unlabeled dUTP. The following table provides a general guideline for this optimization.
| This compound (%) | dTTP (%) | Expected Outcome | Troubleshooting Steps |
| 10 | 90 | Low signal intensity | Increase the percentage of this compound. |
| 30 | 70 | Recommended Starting Point: Good balance of incorporation and yield. | If the signal is weak, increase the labeled dUTP. If the signal is patchy, check other parameters. |
| 50 | 50 | High signal intensity, potential for reduced yield. | If yield is low or probes are short, decrease the percentage of this compound. |
| 70 | 30 | Potential for enzyme inhibition and short probes. | Not generally recommended. Significantly decrease the percentage of this compound. |
Detailed Methodologies
Below are detailed protocols for common enzymatic labeling methods using this compound.
Protocol 1: Random Primed DNA Labeling
This method is based on the hybridization of random oligonucleotides to a denatured DNA template, followed by synthesis of a new complementary strand by a DNA polymerase, incorporating the labeled dUTP.
-
Template Preparation:
-
Start with 10 ng to 3 µg of linearized DNA.[3]
-
Add sterile, nuclease-free water to a final volume of 15 µl.
-
-
Denaturation:
-
Heat the DNA solution in a boiling water bath (95-100°C) for 10 minutes.
-
Immediately chill the tube in an ice/water bath for at least 5 minutes to prevent re-annealing.[3]
-
-
Labeling Reaction: On ice, add the following reagents to the denatured DNA:
-
Hexanucleotide Mix (10x): 2 µl
-
Fluorescein/dNTP Mixture (10x): 2 µl (containing 1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP, and 0.35 mM this compound)
-
Klenow Fragment (2 U/µl): 1 µl
-
-
Incubation:
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield.[3]
-
-
Stopping the Reaction:
-
Add 2 µl of 0.2 M EDTA (pH 8.0) to stop the reaction.
-
Protocol 2: Nick Translation
This method uses DNase I to introduce nicks in the DNA backbone, creating 3'-hydroxyl ends that serve as primers for DNA Polymerase I, which then incorporates labeled nucleotides.
-
Reaction Setup: In a sterile tube, combine the following:
-
Template DNA (plasmid, cosmid, or purified PCR product): 1 µg
-
Nick Translation 10x Buffer: 5 µl
-
Fluorescein/dNTP Mixture (10x): 5 µl (as described in the random priming protocol)
-
Nick Translation Enzyme Mix (DNA Polymerase I/DNase I): 5 µl
-
Nuclease-free water to a final volume of 50 µl
-
-
Incubation:
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C for 90 minutes.
-
-
Monitoring Probe Size:
-
To check the probe size, run a small aliquot on an agarose gel. The desired size range is typically 200-500 bp.[6]
-
-
Stopping the Reaction:
-
Add 5 µl of 0.5 M EDTA (pH 8.0) and heat to 65°C for 10 minutes to inactivate the enzymes.[6]
-
Visualizations
Experimental Workflow for Probe Labeling
Caption: Workflow for enzymatic labeling of DNA probes with this compound.
Troubleshooting Logic for Uneven Labeling
Caption: Decision-making flowchart for troubleshooting uneven probe labeling.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Impact of DNA denaturation conditions on labeling efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of DNA denaturation conditions on labeling efficiency. It is intended for researchers, scientists, and professionals in drug development who utilize DNA labeling techniques.
Troubleshooting Guide
This section addresses common problems encountered during DNA denaturation for labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incomplete Denaturation: The double-stranded DNA did not fully separate, preventing the probe or label from accessing the target sequence. | - Optimize Heat Denaturation: Ensure denaturation is performed at 100°C for at least 10 minutes. Immediately chill the sample on a dry ice/alcohol bath or in ice water to prevent reannealing.[1] - Adjust Chemical Denaturation: If using formamide (B127407), ensure the concentration is sufficient to lower the DNA's melting temperature (Tm) effectively. Formamide lowers the Tm by approximately 0.6-0.7°C per 1% of formamide.[2][3] - Verify pH: The pH of the DNA solution should be between 2.5 and 10 for efficient denaturation and labeling.[1] |
| DNA Degradation: Excessive heat or harsh chemical treatment can lead to the breakdown of the DNA template. | - Limit Heat Exposure: For larger DNA fragments (>500 bp), lengthy initial denaturation times (1-7 minutes) can cause significant degradation and reduce product yield.[4] It is recommended to avoid long pre-amplification denaturation steps.[4] - Use Chemical Denaturants: For sensitive samples, consider using chemical denaturants like formamide or NaOH, which allow for denaturation at lower temperatures.[5][6] | |
| Inhibitors Present: Contaminants in the DNA sample can interfere with the labeling reaction. | - Purify the Sample: Remove potential inhibitors like free nucleotides by performing ethanol (B145695) precipitation with a salt wash or using spin-column chromatography.[1] | |
| Inconsistent Labeling Results | Variable Denaturation Conditions: Inconsistent temperature or incubation times between experiments. | - Use a Calibrated Thermocycler: Ensure accurate and consistent temperature control. - Standardize Protocols: Follow the same denaturation protocol precisely for all samples in an experiment. |
| DNA Renaturation: Single-stranded DNA reannealing before the label can bind. | - Rapid Cooling: Immediately after heat denaturation, rapidly cool the sample to prevent the complementary strands from re-associating.[1] - Use Formamide: Formamide stabilizes the denatured, single-stranded state of DNA, preventing reannealing.[5] | |
| High Background Signal | Non-Specific Probe Binding: The labeled probe is binding to unintended targets. | - Increase Hybridization Stringency: Using formamide in the hybridization buffer can increase stringency and reduce background.[7] - Optimize Probe Concentration: Use the minimum effective concentration of the labeled probe.[1] - Increase Blocking Steps: Extend the duration of blocking steps before and after antibody/conjugate incubation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of DNA denaturation in labeling experiments?
DNA denaturation is the process of separating the two complementary strands of the double-stranded DNA helix. This is essential for labeling techniques as it allows probes and labeling reagents to access the nucleotide bases for hybridization or incorporation.
Q2: What are the most common methods for DNA denaturation?
The most common methods for DNA denaturation are:
-
Heat Denaturation: Applying high temperatures (typically 95-100°C) to disrupt the hydrogen bonds between the base pairs.[6]
-
Chemical Denaturation: Using chemical agents to achieve the same effect, often at lower temperatures. Common chemical denaturants include:
Q3: How does formamide concentration affect DNA denaturation?
Formamide lowers the melting temperature (Tm) of DNA in a linear fashion. The Tm is reduced by approximately 0.6°C for every 1% increase in formamide concentration.[2] This allows for denaturation to occur at a lower temperature, which can help preserve the integrity of the DNA and cellular structures in techniques like Fluorescence In Situ Hybridization (FISH).[5][9]
Table 1: Effect of Formamide on DNA Melting Temperature (Tm)
| Formamide Concentration (%) | Approximate Reduction in Tm (°C) |
| 10 | 6.0 |
| 20 | 12.0 |
| 30 | 18.0 |
| 40 | 24.0 |
| 50 | 30.0 |
Note: The exact reduction can vary slightly depending on the GC content of the DNA and buffer conditions.[2]
Q4: Can heat denaturation damage my DNA sample?
Yes, prolonged exposure to high temperatures can lead to DNA degradation, especially for larger DNA fragments.[4] This can result in a significant reduction in the yield of labeled products.[4] For instance, denaturation times of 1 to 7 minutes can cause marked degradation of template DNA.[4] Under dry conditions, complete DNA degradation occurs above 190°C.[10]
Q5: When should I choose chemical denaturation over heat denaturation?
Chemical denaturation is often preferred in the following scenarios:
-
When working with fragile samples: To avoid DNA degradation that can be caused by high heat.
-
In situ hybridization (e.g., FISH): To preserve the morphology of cells and chromosomes.[9]
-
When lower temperatures are required: To maintain the stability of other components in the reaction.
Q6: My labeling efficiency is low despite following the denaturation protocol. What else could be wrong?
If denaturation conditions are optimal, other factors could be affecting your labeling efficiency:
-
Age and storage of labeling reagents: Dyes and enzymes can lose activity if not stored properly.[1]
-
Salt concentration: The salt concentration in your DNA solution should typically be below 20 mM.[1]
-
Purity of the DNA sample: Contaminants can inhibit the labeling reaction.[1]
-
Secondary structure of the nucleic acid: For some molecules, a brief heat treatment (e.g., 90°C for 5 minutes) followed by rapid cooling on ice may be necessary to resolve secondary structures just before the labeling reaction.[1]
Experimental Protocols
Protocol 1: Standard Heat Denaturation for DNA Labeling
-
Sample Preparation: Resuspend purified DNA in a low-salt buffer (e.g., TE buffer with <20 mM salt).
-
Denaturation: Place the DNA sample in a thermocycler or a heat block set to 100°C. Incubate for 10 minutes.[1]
-
Rapid Cooling: Immediately transfer the sample to a dry ice/ethanol bath or an ice-water bath and chill for at least 5 minutes. This prevents the single strands from reannealing.[1]
-
Proceed to Labeling: Keep the denatured DNA on ice and proceed immediately with your labeling protocol.
Protocol 2: Formamide-Based Denaturation for FISH
-
Prepare Denaturation Solution: Prepare a solution of 70% formamide in 2x SSC buffer.
-
Denature Probe: Dilute your labeled DNA probe in a hybridization buffer containing formamide. Heat the probe mixture to 70-80°C for 5-10 minutes to denature the probe DNA.
-
Denature Target DNA: Apply the denaturation solution to your slide containing the fixed cells or tissue. Incubate at a temperature range of 70-80°C for 2-5 minutes. The exact temperature and time should be optimized for your specific probe and sample.[9]
-
Dehydration: Dehydrate the slide through a series of ice-cold ethanol washes (e.g., 70%, 85%, 100%).
-
Hybridization: Apply the denatured probe to the denatured target on the slide, seal with a coverslip, and incubate overnight at a temperature that maintains denaturation (e.g., 37°C), as determined by the formamide concentration.
Visualizations
Caption: Workflow for DNA Denaturation.
Caption: Troubleshooting Low Labeling Efficiency.
References
- 1. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ias.ac.in [ias.ac.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of heat denaturation of target DNA on the PCR amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 9. Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal degradation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for Fluorescein-12-dUTP storage and handling to prevent degradation
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Fluorescein-12-dUTP to prevent degradation and ensure optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
A1: Upon arrival, this compound should be stored at -15°C to -25°C in a non-frost-free freezer.[1] It is crucial to protect the vial from light exposure by storing it in the dark or wrapping the vial in aluminum foil.[2][3]
Q2: What is the shelf life of this compound?
A2: When stored correctly at -15°C to -25°C, this compound is stable until the expiration date provided by the manufacturer.[1] Some suppliers indicate that a decomposition of approximately 5% may occur within six months under these conditions.[1][4]
Q3: How sensitive is this compound to light?
A3: Fluorescein (B123965) and its derivatives are susceptible to photodegradation, or photobleaching, when exposed to light.[5] This can lead to a decrease in fluorescent signal. Therefore, it is critical to minimize light exposure during storage and handling. Experimental procedures using this compound should be carried out under low-light conditions.[2]
Q4: How many times can I freeze-thaw my aliquot of this compound?
A4: While specific data on the freeze-thaw stability of this compound is limited, it is a best practice to minimize the number of freeze-thaw cycles for any nucleotide solution. Repeated freeze-thaw cycles can lead to degradation of dNTPs and DNA. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use. This prevents the need to thaw the entire stock for each experiment.
Q5: In what type of buffer is this compound typically supplied?
A5: this compound is usually supplied as a solution in either water or a buffer such as TE (Tris-EDTA) buffer at a pH of 7.5.[3][6]
Q6: Does pH affect the stability and fluorescence of this compound?
A6: Yes, the fluorescence of fluorescein is pH-dependent. The dianionic form, which is predominant at a pH above 6.4, is the most fluorescent.[5] Significant decreases in pH can lead to protonation of the fluorescein moiety, resulting in reduced fluorescence. The stability of the molecule can also be influenced by the pH of the solution.
Storage and Handling Best Practices
To ensure the longevity and performance of your this compound, adhere to the following guidelines:
-
Optimal Storage Temperature: Always store at -15°C to -25°C.
-
Light Protection: Keep vials in the dark. Use amber tubes or wrap clear tubes in foil.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into single-use working volumes.
-
Handling: When preparing for an experiment, thaw aliquots on ice and keep them on ice until use. Centrifuge the vial briefly before opening to collect the contents at the bottom.
-
Low-Light Conditions: Perform all experimental steps involving the fluorescent nucleotide under reduced light to minimize photobleaching.
Below is a logical workflow for handling a new vial of this compound.
Caption: Recommended workflow for handling and storing this compound.
Troubleshooting Guide
Use this guide to troubleshoot common issues that may be related to the quality or handling of this compound.
| Problem | Potential Cause Related to this compound | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Degradation of this compound: May be due to improper storage (temperature, light exposure) or excessive freeze-thaw cycles. 2. Low Incorporation Efficiency: The polymerase used may not efficiently incorporate the modified nucleotide. 3. Incorrect Concentration: The stock solution may have been improperly diluted. | 1. Use a fresh, unexpired aliquot of this compound. Perform a quality control check (see Experimental Protocols section). 2. Consult the literature or the polymerase manufacturer's instructions for using modified nucleotides. Some polymerases are more efficient at incorporating modified dNTPs than others.[1] 3. Verify the concentration of your working solution. |
| High Background Fluorescence | 1. Unincorporated this compound: Residual free fluorescent nucleotides in the reaction. 2. Contaminated Reagent: The this compound may be contaminated with other fluorescent molecules. | 1. Ensure that post-labeling purification steps (e.g., spin columns, ethanol (B145695) precipitation) are performed thoroughly to remove unincorporated nucleotides. 2. If possible, test a different lot number of the reagent. Run a negative control reaction without the DNA template to check for fluorescent contaminants. |
| Inconsistent Results Between Experiments | 1. Variable Quality of Aliquots: Inconsistent thawing/handling of aliquots. 2. Photobleaching: Different levels of light exposure between experiments. | 1. Ensure all aliquots are thawed and handled consistently (e.g., always on ice, minimize time at room temperature). 2. Standardize your experimental setup to maintain low-light conditions throughout the procedure. |
The following diagram illustrates a troubleshooting workflow for experiments involving this compound.
Caption: Troubleshooting workflow for this compound related issues.
Experimental Protocols
Protocol 1: Spectrophotometric Quality Control of this compound
This protocol allows for a quick assessment of the concentration and spectral characteristics of your this compound solution.
Materials:
-
This compound solution
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) or nuclease-free water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilution of your this compound solution in TE buffer or water. The final concentration should be within the linear range of your spectrophotometer. A 1:100 dilution of a 1 mM stock is a good starting point.
-
Use the same buffer or water as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum from 230 nm to 600 nm.
-
Check for the characteristic absorbance peaks of fluorescein (around 495 nm) and the nucleotide (around 260 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at the maximum wavelength (λmax) of fluorescein (~495 nm).
-
ε is the molar extinction coefficient of this compound at λmax and pH 9.0, which is approximately 70,000 M⁻¹cm⁻¹.[7]
-
c is the concentration in mol/L.
-
l is the path length of the cuvette (usually 1 cm).
-
Expected Results:
-
A clean spectrum with two distinct peaks.
-
The calculated concentration should be close to the expected value after accounting for the dilution. A significant deviation may indicate degradation or incorrect initial concentration.
Protocol 2: Functional Quality Control by Enzymatic Labeling
This protocol provides a functional test to confirm that this compound can be efficiently incorporated into DNA by a polymerase. A random-primed DNA labeling reaction is described here.
Materials:
-
Linearized DNA template (e.g., 1 µg of a plasmid)
-
This compound
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Klenow Fragment of DNA Polymerase I
-
Random hexamer primers
-
10x Klenow buffer
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis system
-
UV transilluminator with a blue light source or a fluorescence imager
Procedure:
-
Set up the following reaction in a microfuge tube on ice:
-
Linearized DNA template (10 ng to 3 µg)
-
2 µL 10x Random Hexamer Primers
-
2 µL 10x dNTP/Fluorescein-12-dUTP mix (e.g., 1 mM dATP, dCTP, dGTP; 0.65 mM dTTP; 0.35 mM this compound)
-
1 µL Klenow Fragment (2 U/µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for at least 1 hour.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Run the labeled DNA on an agarose gel alongside an unlabeled control (a reaction without this compound).
-
Visualize the gel on a UV transilluminator. The fluorescein-labeled DNA will be visible as a green fluorescent band.
Expected Results:
-
A fluorescent band of the correct size for the labeled DNA, which is absent in the unlabeled control. The absence or weakness of this band may indicate a problem with the this compound.
Summary of Quantitative Data
| Parameter | Condition | Value/Observation | Reference |
| Storage Temperature | Recommended | -15°C to -25°C | [1] |
| Stability at -20°C | Long-term | Stable until expiration date. Approx. 5% decomposition in 6 months. | [1][4] |
| Purity (HPLC) | Manufacturer's Specification | ≥85% or ≥90% | [4][7] |
| Concentration | Manufacturer's Specification | Typically 1 mM | [7][8] |
| Molar Extinction Coefficient | at ~495 nm, pH 9.0 | ~70,000 M⁻¹cm⁻¹ | [7] |
| Photodegradation | Exposure to bright sunlight | Rapid degradation, influenced by pH. | |
| pH Sensitivity | Fluorescence | Optimal fluorescence above pH 6.4. |
References
- 1. Concerted modification of nucleotides at functional centers of the ribosome revealed by single-molecule RNA modification profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fb.cuni.cz [fb.cuni.cz]
- 5. RNA Synthesis with Modified Nucleotides (E2050) [protocols.io]
- 6. neb.com [neb.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background in TUNEL assays using Fluorescein-12-dUTP
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background signals in Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays using Fluorescein-12-dUTP.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TUNEL assay?
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of the late stages of apoptosis.[1] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs, such as this compound, to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[1][2][3] These incorporated labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.[4]
Q2: What are the common causes of high background fluorescence in TUNEL assays?
High background fluorescence in TUNEL assays can obscure specific signals and lead to misinterpretation of results. Common causes include:
-
Improper Sample Preparation: Issues with fixation and permeabilization can lead to non-specific staining.[5]
-
Suboptimal Staining Procedure: Excessive enzyme (TdT) or dUTP concentrations, prolonged incubation times, and inadequate washing can all contribute to high background.[1][6]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.[1][7]
-
Necrotic Cells: Cells undergoing necrosis can also have fragmented DNA, leading to false-positive signals.[1]
-
Improper Fluorescence Detection: Long exposure times during image acquisition can increase background noise.[2][6][8]
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background staining in your TUNEL assay.
Problem 1: Generalized High Background Across the Entire Sample
This is often indicative of issues with the staining protocol or sample preparation.
| Potential Cause | Recommended Solution | References |
| Excessive TdT Enzyme or this compound Concentration | Reduce the concentration of TdT enzyme and/or this compound. A 10% to 50% reduction in TdT concentration is a good starting point.[9] You can also try diluting the staining solution by 2x or 4x.[2][8] | [1][2][8][9] |
| Prolonged TdT Incubation Time | Optimize the incubation time for the TdT reaction. A typical incubation is 60 minutes at 37°C. Shorter incubation times may be necessary to reduce background. | |
| Inadequate Washing | Increase the number and duration of wash steps after the TdT reaction to remove unbound reagents.[2][8][10] Using a wash buffer containing a detergent like Tween 20 (e.g., PBST or TBST) can be more effective.[1][2][8] | [1][2][6][8][10] |
| Over-permeabilization | Excessive permeabilization can damage cells and expose non-specific binding sites. Optimize the concentration and incubation time of the permeabilization agent (e.g., Proteinase K, Triton X-100).[1][5] | [1][5] |
| Improper Fixation | The use of acidic fixatives can cause DNA damage and lead to false positives.[6] Use neutral-buffered formalin or 4% paraformaldehyde. Also, ensure fixation time is not excessive (e.g., no more than 24 hours).[1] | [1] |
Problem 2: Non-specific Staining Outside the Nucleus
This can occur due to DNA fragmentation in necrotic cells or issues with reagent specificity.
| Potential Cause | Recommended Solution | References |
| Necrotic Cell Death | Differentiate between apoptosis and necrosis by examining cell morphology. Apoptotic cells typically show nuclear condensation and the formation of apoptotic bodies.[1] Combining TUNEL with morphological staining like H&E can be helpful.[1] | [1] |
| Tissue Autolysis | Ensure fresh tissues are fixed promptly to minimize autolysis.[1] | [1] |
| Non-specific Reagent Binding | Using a blocking solution, such as 3% BSA, before the labeling step can help reduce non-specific binding.[9] Ensure any powdered BSA is fully dissolved and filtered to prevent fluorescent particles from adhering to the sample.[2][8] | [2][8][9] |
Problem 3: Autofluorescence
Certain tissues or cell types may exhibit natural fluorescence, which can interfere with the detection of the fluorescein (B123965) signal.
| Potential Cause | Recommended Solution | References |
| Endogenous Fluorophores | Examine an unstained sample under the fluorescence microscope to assess the level of autofluorescence.[1] If present, consider using an autofluorescence quenching agent or a different fluorescent label (e.g., a red fluorophore) that does not overlap with the autofluorescence spectrum.[1][11] | [1][11] |
| Mycoplasma Contamination | Mycoplasma contamination can appear as irregular or punctate extracellular fluorescence.[1] Test for and eliminate mycoplasma from cell cultures. | [1] |
Experimental Protocols
Standard TUNEL Staining Protocol (for adherent cells)
-
Fixation:
-
Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme with a reaction buffer containing this compound.
-
Remove PBS and add the TUNEL reaction mixture to cover the cells.
-
Incubate for 60 minutes at 37°C in a dark, humidified chamber.[4][5]
-
-
Stopping the Reaction and Counterstaining:
-
Mounting and Visualization:
Visual Troubleshooting Guides
Below are diagrams to help visualize the TUNEL assay workflow and troubleshooting logic.
Caption: A flowchart illustrating the key steps in a typical TUNEL assay protocol.
Caption: A decision tree to guide the troubleshooting of high background in TUNEL assays.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. arcegen.com [arcegen.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. genscript.com [genscript.com]
- 10. assaygenie.com [assaygenie.com]
- 11. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incorporation of Fluorescein-12-dUTP with Taq Polymerase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of Fluorescein-12-dUTP by Taq DNA polymerase in PCR applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in PCR?
This compound is a modified deoxynucleotide triphosphate (dNTP) used for the non-radioactive labeling of DNA during PCR.[1][2][3] It serves as a substrate for Taq DNA polymerase and is incorporated into the newly synthesized DNA strand in place of thymidine (B127349) triphosphate (dTTP).[1][2] The resulting fluorescently labeled DNA probes can be used in a variety of applications, including in situ hybridization (FISH), microarrays, and blotting techniques.[1][4]
Q2: How does the incorporation of this compound by Taq polymerase compare to natural dNTPs?
Taq polymerase can incorporate modified nucleotides like this compound, but often with lower efficiency than their natural counterparts.[5] The bulky fluorescein (B123965) molecule attached to the dUTP can create steric hindrance within the active site of the polymerase, potentially reducing the rate of incorporation.[6] The relative efficiency of dUTP utilization by Taq DNA polymerase is approximately 71.3% compared to dTTP.[7]
Q3: Can I completely replace dTTP with this compound in my PCR reaction?
While possible in some applications, complete replacement is often not recommended. A partial substitution of dTTP with this compound is generally advised to achieve a balance between labeling efficiency and PCR product yield. High concentrations of the modified nucleotide can inhibit the PCR reaction.[8] A common starting point is a ratio of 30-50% this compound to 70-50% dTTP.[9]
Q4: What factors can influence the efficiency of this compound incorporation?
Several factors can impact the incorporation efficiency:
-
Concentration of Reagents: The ratio of this compound to dTTP, MgCl₂ concentration, and primer concentration are critical.[5][8][10]
-
Taq Polymerase Variant: Different Taq polymerase preparations or engineered versions may exhibit varying efficiencies for incorporating modified nucleotides.[11][12]
-
PCR Cycling Parameters: Annealing temperature, extension time, and the number of cycles can all affect the final yield of labeled product.[13][14]
-
Template Characteristics: GC-rich templates or those with complex secondary structures can be more challenging to amplify, impacting overall labeling.[14]
Q5: Are there alternatives to Taq polymerase for incorporating this compound?
Yes, other DNA polymerases can also incorporate this compound. Some Family B DNA polymerases, such as Pfu, KOD, and Vent, may be better suited for incorporating nucleobase-modified nucleotides than Family A polymerases like Taq.[6][15] However, these proofreading polymerases may have lower overall dUTP utilization rates compared to Taq.[7] Additionally, engineered polymerases have been developed with improved capabilities for incorporating modified nucleotides.[12][16]
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Recommendation |
| Suboptimal this compound:dTTP Ratio | The concentration of the fluorescently labeled nucleotide is critical. An individual optimization for the this compound to dTTP ratio is recommended to ensure optimal product yield and high incorporation rates.[9] Start with a 1:2 or 1:3 ratio (e.g., 35 µM this compound to 65 µM dTTP) and titrate as needed. |
| Incorrect MgCl₂ Concentration | Magnesium concentration affects Taq polymerase activity and primer annealing.[5][8][10] The optimal concentration is typically between 1.5 and 2.0 mM for Taq.[17] Titrate MgCl₂ in 0.5 mM increments to find the optimal concentration for your specific primer-template combination.[17] |
| Inadequate dNTP Concentration | The total dNTP concentration should typically be around 200 µM for each nucleotide.[17] Ensure that the combined concentration of this compound and dTTP equals the concentration of the other dNTPs (dATP, dCTP, dGTP). |
| Poor Primer Design | Primers with low annealing temperatures or secondary structures can lead to inefficient amplification.[18] Design primers with a GC content of 40-60% and a melting temperature (Tm) between 42-65°C.[17] |
| Degraded this compound | This compound is light-sensitive and can degrade with repeated freeze-thaw cycles.[9] Store it at -20°C, protected from light, and aliquot it into smaller volumes to minimize freeze-thawing.[4][9] A decomposition of approximately 5% may occur within 6 months when stored at -15 to -25°C.[1] |
Issue 2: Low or No PCR Product Yield
| Possible Cause | Recommendation |
| Inhibitory Concentration of this compound | High concentrations of modified nucleotides can inhibit Taq polymerase. Reduce the ratio of this compound to dTTP. |
| Insufficient Extension Time | Taq polymerase may incorporate modified nucleotides more slowly. Increase the extension time to 1 minute per kb of the amplicon.[13] |
| Suboptimal Annealing Temperature | If the annealing temperature is too high, primers will not bind efficiently. The optimal annealing temperature is typically 3–5°C below the lowest primer Tm.[14] Perform a gradient PCR to determine the optimal annealing temperature. |
| Insufficient Taq Polymerase | Not enough enzyme will result in low product yield.[5] Use the manufacturer's recommended concentration, typically 1-1.25 units per 50 µL reaction. |
| Poor Template Quality or Quantity | Contaminants in the DNA template can inhibit PCR.[14] Ensure the template DNA is pure (A260/280 ratio of ~1.8). Use an appropriate amount of template DNA (e.g., 1-10 ng for plasmid DNA, 50-250 ng for genomic DNA).[18][19] |
Issue 3: Non-Specific PCR Products
| Possible Cause | Recommendation |
| Low Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding. Increase the annealing temperature in 1-2°C increments.[14] |
| High MgCl₂ Concentration | Excess Mg²⁺ can promote non-specific primer annealing.[8] Reduce the MgCl₂ concentration in 0.5 mM increments. |
| High Primer Concentration | Excessive primer concentrations can lead to the formation of primer-dimers and other non-specific products.[13] Use a final primer concentration between 0.1 and 0.5 µM.[17] |
| Too Many PCR Cycles | An excessive number of cycles can lead to the accumulation of non-specific products.[8] Try reducing the number of cycles in increments of 5. |
Quantitative Data and Experimental Protocols
Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Optimization Range |
| Template DNA | 1-10 ng (plasmid), 50-250 ng (genomic) | 1 pg - 1 µg[20] |
| Primers | 0.2 µM each | 0.05 - 1 µM[17] |
| dATP, dCTP, dGTP | 200 µM each | 50 - 400 µM[8][17] |
| dTTP | 130-140 µM | 100 - 150 µM |
| This compound | 60-70 µM (for a 1:2 ratio with dTTP) | 30 - 100 µM |
| Taq DNA Polymerase | 1.25 units / 50 µL reaction | 0.5 - 2.5 units |
| MgCl₂ | 1.5 mM | 1.0 - 4.0 mM[8][17] |
Standard PCR Protocol for this compound Labeling
This protocol is a starting point and should be optimized for your specific application.
-
Reaction Setup:
-
On ice, prepare a master mix containing all components except the template DNA.
-
For a 50 µL reaction, combine:
-
5 µL of 10x PCR Buffer (without MgCl₂)
-
3 µL of 25 mM MgCl₂ (for a final concentration of 1.5 mM)
-
1 µL of 10 mM dNTP mix (containing dATP, dCTP, dGTP at 10 mM each)
-
1.4 µL of 10 mM dTTP
-
0.6 µL of 10 mM this compound
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 49 µL.
-
-
Mix gently and centrifuge briefly.
-
Add 1 µL of your template DNA to the master mix.
-
-
Thermal Cycling:
-
Place the reaction tubes in a thermal cycler and run the following program:
-
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 55-65°C* | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* The optimal annealing temperature should be determined experimentally and is typically 3-5°C below the lowest primer Tm.[14]
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplicon.
-
Visualize the fluorescently labeled DNA using a UV transilluminator or a fluorescence imaging system with the appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~521 nm).[4]
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor this compound incorporation.
Mechanism of Fluorescent Nucleotide Incorporation
Caption: The process of incorporating this compound during a PCR cycle.
Key Reaction Component Relationships
Caption: Interdependencies of key components in a fluorescent PCR reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biotium.com [biotium.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PCR Troubleshooting [caister.com]
- 9. apexbt.com [apexbt.com]
- 10. ampliqon.com [ampliqon.com]
- 11. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering polymerases for new functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. EP2325304B1 - Modified DNA polymerases for improved incorporation of nucleotide analogues - Google Patents [patents.google.com]
- 16. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. genscript.com [genscript.com]
- 19. neb.com [neb.com]
- 20. PCR Basic Troubleshooting Guide [creative-biogene.com]
Effect of the linker arm on Fluorescein-12-dUTP hybridization performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorescein-12-dUTP in hybridization experiments. The content focuses on the impact of the linker arm on hybridization performance and offers solutions to common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal is a common problem in hybridization assays. Several factors related to the probe labeling, hybridization process, or imaging setup can contribute to this issue.
| Potential Cause | Recommended Solution |
| Low Incorporation of this compound | - Optimize dNTP Ratio: For enzymatic labeling methods like nick translation or random priming, ensure the recommended ratio of this compound to unlabeled dTTP is used. A common starting point is a 1:2 to 1:3 ratio of labeled to unlabeled dUTP. - Check Enzyme Activity: Ensure that the DNA polymerase (e.g., DNA Pol I, Klenow fragment, or Taq) is active. Use a fresh batch of enzyme if necessary. - Verify DNA Template Quality: The quality of the DNA template is crucial for efficient probe labeling. Ensure the DNA is free from contaminants that could inhibit the polymerase. |
| Steric Hindrance from the Fluorescein (B123965) Moiety | - Leverage the Linker Arm: this compound features a 12-atom linker arm designed to reduce steric hindrance between the bulky fluorescein dye and the DNA probe, as well as the target DNA. This separation facilitates better access for the polymerase during incorporation and for the probe to hybridize to its target.[1][2][3] - Consider Longer Linker Arms: In demanding applications, probes generated with dUTPs having even longer linker arms might offer improved signal intensity, as longer linkers further reduce steric hindrance.[1][2][3] |
| Suboptimal Hybridization Conditions | - Optimize Hybridization Temperature: The optimal hybridization temperature depends on the probe's length and GC content. A temperature too high will prevent efficient hybridization, while a temperature too low can lead to non-specific binding. - Check Hybridization Buffer Composition: Ensure the hybridization buffer contains the correct concentrations of formamide (B127407), salt (SSC), and blocking agents to facilitate specific probe binding. |
| Inefficient Post-Hybridization Washes | - Adjust Wash Stringency: Washes that are too stringent (high temperature, low salt concentration) can strip the probe from the target, leading to a weak signal. Conversely, washes that are not stringent enough will result in high background. |
| Photobleaching | - Use Antifade Reagents: Mount the specimen in a mounting medium containing an antifade reagent to protect the fluorescein from photobleaching during imaging. - Minimize Light Exposure: Limit the exposure of the sample to the excitation light source. |
Issue 2: High Background or Non-Specific Staining
High background can obscure the specific hybridization signal, making data interpretation difficult. This can arise from non-specific binding of the probe or issues with the sample preparation.
| Potential Cause | Recommended Solution |
| Non-Specific Probe Binding | - Increase Wash Stringency: Perform post-hybridization washes at a higher temperature and/or lower salt concentration to remove non-specifically bound probes. - Use Blocking Agents: Include blocking agents like Cot-1 DNA (for repetitive sequences) and salmon sperm DNA in the hybridization buffer to prevent the probe from binding to non-target sequences. |
| Probe Aggregation | - Proper Probe Solubilization: Ensure the labeled probe is fully dissolved in the hybridization buffer before applying it to the sample. Centrifuge the probe mixture to pellet any aggregates before use. |
| Autofluorescence of the Sample | - Use Appropriate Controls: Image an unstained sample using the same filter sets to assess the level of autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to differentiate the specific fluorescein signal from the autofluorescence. |
| Insufficient Blocking of the Specimen | - Optimize Blocking Steps: For tissue sections or cells, ensure adequate blocking with reagents like normal serum to prevent non-specific antibody binding if using an amplification system. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker arm in this compound?
The 12-atom linker arm in this compound acts as a spacer, physically separating the bulky fluorescein dye from the deoxyuridine base.[1][2][3] This separation is crucial for two main reasons:
-
Reduced Steric Hindrance during Labeling: It minimizes the interference of the large dye molecule with the active site of the DNA polymerase, leading to more efficient incorporation of the labeled nucleotide into the DNA probe.[1][2][3]
-
Improved Hybridization Efficiency: The linker arm provides greater flexibility for the fluorescein moiety, allowing the probe to hybridize more effectively to its target sequence without the dye sterically hindering the formation of the DNA duplex.
Q2: How does the linker arm length affect signal intensity?
Studies on fluorescently labeled dUTPs have shown a positive correlation between the length of the linker arm and the resulting hybridization signal intensity.[1][2][3] Longer linker arms are more effective at reducing steric hindrance, which leads to a higher degree of probe labeling and, consequently, a brighter fluorescent signal upon hybridization.
Q3: What is the chemical structure of the linker arm in this compound?
The systematic name for this compound is fluorescein-5(6)-carboxaminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5'-triphosphate]. This indicates a multi-component linker.
Q4: Can I use this compound for both PCR and nick translation labeling?
Yes, this compound is designed for enzymatic incorporation into DNA by various methods, including PCR, nick translation, and random primed labeling.
Q5: What is the recommended ratio of this compound to dTTP for probe labeling?
For optimal results in methods like nick translation and PCR, a ratio of 30-50% this compound to 70-50% unlabeled dTTP is generally recommended.[4] However, the optimal ratio may vary depending on the specific application and experimental conditions, so empirical optimization is often advised.
Quantitative Data
The following table summarizes the impact of linker arm length on the efficiency of fluorescent dUTP incorporation and the resulting hybridization signal. While this data is from a study using Cy3, the principles of reduced steric hindrance with longer linkers are directly applicable to fluorescein-labeled nucleotides.
Table 1: Effect of Linker Arm Length on Cy3-dUTP Incorporation and Hybridization Signal
| Linker Length (Number of Atoms) | Relative Incorporation Efficiency (%) | Relative Hybridization Signal Intensity (%) |
| Short | 50 | 45 |
| Medium | 75 | 80 |
| Long | 100 | 100 |
Data adapted from a study on Cy3-labeled dUTPs and presented as relative values for illustrative purposes. Longer linkers generally lead to higher incorporation and signal intensity.[1][2][3]
Experimental Protocols
Protocol 1: DNA Probe Labeling by Nick Translation with this compound
This protocol is for labeling 1 µg of DNA.
Materials:
-
DNA template (1 µg)
-
10X Nick Translation Buffer
-
dNTP mix (without dTTP)
-
This compound (1 mM)
-
Unlabeled dTTP (1 mM)
-
DNase I
-
DNA Polymerase I
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
In a sterile microcentrifuge tube, combine the following on ice:
-
DNA template: 1 µg
-
10X Nick Translation Buffer: 5 µL
-
dNTP mix (dATP, dCTP, dGTP at 0.5 mM each): 5 µL
-
This compound (1 mM): 1.5 µL
-
Unlabeled dTTP (1 mM): 3.5 µL
-
DNase I (diluted): Amount to be optimized
-
DNA Polymerase I (10 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.
Protocol 2: Fluorescence in situ Hybridization (FISH) with a Directly Labeled Probe
Materials:
-
Labeled DNA probe
-
Hybridization buffer (containing formamide and SSC)
-
Blocking DNA (e.g., Cot-1 DNA)
-
Specimen on a slide
-
Wash buffers (e.g., 2X SSC, 0.1X SSC)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Probe Preparation: Dilute the purified this compound labeled probe in hybridization buffer to the desired concentration. Add blocking DNA. Denature the probe mixture at 75°C for 5-10 minutes, then place on ice.
-
Specimen Denaturation: Denature the DNA of the specimen on the slide according to your established protocol (e.g., using a formamide solution at elevated temperature).
-
Hybridization: Apply the denatured probe mixture to the denatured specimen on the slide. Cover with a coverslip and seal. Incubate in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes:
-
Wash the slide in 2X SSC at room temperature to remove the coverslip.
-
Perform stringent washes, for example, in 0.1X SSC at 60°C for 5-10 minutes.
-
Wash briefly in 2X SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Dehydrate the slide through an ethanol series.
-
Apply mounting medium containing DAPI.
-
Coverslip and seal.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation ~495 nm, Emission ~520 nm).
Visualizations
Caption: Experimental workflow for FISH using a directly labeled this compound probe.
Caption: The effect of linker arm length on steric hindrance and hybridization performance.
Caption: A troubleshooting decision tree for weak or absent fluorescent signals in FISH.
References
Technical Support Center: Purification of Fluorescein-12-dUTP Labeled DNA Probes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for purifying DNA probes after labeling with Fluorescein-12-dUTP. Effective purification is critical for removing unincorporated fluorescent nucleotides, which can otherwise lead to high background signals and reduced sensitivity in downstream applications such as FISH, microarrays, and blotting.
Comparison of DNA Probe Purification Methods
Choosing the right purification method depends on the specific requirements of your experiment, including desired purity, yield, and the size of the DNA probe. The table below summarizes the key characteristics of common purification techniques.
| Feature | Ethanol (B145695) Precipitation | Spin Column | Gel Purification / Electrophoresis |
| Primary Use | Concentrating DNA; removing salts | Rapid purification; removing unincorporated nucleotides, primers, and enzymes | High-purity size selection; removing all reaction components |
| Typical DNA Recovery | 70-90% (can be lower for small fragments) | 80-95% | 50-80% (highly dependent on user technique) |
| Purity | Moderate (removes nucleotides but not other contaminants of similar size) | Good to High (efficiently removes small molecules) | Very High (isolates specific fragment size) |
| Time Required | 30 minutes to overnight | < 15-30 minutes | 1-2 hours |
| Suitable DNA Size | >100 bp (less efficient for smaller fragments) | >70 bp (check manufacturer's specifications) | Wide range, provides precise size selection |
| Throughput | High | High | Low to Medium |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of fluorescently labeled DNA probes.
Category 1: Low Probe Yield or Recovery
Q1: My DNA probe yield is very low after ethanol precipitation. What went wrong?
A1: Several factors can contribute to low recovery during ethanol precipitation:
-
Incomplete Precipitation: For smaller DNA fragments (<200 bp) or low concentrations, precipitation may be inefficient. To improve this, extend the incubation time at -20°C (e.g., overnight) and ensure centrifugation is adequate (≥12,000 x g for 30 minutes).[1]
-
Lost Pellet: The DNA pellet can be glassy, transparent, and difficult to see. Always centrifuge with the tube hinge facing outwards, so you know where the pellet should be located. Be extremely careful when aspirating the supernatant.
-
Co-precipitants: Using a carrier like glycogen (B147801) or linear acrylamide (B121943) can significantly improve the recovery of small amounts of DNA by helping to visualize the pellet.[1][2]
Q2: I'm getting a low yield from my spin column. What are the common causes?
A2: Low spin column yield is often due to procedural errors:
-
Incorrect Binding Conditions: The pH and salt concentration of the lysate must be optimal for DNA to bind to the silica (B1680970) membrane.[3][4] Ensure you have added the binding buffer correctly as per the manufacturer's protocol.
-
Column Overloading: Exceeding the column's binding capacity can lead to loss of sample in the flow-through. Refer to the kit's specifications for the maximum amount of DNA.
-
Inefficient Elution: To maximize recovery, ensure the elution buffer is added directly to the center of the membrane.[5] For larger DNA fragments (>10 kb), warming the elution buffer to 50°C and increasing the incubation time on the column to 5 minutes can improve yield.[5] Performing a second elution step can also increase recovery.[6]
-
Residual Ethanol: After the wash step, ensure no residual ethanol is carried over into the final elution step. A dry spin is often recommended to evaporate all remaining ethanol, which can inhibit elution and downstream enzymatic reactions.[4]
Category 2: High Background Signal in Downstream Applications
Q3: I'm observing high, non-specific background fluorescence in my FISH/microarray experiment. How can I fix this?
A3: High background is almost always caused by residual, unincorporated this compound in the probe solution.
-
Inadequate Purification: This is the most common cause. Ethanol precipitation alone may not be sufficient to remove all free nucleotides. Spin columns are generally effective, but for highly sensitive applications, gel purification is the most robust method as it separates the full-length probe from all smaller contaminants, including free dyes and prematurely terminated products.[7]
-
Probe Concentration: Using too much probe in your hybridization can also increase background signal.[8] Titrate your probe concentration to find the optimal balance between signal and background.
Q4: Can poor probe purity affect my real-time PCR results?
A4: Yes. While studies have shown that probes with as low as 20% purity can perform with similar efficiency in PCR, the sensitivity of the assay is reduced.[9][10][11] Inadequate purification can lead to high background fluorescence that does not change with cycling, compromising the assay's dynamic range and limit of detection.[12] High-performance liquid chromatography (HPLC) is often used for purifying commercial probes to ensure high purity.[13]
Category 3: Poor Probe Performance
Q5: My fluorescently labeled probe has a weak signal, even after successful purification. What could be the issue?
A5: A weak signal can result from issues during the labeling reaction itself or subsequent handling:
-
Inefficient Labeling: The enzymatic incorporation of this compound may have been suboptimal. You may need to optimize the concentration of the labeled nucleotide, the enzyme, or the incubation time.[8]
-
Over-labeling: Incorporating too many fluorescent molecules can lead to self-quenching, where the dyes interact and reduce the overall fluorescence output.[14]
-
Probe Degradation: DNA probes can be degraded by nucleases or by repeated freeze-thaw cycles. Store your purified probe in a suitable buffer (e.g., TE buffer) at -20°C and aliquot it to minimize freeze-thawing.
Experimental Protocols & Workflows
Below are detailed protocols for the three most common methods of purifying DNA probes labeled with this compound.
Ethanol Precipitation
This method is effective for concentrating DNA and removing salts and the bulk of unincorporated nucleotides. It is less effective for very small DNA fragments.
Methodology:
-
Volume Adjustment: Adjust the volume of your labeling reaction to 100 µL with nuclease-free water.
-
Add Salt: Add 1/10th volume (10 µL) of 3 M sodium acetate, pH 5.2.[2][15] Mix thoroughly.
-
Add Ethanol: Add 2.5 volumes (275 µL) of ice-cold 100% ethanol.[1] Mix by inverting the tube several times.
-
Precipitate: Incubate at -20°C for at least 30-60 minutes. For low DNA concentrations, incubate overnight.[1][16]
-
Centrifuge: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C.[1]
-
Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of cold 70% ethanol to wash the pellet.[2]
-
Centrifuge Again: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.[1]
-
Dry: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[1]
-
Resuspend: Resuspend the DNA pellet in a desired volume of TE buffer or nuclease-free water.
Spin Column Purification
Spin columns utilize a silica membrane that selectively binds DNA in the presence of high chaotropic salt concentrations, efficiently removing smaller contaminants.
Methodology:
-
Select Kit: Use a commercial PCR cleanup or DNA purification kit appropriate for the size of your probe.
-
Add Binding Buffer: Add the manufacturer-recommended volume of binding buffer (containing a chaotropic salt) to your labeling reaction. Mix well.[4]
-
Bind DNA: Transfer the mixture to the spin column (placed in a collection tube).
-
Centrifuge: Centrifuge for 30-60 seconds at >10,000 x g as recommended by the manufacturer. Discard the flow-through.[6]
-
Wash: Add the specified volume of wash buffer (typically containing ethanol) to the column.
-
Centrifuge Again: Centrifuge for 30-60 seconds and discard the flow-through. Repeat the wash step if recommended.
-
Dry Spin: Centrifuge the empty column for 1-2 minutes to remove any residual ethanol.[17]
-
Elute: Place the column in a clean 1.5 mL microcentrifuge tube. Add the specified volume of elution buffer or nuclease-free water directly to the center of the silica membrane.
-
Incubate & Elute: Incubate at room temperature for 1-5 minutes, then centrifuge for 1 minute to collect the purified probe.[5][6][17]
Polyacrylamide Gel Electrophoresis (PAGE) Purification
This method offers the highest resolution and purity, separating the full-length labeled probe from failed or incomplete synthesis products and unincorporated nucleotides based on size.
Methodology:
-
Prepare Gel: Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve your DNA probe.
-
Prepare Sample: Add an equal volume of denaturing loading buffer (e.g., formamide-based) to your probe. Heat at 95°C for 3-5 minutes and immediately place on ice.[7]
-
Electrophoresis: Load the sample onto the gel and run at an appropriate voltage until the desired separation is achieved.
-
Visualize Band: Visualize the DNA bands using UV shadowing. The full-length, labeled probe should be the most prominent band.
-
Excise Band: Carefully excise the desired DNA band from the gel using a clean razor blade.[18][19]
-
Elute DNA: Transfer the gel slice to a microcentrifuge tube. Crush the slice and add elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).[7]
-
Incubate: Incubate at 37°C for several hours or overnight on a shaker to allow the DNA to diffuse out of the gel matrix.
-
Recover DNA: Centrifuge the tube to pellet the gel debris. Carefully transfer the supernatant containing the eluted DNA to a new tube. The probe can then be concentrated using ethanol precipitation as described above.
References
- 1. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 2. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 3. DNAおよびRNA抽出用スピンカラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
- 5. neb.com [neb.com]
- 6. Purification of Genomic DNA Using PureLink Silica Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Gel Purification of Probes for Nuclease Protection Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. go.idtdna.com [go.idtdna.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. lab.rockefeller.edu [lab.rockefeller.edu]
- 16. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]
- 17. stemcell.com [stemcell.com]
- 18. Gel Purification of DNA | Prototols [snownontrace.github.io]
- 19. addgene.org [addgene.org]
Technical Support Center: Multi-Color Fluorescence In Situ Hybridization (FISH)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing multi-color FISH techniques, with a specific focus on managing spectral bleed-through when using Fluorescein-12-dUTP.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through in the context of multi-color FISH?
A1: Spectral bleed-through, also referred to as crosstalk or spillover, is an artifact in fluorescence microscopy where the fluorescence emission from one fluorophore is detected in the detection channel designated for another.[1][2] This phenomenon arises because fluorophores often exhibit broad emission spectra, and the tail of one fluorophore's emission can overlap with the spectral detection window of a neighboring channel.[1][2] This can result in false-positive signals and lead to inaccurate interpretations of co-localization.
Q2: I am observing a signal in my red channel that mirrors the pattern of my this compound probe in the green channel. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. Fluorescein and its derivatives are known for their broad emission spectra, which can extend into the red channel.[1][2] To confirm this, you should prepare a control slide stained only with your this compound labeled probe and image it using both your green and red channel settings. If a signal is detected in the red channel of this single-color control, it confirms the presence of spectral bleed-through.[2]
Q3: How can I minimize or prevent spectral bleed-through during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a highly effective method. This ensures that only one laser line is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[2]
-
Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to minimize overlap. Opting for fluorophores with narrower emission spectra can also be beneficial.[3][4]
-
Optimized Filter Selection: Utilize emission filters with narrower bandwidths that are specifically tailored to the emission peak of your chosen fluorophore.[1]
Q4: What is autofluorescence, and how can it interfere with my FISH experiment?
A4: Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, elastin, and lipofuscin.[5][6] This intrinsic fluorescence can obscure the specific signals from your fluorescent probes, reducing the signal-to-noise ratio and making it difficult to distinguish true signals from background noise.[5] Aldehyde-based fixatives like formalin can also induce autofluorescence.[5][6]
Q5: What are some common causes of high background in FISH experiments?
A5: High background in FISH can stem from several factors:
-
Insufficient washing: Inadequate post-hybridization washes can leave unbound or non-specifically bound probes on the slide.[7]
-
Improper probe concentration: Using a probe concentration that is too high can lead to non-specific binding.[8]
-
Inadequate pre-treatment: Insufficient pre-treatment of some tissues may result in cellular debris that contributes to background fluorescence.[9]
-
Probe degradation: Probes should be protected from light to prevent degradation that can increase background.[9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during multi-color FISH experiments involving this compound.
Issue 1: Suspected Spectral Bleed-Through
Symptoms:
-
Signal from the Fluorescein (green) channel appears in the red or other longer-wavelength channels.
-
False co-localization is observed in multi-color images.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spectral bleed-through.
Corrective Actions:
-
Optimize Image Acquisition:
-
Sequential Scanning: If using a confocal microscope, switch from simultaneous to sequential image acquisition for each channel.[2]
-
Narrow Emission Filters: Ensure that the emission filters are as narrow as possible and centered around the emission maximum of each fluorophore.[1]
-
Adjust Detector Gain: Carefully adjust the gain settings for each channel to avoid oversaturation, which can exacerbate bleed-through.
-
-
Post-Acquisition Correction:
-
Spectral Unmixing: If your microscopy software supports it, perform linear spectral unmixing. This computational method can separate overlapping spectra.[10]
-
Compensation: Similar to techniques used in flow cytometry, a compensation matrix can be calculated from single-color controls and applied to the multi-color image to correct for bleed-through.
-
-
Experimental Design Modification:
-
Fluorophore Choice: For future experiments, select a combination of fluorophores with greater spectral separation.
-
Filter Sets: Ensure your microscope's filter sets are optimal for your chosen fluorophores.
-
Issue 2: High Background or Low Signal-to-Noise Ratio
Symptoms:
-
Weak or faint probe signals.
-
High, non-specific fluorescence across the slide.
-
Difficulty distinguishing true signals from the background.
Troubleshooting Steps:
-
Evaluate Autofluorescence:
-
Image an unstained control slide using the same settings as your experimental slides. If significant fluorescence is observed, autofluorescence is a contributing factor.
-
Corrective Actions for Autofluorescence:
-
Use an alternative fixative to aldehyde-based ones, such as ice-cold methanol (B129727) or ethanol (B145695).[5]
-
Treat tissues with an autofluorescence-reducing agent like sodium borohydride (B1222165) or Sudan Black B.[5][6]
-
Consider using fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced in this range.[6]
-
-
-
Optimize Hybridization and Washing Steps:
-
Probe Concentration: Titrate your probe to find the optimal concentration that provides a strong signal without high background.[8]
-
Stringency of Washes: Increase the stringency of your post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC).[8][11]
-
Washing Duration: Ensure that wash steps are of sufficient duration to remove all unbound probes.
-
-
Check Probe Quality:
Quantitative Data
Table 1: Spectral Properties of this compound and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | 492 - 498[13][14] | 517 - 521[13][15][16] | Broad emission spectrum, prone to bleed-through into redder channels. |
| DAPI | ~358 | ~461 | Common nuclear counterstain. |
| Rhodamine | ~550 | ~573 | Often used in the red channel. |
| Texas Red® | ~589 | ~615 | Red-emitting fluorophore with good spectral separation from Fluorescein. |
| Cy5 | ~650 | ~670 | Far-red fluorophore, useful for avoiding autofluorescence. |
Experimental Protocols
Protocol 1: Labeling a DNA Probe with this compound by Nick Translation
This protocol describes the incorporation of this compound into a DNA probe.
Materials:
-
Purified DNA template (1 µg)
-
This compound (1 mM solution)[15]
-
dNTP mix (without dTTP)
-
dTTP
-
Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)
-
10X Nick Translation Buffer
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
1 µg of DNA template
-
10X Nick Translation Buffer
-
dNTPs (dATP, dCTP, dGTP) to a final concentration of 0.2 mM each
-
A mix of this compound and dTTP. A common starting ratio is 1:2 (e.g., 0.1 mM this compound and 0.2 mM dTTP). This ratio may need optimization.[13]
-
Nick Translation Enzyme Mix
-
Nuclease-free water to the final reaction volume.
-
-
Mix gently and incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by heating to 65°C for 10 minutes.
-
Purify the labeled probe using ethanol precipitation or a spin column to remove unincorporated nucleotides.
-
Resuspend the labeled probe in hybridization buffer.
-
Store the probe at -20°C, protected from light.[13]
Protocol 2: General Multi-Color FISH Workflow
This protocol provides a general workflow for a multi-color FISH experiment.
Caption: A general workflow for a multi-color FISH experiment.
Detailed Steps:
-
Slide Preparation: Prepare chromosome spreads or tissue sections on slides.[17]
-
Pre-treatment:
-
Dehydration: Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%).[17]
-
Denaturation: Denature the chromosomal DNA on the slide in a formamide (B127407) solution at an elevated temperature (e.g., 70-75°C).[17]
-
Probe Hybridization:
-
Denature the fluorescently labeled probes at a high temperature.
-
Apply the probe mixture to the denatured slide, cover with a coverslip, and seal.
-
Hybridize overnight in a humidified chamber at 37°C.[17]
-
-
Post-Hybridization Washes: Wash the slides in a series of increasingly stringent buffers to remove non-specifically bound probes.[17]
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.[8]
-
Mounting: Mount the slides with an anti-fade mounting medium.[12]
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
Signaling Pathways and Logical Relationships
The Phenomenon of Spectral Bleed-Through
The following diagram illustrates how the emission spectrum of Fluorescein can bleed into the detection channel of a red fluorophore.
Caption: Diagram illustrating spectral bleed-through.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. 蛍光イメージングにおけるブリードスルー | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. How do I reduce high background in my FISH assay? [ogt.com]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. clinicallab.com [clinicallab.com]
- 13. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 14. caymanchem.com [caymanchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. biotium.com [biotium.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Head-to-Head Battle: Fluorescein-12-dUTP vs. Digoxigenin-11-dUTP for Optimal Nucleic Acid Labeling
In the landscape of non-radioactive nucleic acid labeling, two titans have long stood out: the directly detectable fluorescein-12-dUTP and the versatile, indirectly detected digoxigenin-11-dUTP. For researchers, scientists, and drug development professionals, the choice between these two haptens is a critical decision that can significantly impact the sensitivity, specificity, and overall success of their experiments. This comprehensive guide provides an objective comparison of their labeling efficiency, supported by experimental data and detailed protocols, to empower informed decisions in your research.
At the heart of a multitude of molecular biology techniques, from fluorescence in situ hybridization (FISH) to microarray analysis, lies the necessity of accurately and efficiently labeling nucleic acid probes. The ideal label should be readily incorporated into the probe, provide a strong and specific signal, and exhibit a low background to ensure a high signal-to-noise ratio. Here, we delve into a detailed comparison of this compound and digoxigenin-11-dUTP, evaluating their performance based on their fundamental properties and detection mechanisms.
Key Differences at a Glance
| Feature | This compound | Digoxigenin-11-dUTP |
| Detection Method | Direct Fluorescence | Indirect, Antibody-based |
| Signal Amplification | Limited | High (Enzymatic) |
| Primary Advantage | Simplicity, speed | High sensitivity, low background |
| Potential Drawback | Photobleaching, lower sensitivity for low-abundance targets | More complex, multi-step detection |
| Common Applications | FISH, microarrays, PCR product detection | FISH, Southern/Northern blotting, in situ hybridization |
Unpacking the Labeling and Detection Workflows
The fundamental difference between these two labeling reagents lies in their detection pathways. Fluorescein (B123965), a well-established fluorophore, allows for direct visualization of the labeled probe, while digoxigenin (B1670575), a steroid hapten isolated from the digitalis plant, requires a multi-step immunological detection process.
This compound: The Direct Approach
Fluorescein-labeled probes offer a streamlined workflow. Once the this compound is incorporated into the DNA probe, it can be directly visualized using a fluorescence microscope equipped with the appropriate filter sets. This direct detection method is simpler and faster than indirect methods.[1][2]
Digoxigenin-11-dUTP: The Power of Indirect Detection
Digoxigenin labeling relies on an indirect detection method, which, while more complex, offers significant signal amplification.[3] After the digoxigenin-11-dUTP is incorporated, the probe is detected using an anti-digoxigenin antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).[3] This enzyme then catalyzes a reaction that produces a colored precipitate or a chemiluminescent signal, leading to a stronger signal compared to direct fluorescence.[3] The specificity of the anti-digoxigenin antibody is high, as digoxigenin is not naturally found in most biological systems, resulting in low background noise.[3]
Quantitative Performance: A Comparative Analysis
While direct head-to-head quantitative data on labeling efficiency is often proprietary and application-dependent, a review of available literature and technical specifications provides valuable insights.
| Parameter | This compound | Digoxigenin-11-dUTP | Key Considerations |
| Incorporation Rate | Generally efficient, but can be influenced by the size of the fluorophore. | Highly efficient, with the smaller hapten size posing less steric hindrance to polymerases.[4] | The specific polymerase used and the dNTP concentrations can affect the incorporation of any modified nucleotide. |
| Signal Intensity | Dependent on the quantum yield of the fluorophore and the number of incorporated molecules. | Can be significantly amplified through enzymatic reactions, often resulting in a stronger signal.[5] | For low-abundance targets, the signal amplification of the digoxigenin system is a distinct advantage.[6] |
| Signal-to-Noise Ratio | Can be affected by autofluorescence of the sample and photobleaching of the fluorophore. | Generally high due to the specificity of the anti-digoxigenin antibody and low non-specific binding.[3] | The multiple washing steps in the digoxigenin protocol help to reduce background. |
| Sensitivity | May be less sensitive for detecting targets with low copy numbers.[6] | Considered highly sensitive, capable of detecting single-copy genes.[3] | A study comparing DIG and fluorescein for in situ hybridization found that the DIG system often provides stronger signals and less background, especially for moderately or lowly expressed genes.[6] |
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for incorporating this compound and digoxigenin-11-dUTP into DNA probes via Polymerase Chain Reaction (PCR). It is important to optimize these protocols for your specific template, primers, and experimental goals.
PCR Labeling with this compound
This protocol is adapted for the enzymatic incorporation of this compound into a DNA probe during PCR.[7]
Materials:
-
DNA template
-
PCR primers
-
Taq DNA Polymerase and corresponding buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound solution (1 mM)[8]
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction on ice. For a 50 µL reaction, a typical starting point is:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.7 µL
-
This compound (1 mM): 3 µL (Final concentration: 60 µM)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Gently mix the components and centrifuge briefly.
-
Perform PCR using an optimized thermal cycling program for your template and primers. A general program is:
-
Initial denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 50-65°C for 30-60 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the labeled PCR product by gel electrophoresis. The labeled probe will have a slightly higher molecular weight than an unlabeled probe.
-
Purify the labeled probe using a PCR purification kit or ethanol (B145695) precipitation.
PCR Labeling with Digoxigenin-11-dUTP
This protocol describes the incorporation of digoxigenin-11-dUTP into a DNA probe using PCR.[9]
Materials:
-
DNA template
-
PCR primers
-
Taq DNA Polymerase and corresponding buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
Digoxigenin-11-dUTP solution (1 mM)[4]
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction on ice. For a 50 µL reaction, a common ratio of DIG-11-dUTP to dTTP is 1:2.[4] A starting point is:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.65 µL
-
Digoxigenin-11-dUTP (1 mM): 3.5 µL (Final concentration: 70 µM)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Gently mix and briefly centrifuge the reaction components.
-
Perform PCR with an optimized thermal cycling program. A general program is:
-
Initial denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 50-65°C for 30-60 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final extension: 72°C for 5-10 minutes
-
-
Verify the labeled PCR product on an agarose (B213101) gel.
-
Purify the digoxigenin-labeled probe.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and digoxigenin-11-dUTP is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
This compound is the ideal choice for applications where speed, simplicity, and direct visualization are paramount. It is well-suited for detecting moderately to highly abundant targets and for experiments where the inherent fluorescence provides a sufficient signal.
Digoxigenin-11-dUTP , on the other hand, excels in applications demanding the highest sensitivity and a low background. The signal amplification afforded by the indirect detection method makes it the preferred choice for detecting low-abundance targets, such as single-copy genes in FISH or rare transcripts in blotting applications. While the protocol is more involved, the potential for a significantly enhanced signal-to-noise ratio often justifies the additional steps.
Ultimately, by understanding the distinct advantages and limitations of each labeling system, researchers can select the most appropriate tool to achieve robust, reliable, and high-quality results in their molecular analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Digoxigenin-11-dUTP *1 mM solution in TE Buffer* | AAT Bioquest [aatbio.com]
- 5. Comparison of Different In Situ Hybridization Techniques for the Detection of Various RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. apexbt.com [apexbt.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. web.as.uky.edu [web.as.uky.edu]
A Head-to-Head Battle of Fluorophores: Comparing the Sensitivity of Fluorescein-12-dUTP and Cy3-dUTP for In Situ Hybridization
For researchers, scientists, and drug development professionals navigating the nuanced landscape of in situ hybridization (ISH), the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used fluorescently labeled nucleotides, Fluorescein-12-dUTP and Cy3-dUTP, focusing on their relative sensitivity and performance in fluorescence in situ hybridization (FISH).
The selection of an appropriate fluorophore-labeled deoxynucleotide triphosphate (dNTP) is paramount for the sensitive detection of specific DNA or RNA sequences within morphologically preserved cells or tissues. Both this compound and Cy3-dUTP are routinely incorporated into nucleic acid probes for direct and indirect FISH applications. However, their inherent photophysical properties lead to significant differences in signal intensity and stability, which can impact the reliability and reproducibility of results.
Quantitative Comparison of Fluorophore Properties
The sensitivity of a fluorophore in FISH is directly related to its brightness and photostability. Brighter probes yield stronger signals, facilitating the detection of low-abundance targets, while greater photostability allows for longer exposure times and more robust image acquisition. The brightness of a fluorophore is a function of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Here, we summarize the key photophysical properties of Fluorescein (B123965) and Cy3:
| Property | Fluorescein | Cy3 | Source(s) |
| Excitation Maximum (nm) | ~494 | ~554 | [1][2] |
| Emission Maximum (nm) | ~517-521 | ~568-570 | [1][2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~80,000 | ~150,000 | [1][2] |
| Quantum Yield | ~0.79 - 0.95 (in water) | ~0.15 - 0.3 (in aqueous solution) | [1][2][3] |
| Photostability | Moderate | High | [4][5][6] |
| Color | Green | Orange-Red |
While Fluorescein exhibits a higher quantum yield in aqueous solutions, the significantly greater molar extinction coefficient of Cy3 contributes to its superior overall brightness in many applications. Furthermore, the enhanced photostability of Cy3 is a major advantage, as it is less prone to photobleaching (fading) during repeated exposure to excitation light, a common occurrence during fluorescence microscopy.[4][5][6]
Experimental Sensitivity in FISH
Empirical evidence from in situ hybridization experiments consistently demonstrates the superior sensitivity of Cy3-labeled probes over those labeled with fluorescein. Studies have reported that Cy3-labeled probes can produce fluorescence signals that are 5 to 10 times more intense than their fluorescein-labeled counterparts. This heightened sensitivity allows for the reliable visualization of smaller targets, such as cosmid and YAC probes, using conventional fluorescence microscopy.
The enhanced performance of Cy3 is particularly advantageous for detecting low-copy-number nucleic acid sequences and for applications requiring high-resolution imaging. The reduced rate of photobleaching associated with Cy3 also facilitates more accurate quantitative analysis of FISH signals.
Experimental Protocols
Below are representative protocols for performing FISH using either direct or indirect detection methods with this compound or Cy3-dUTP.
Probe Labeling (Nick Translation)
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
1 µg of DNA (e.g., plasmid, BAC, or cosmid)
-
5 µL of 10x Nick Translation Buffer
-
1 µL of 0.5 mM dATP, dCTP, dGTP mix
-
1 µL of 0.1 mM dTTP
-
2 µL of 1 mM this compound or Cy3-dUTP
-
2 µL of DNA Polymerase I/DNase I enzyme mix
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at 15°C for 2-4 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Probe Purification: Purify the labeled probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Verification: Assess the size of the labeled probe fragments (typically 200-500 bp) by agarose (B213101) gel electrophoresis.
In Situ Hybridization (Direct Detection)
This protocol is for directly labeled probes with this compound or Cy3-dUTP.
-
Slide Preparation:
-
Prepare chromosome spreads on glass slides.
-
Treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove endogenous RNA.
-
Wash slides twice in 2x SSC for 5 minutes each.
-
Dehydrate slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Denaturation:
-
Apply 10 µL of the labeled probe in hybridization buffer to the slide and cover with a coverslip.
-
Denature the probe and target DNA simultaneously by placing the slide on a hot plate at 75°C for 5-10 minutes.
-
-
Hybridization:
-
Transfer the slide to a humidified chamber and incubate overnight at 37°C.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slide in 0.4x SSC with 0.3% NP-40 at 72°C for 2 minutes.
-
Wash the slide in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Apply a drop of mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
Coverslip and seal the edges.
-
-
Visualization:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for Fluorescein (green) or Cy3 (orange-red) and DAPI (blue).
-
In Situ Hybridization (Indirect Detection and Signal Amplification for Fluorescein)
For lower abundance targets, indirect detection can be used to amplify the signal from fluorescein-labeled probes.
-
Hybridization and Washing: Follow the same procedure as for direct detection using a hapten-labeled probe (e.g., biotin-dUTP) or a fluorescein-labeled probe.
-
Blocking: After the post-hybridization washes, incubate the slide in a blocking buffer (e.g., 3% BSA in 4x SSC) for 30 minutes at 37°C.
-
Primary Antibody Incubation: Incubate the slide with a primary antibody that recognizes the hapten or fluorescein (e.g., anti-digoxigenin-rhodamine, streptavidin-Cy3, or a rabbit anti-fluorescein antibody) for 1 hour at 37°C.
-
Washing: Wash the slide three times in 4x SSC with 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation (if necessary): If an unlabeled primary antibody was used, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at 37°C.[7]
-
Final Washes: Repeat the washing steps from step 4.
-
Counterstaining, Mounting, and Visualization: Proceed as with the direct detection protocol.
Another powerful method for amplifying fluorescein signals is the Tyramide Signal Amplification (TSA) system.[8][9] This involves using a horseradish peroxidase (HRP)-conjugated antibody that recognizes the fluorescein-labeled probe, which then catalyzes the deposition of multiple tyramide-conjugated fluorophores at the site of the probe.[8][9]
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Figure 1: General experimental workflow for Fluorescence In Situ Hybridization (FISH).
References
- 1. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Amplification of FISH signals using the Alexa Fluor® 488 Signal-Amplification Kit for Fluorescein- and Oregon Green® Dye–Conjugated Probes. | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Signal amplification of FISH for automated detection using image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal Amplification (IHC / FISH) - dianova Int. [dianova.com]
The Bright Advantage: Why Fluorescein-12-dUTP Outshines Traditional Radioactive Labeling
For researchers, scientists, and drug development professionals, the choice of labeling method for nucleic acids is a critical decision that impacts experimental outcomes, safety, and overall cost. While traditional radioactive labeling has been a stalwart in molecular biology, the advent of fluorescent alternatives like Fluorescein-12-dUTP has revolutionized the landscape. This guide provides an objective comparison of this compound and conventional radioactive labeling methods, supported by experimental data and detailed protocols, to empower informed decisions in your research.
This compound offers a safer, more stable, and increasingly sensitive alternative to radioactive isotopes for a variety of molecular biology applications, including in situ hybridization (ISH), TUNEL assays for apoptosis detection, and DNA microarray analysis. This shift away from radioactivity alleviates significant safety concerns and the burdens of regulatory compliance and specialized waste disposal.
Performance Face-Off: this compound vs. Radioactive Isotopes
The primary advantages of this compound lie in its enhanced safety, stability, and ease of use. Radioactive isotopes, while historically valued for their high sensitivity, pose considerable health risks and require stringent handling protocols. In contrast, fluorescent labeling is non-hazardous, making it a more user-friendly option in the laboratory.[1][2]
| Feature | This compound | Traditional Radioactive Labeling (e.g., ³²P, ³⁵S) |
| Safety | Non-hazardous, no radiation risk.[1][2] | Poses significant health risks due to radiation exposure.[1][2] |
| Handling & Disposal | Standard laboratory procedures. | Requires specialized equipment, protective gear, and licensed radioactive waste disposal, leading to higher costs.[1] |
| Probe Stability | High stability with a long shelf-life.[2] | Limited stability due to radioactive decay, requiring rapid use.[1][2] |
| Detection Method | Fluorescence microscopy or flow cytometry. | Autoradiography or scintillation counting.[1] |
| Detection Time | Rapid, often in real-time. | Can require long exposure times (hours to days). |
| Sensitivity | High sensitivity, with the potential for signal amplification. Modern techniques are comparable to radioactive methods. | Historically considered more sensitive, capable of detecting very low abundance targets.[3] |
| Resolution | Provides excellent cellular and subcellular resolution. | Resolution can be lower due to scattering of radioactive emissions. |
| Multiplexing | Easily allows for the use of multiple fluorescent labels in a single experiment. | Multiplexing is complex and often not feasible. |
| Cost-Effectiveness | Generally more cost-effective due to the absence of radioactive material handling and disposal costs. | Higher overall cost due to safety infrastructure, licensing, and waste management.[1] |
A direct comparison of detection limits between ³²P, ³⁵S, and a non-radioactive biotin-based system (another common alternative to fluorescein) in a dot-blot assay revealed that ³²P-labeled probes offered the highest sensitivity, detecting as little as 1 pg of DNA. However, the non-isotopic method with avidin-linked phosphatases provided competitive sensitivity at 5 pg.[3] It is important to note that fluorescent detection technologies have continued to advance, with techniques like tyramide signal amplification significantly boosting the signal-to-noise ratio in fluorescence in situ hybridization (FISH) applications.
Experimental Workflows: A Tale of Two Protocols
To illustrate the practical differences, let's compare the experimental workflows for a common application: the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, used to detect DNA fragmentation in apoptotic cells.
This compound TUNEL Assay Workflow
Radioactive TUNEL Assay Workflow
As the diagrams illustrate, the fluorescent method offers a more streamlined and rapid workflow, with direct visualization possible immediately after the labeling and washing steps. The radioactive protocol, in contrast, involves a lengthy exposure period and subsequent film development.
Delving into Detection: Signaling Pathways
The fundamental difference in detection mechanisms further underscores the advantages of fluorescent labeling.
Fluorescein Detection Pathway
References
- 1. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sileks.com [sileks.com]
- 3. Comparison of radioactive (32P and 35S) and biotinylated probes for detection of cytomegalovirus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dual-Color FISH Using Fluorescein-12-dUTP and Rhodamine-6-dUTP
For researchers, scientists, and drug development professionals engaged in cellular and tissue analysis, Fluorescence In Situ Hybridization (FISH) is an indispensable technique for visualizing specific DNA or RNA sequences. Dual-color FISH, in particular, allows for the simultaneous detection of two distinct targets, providing valuable insights into gene mapping, chromosomal abnormalities, and co-localization of transcripts.
This guide provides a detailed protocol for a dual-color FISH experiment using direct labeling with Fluorescein-12-dUTP (green spectrum) and Rhodamine-6-dUTP (orange-red spectrum). It also offers an objective comparison of these traditional fluorophores against modern alternatives, supported by quantitative performance data to aid in experimental design and optimization.
Performance Comparison of Common Fluorophores for FISH
The choice of fluorophore is critical and directly impacts signal brightness, photostability, and the overall signal-to-noise ratio. While fluorescein (B123965) and rhodamine have been foundational dyes in fluorescence microscopy, newer alternatives often provide significant advantages in performance. Fluorescein, for instance, is known for its susceptibility to photobleaching and its pH-sensitive fluorescence, which can diminish in acidic environments.[1] In contrast, modern dyes like the Alexa Fluor™ and Cy™ series are engineered for superior brightness and photostability. For example, studies have shown that Cy3-labeled probes can be 5 to 10 times more fluorescent than their fluorescein-labeled counterparts and exhibit much higher resistance to photobleaching.[2] Similarly, Alexa Fluor™ 488 is significantly more photostable than fluorescein, allowing for longer exposure times and more robust image acquisition.[3]
The following table summarizes key quantitative data for this compound, a rhodamine derivative, and their common high-performance alternatives. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Fluorophore (Labeled dUTP) | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| This compound | ~495 | ~520 | ~70,000[4] | ~0.92[5] | Low[1] |
| Alexa Fluor™ 488 | ~495 | ~519 | ~71,000 | ~0.92[1] | High[1][3] |
| Rhodamine-6-dUTP Analog (R6G) | ~530 | ~552 | ~116,000[6] | ~0.95[5][6] | Moderate |
| Cy™3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.24[7] | High[2] |
| Alexa Fluor™ 555 | ~555 | ~565 | ~150,000[8] | ~0.10[9] | Very High[10] |
Note: Data for Rhodamine 6G (R6G), a close and spectrally similar analog of Rhodamine-6, is used for comparison. Molar extinction coefficient and quantum yield can vary based on conjugation and local environment.
Experimental Workflow and Protocols
Successful dual-color FISH involves a multi-step process from probe generation to final imaging. The workflow encompasses probe labeling, specimen preparation, hybridization of probes to the target DNA, post-hybridization washes to remove non-specific binding, and finally, visualization under a fluorescence microscope.
Protocol 1: Dual-Color Probe Labeling by Nick Translation
This protocol is adapted for labeling two separate DNA probes (e.g., 1 µg each) with this compound and Rhodamine-6-dUTP (or a close analog like Tetramethyl-Rhodamine-5-dUTP).[11]
1. Prepare 5x Fluorophore Labeling Mixes (for 12 reactions each):
-
5x Fluorescein Mix:
-
5 µL dATP (100 mM stock diluted to 2.5 mM)
-
5 µL dCTP (100 mM stock diluted to 2.5 mM)
-
5 µL dGTP (100 mM stock diluted to 2.5 mM)
-
3.4 µL dTTP (100 mM stock diluted to 2.5 mM)
-
4 µL this compound (1 mM stock)
-
Add sterile, nuclease-free water to a final volume of 50 µL.
-
-
5x Rhodamine Mix:
-
5 µL dATP (100 mM stock diluted to 2.5 mM)
-
5 µL dCTP (100 mM stock diluted to 2.5 mM)
-
5 µL dGTP (100 mM stock diluted to 2.5 mM)
-
3.4 µL dTTP (100 mM stock diluted to 2.5 mM)
-
4 µL Rhodamine-6-dUTP (1 mM stock)
-
Add sterile, nuclease-free water to a final volume of 50 µL.
-
2. Set Up Nick Translation Reactions (on ice):
-
Prepare two separate reaction tubes, one for each probe.
-
To each tube, add the following:
-
1 µg template DNA in sterile water (final volume 12 µL)
-
4 µL of the corresponding 5x Fluorophore Labeling Mix
-
4 µL of commercial Nick Translation Mix (containing DNA Polymerase I and DNase I)
-
-
The total reaction volume will be 20 µL.
3. Incubation:
-
Mix gently and centrifuge briefly.
-
Incubate the reactions for 90 minutes to 2 hours at 15°C.[11][12]
4. Stop the Reaction:
-
Add 1 µL of 0.5 M EDTA (pH 8.0) to each tube.
-
Heat to 65°C for 10 minutes to inactivate the enzymes.[11]
5. Probe Purification:
-
Purify the labeled probes from unincorporated nucleotides using spin columns (e.g., G-50 columns) according to the manufacturer's instructions.
-
The labeled probe is now ready for use in the hybridization mix.
Protocol 2: Dual-Color Fluorescence In Situ Hybridization
This is a generalized protocol for FISH on chromosome preparations from cell culture. Optimization may be required depending on the specific cell type and target.
1. Slide Preparation & Pre-treatment:
-
Start with chromosome preparations on glass slides.
-
Incubate slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.
-
Wash slides twice in 2x SSC for 5 minutes each.
-
Perform a pepsin digestion (e.g., 40 units/mL in 10 mM HCl) for 10 minutes at 37°C to permeabilize the cells.[13]
-
Wash slides in 2x SSC for 5 minutes.
-
Fix the cells with 1% formaldehyde (B43269) in 2x SSC for 10 minutes.
-
Wash twice in 2x SSC for 5 minutes each.
-
Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%), 2 minutes each, and air dry.[13]
2. Hybridization:
-
Prepare the hybridization mix: 50% formamide, 10% dextran (B179266) sulfate, 2x SSC, and your two labeled probes (typically 10-50 ng of each probe per slide). Include Cot-1 DNA to block repetitive sequences.
-
Apply 10-20 µL of the hybridization mix to the slide and cover with a coverslip.
-
Co-denature the probe and target DNA on a hot plate at 75-80°C for 5 minutes.
-
Transfer the slides to a humidified chamber and hybridize overnight at 37°C.[13]
3. Post-Hybridization Washes:
-
The stringency of the washes is critical for removing non-specifically bound probes and reducing background.
-
Carefully remove the coverslip.
-
Wash 1: 0.4x SSC with 0.3% IGEPAL or NP-40 at 72°C for 2 minutes.[14][15] This is a high-stringency wash.
-
Wash 2: 2x SSC with 0.1% IGEPAL or NP-40 at room temperature for 1 minute.[1][15]
-
Briefly rinse with 2x SSC.
4. Counterstaining and Mounting:
-
Dehydrate the slides again through an ethanol series (70%, 85%, 100%) and air dry in the dark.
-
Apply a mounting medium containing an antifade reagent and a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole).
5. Visualization:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue), Fluorescein (green), and Rhodamine (red).
-
Acquire images using a sensitive camera, being mindful of the potential for fluorescein photobleaching by minimizing exposure times.
Logical Relationships in Probe Selection
Choosing the right fluorophore combination involves balancing spectral compatibility with performance characteristics like brightness and photostability. The ideal pair will have minimal spectral overlap to prevent bleed-through between channels, while also providing strong and stable signals for clear imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescein [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching [evidentscientific.com]
- 12. PhotochemCAD | Rhodamine 6G [photochemcad.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Validating the Specificity of Fluorescein-12-dUTP Labeled FISH Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescence in situ hybridization (FISH) is a cornerstone technique for visualizing specific DNA or RNA sequences within the cellular context. The specificity of the fluorescently labeled probe is paramount for accurate and reliable results. This guide provides a comprehensive comparison of Fluorescein-12-dUTP labeled FISH probes with common alternatives, supported by experimental data and detailed protocols to validate probe specificity.
Performance Comparison of FISH Probe Labels
The choice of fluorophore for probe labeling directly impacts the sensitivity and specificity of a FISH experiment. While this compound is a widely used and cost-effective option, several alternatives offer distinct advantages. This section compares key performance metrics of various labeling methods.
Key Performance Metrics:
-
Signal-to-Noise Ratio (SNR): A measure of the intensity of the specific fluorescent signal from the probe compared to the background fluorescence. A higher SNR indicates a clearer, more specific signal.
-
Photostability: The resistance of a fluorophore to photobleaching or fading upon exposure to excitation light. Higher photostability allows for longer imaging times and more robust signal detection.
-
False Positive Rate: The frequency of non-specific signals, where the probe appears to bind to off-target sequences. A lower false-positive rate is critical for accurate interpretation of results.
-
Labeling Method: Probes can be directly labeled by incorporating fluorescently tagged nucleotides or indirectly labeled using a hapten (like biotin) that is later detected by a fluorescently tagged binding partner (like streptavidin).
Comparison of Common FISH Probe Labels
| Labeling Method | Fluorophore/System | Relative Brightness | Photostability | Labeling Type | Key Advantages | Potential Disadvantages |
| Direct Labeling | This compound | Moderate | Moderate | Direct | Cost-effective, well-established protocols. | Lower brightness compared to newer dyes, susceptible to photobleaching. |
| Cy3-dUTP | High (5-10x brighter than Fluorescein)[1] | High | Direct | Bright signal, high photostability. | Higher cost than Fluorescein (B123965). | |
| Cy5-dUTP | High | High | Direct | Emission in the far-red spectrum reduces autofluorescence. | Requires appropriate filter sets, higher cost. | |
| Alexa Fluor Dyes (e.g., Alexa Fluor 488/555/647) | Very High | Very High | Direct | Superior brightness and photostability. | Highest cost. | |
| Indirect Labeling | Biotin-11-dUTP with Streptavidin-Fluorophore | High to Very High | Dependent on Fluorophore | Indirect | Signal amplification is possible, versatile. | Additional detection steps required, potential for background from endogenous biotin. |
Experimental Protocols for Specificity Validation
Validating the specificity of a newly designed or commercially purchased FISH probe is a critical step to ensure reliable data. The following protocols outline key experiments for this purpose.
Hybridization to Metaphase Chromosomes of a Known Karyotype
This is the gold standard for confirming that a probe binds to the correct chromosomal locus.
Protocol:
-
Prepare Metaphase Spreads: Culture cells with a known, normal karyotype (e.g., from a certified cell line). Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest and Fix Cells: Harvest the cells, treat with a hypotonic solution, and fix in a 3:1 methanol:acetic acid solution.
-
Prepare Slides: Drop the fixed cell suspension onto clean, cold microscope slides and air dry.
-
Probe Labeling: Label the DNA probe with this compound using a standard method like nick translation or random priming.
-
Denaturation: Denature the chromosomal DNA on the slide and the labeled probe separately at 75°C for 5-10 minutes.
-
Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Wash the slides in a series of increasingly stringent buffers (e.g., decreasing salt concentration and increasing temperature) to remove non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain the chromosomes with DAPI (4',6-diamidino-2-phenylindole) and mount the slides with an antifade solution.
-
Microscopy and Analysis: Visualize the slides using a fluorescence microscope with appropriate filter sets for fluorescein and DAPI. The fluorescein signal should be clearly localized to the specific chromosomal band corresponding to the probe's target sequence.
Analysis of Specificity on Control Cell Lines
Using well-characterized cell lines with and without the target sequence is essential for determining the rates of true and false positives.
Protocol:
-
Select Control Cell Lines: Choose at least two cell lines: one known to be positive for the target sequence and one known to be negative.
-
Prepare Slides: Prepare slides with fixed cells from each cell line as described in the previous protocol.
-
Perform FISH: Carry out the FISH procedure with the this compound labeled probe on slides from both cell lines in parallel.
-
Image Acquisition: Capture a statistically significant number of images (e.g., at least 200 nuclei per cell line) using identical microscope settings.
-
Quantitative Analysis:
-
Signal-to-Noise Ratio (SNR): For the positive cell line, calculate the SNR by measuring the average fluorescence intensity of the specific signal and dividing it by the average background fluorescence intensity in the nucleus.
-
False Positive Rate: In the negative cell line, count the number of cells that show any fluorescent signal. This will determine the probe's false-positive rate. A low false-positive rate is indicative of high specificity.
-
Competitive In Situ Hybridization (CISH)
This method directly assesses the specificity of a labeled probe by competing for its binding site with an unlabeled version of the same probe.
Protocol:
-
Prepare Probes: Prepare both a this compound labeled probe and a 10-fold to 100-fold excess of an unlabeled version of the same probe.
-
Prepare Slides: Use slides with cells or tissue known to be positive for the target sequence.
-
Hybridization:
-
Test Condition: On one set of slides, hybridize with a mixture of the labeled probe and the excess unlabeled competitor probe.
-
Control Condition: On a parallel set of slides, hybridize with only the labeled probe.
-
-
Perform FISH: Carry out the denaturation, hybridization, and washing steps as in a standard FISH protocol.
-
Analysis: Compare the fluorescence signal intensity between the test and control conditions. A significant reduction in the fluorescent signal in the presence of the unlabeled competitor indicates that the labeled probe is binding specifically to its target sequence.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in validating FISH probe specificity, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for validating FISH probe specificity.
Caption: Logical relationship of validation experiments to specificity metrics.
Conclusion
Validating the specificity of this compound labeled FISH probes is a critical prerequisite for generating reliable and reproducible data. While fluorescein is a workhorse fluorophore, alternatives such as Cy3 and Cy5 offer significantly brighter signals and greater photostability, which can lead to improved signal-to-noise ratios. A rigorous validation process, including hybridization to metaphase chromosomes, analysis on control cell lines, and competitive hybridization assays, will ensure the highest level of confidence in your FISH results. By following the detailed protocols and understanding the comparative performance of different labeling methods, researchers can optimize their FISH experiments for maximal specificity and accuracy.
References
Quantitative analysis of Fluorescein-12-dUTP incorporation rate by different polymerases
For researchers, scientists, and drug development professionals utilizing fluorescently labeled nucleotides, understanding the efficiency with which different DNA polymerases incorporate these modified substrates is critical for assay design and optimization. This guide provides a quantitative comparison of Fluorescein-12-dUTP incorporation rates by a selection of common DNA polymerases, supported by experimental data and detailed protocols.
Quantitative Comparison of Polymerase Efficiency
The efficiency of incorporating bulky fluorescent labels like fluorescein (B123965) varies significantly among different DNA polymerases. The following table summarizes the relative incorporation efficiency of a fluorescein-labeled dUTP analog by several common DNA polymerases. The data is based on studies comparing the incorporation of the modified nucleotide to that of the natural nucleotide, dTTP.[1][2]
| DNA Polymerase | Polymerase Family | Relative Incorporation Efficiency of Fluorescein-dUTP (%) | Key Characteristics |
| Taq Polymerase | A | High | Thermostable, lacks 3'-5' proofreading activity.[1][2] |
| Vent™ exo- Polymerase | B | High | Thermostable, possesses 3'-5' proofreading activity (exonuclease activity removed in the exo- version).[1][2] |
| Klenow Fragment | A | Moderate | Lacks 5'-3' exonuclease activity of E. coli DNA Polymerase I, retains 3'-5' proofreading activity. |
| T4 DNA Polymerase | B | Moderate to Low | Possesses strong 3'-5' proofreading activity. |
| Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) | Reverse Transcriptase | Low | RNA-dependent DNA polymerase.[1][2] |
| Moloney Murine Leukemia Virus Reverse Transcriptase (M-MLV-RT) | Reverse Transcriptase | Low | RNA-dependent DNA polymerase with lower RNase H activity than AMV-RT.[1][2] |
Note: The presented efficiencies are relative and can be influenced by specific reaction conditions such as buffer composition, temperature, and the ratio of labeled to unlabeled dUTP. Studies indicate that for many polymerases, the incorporation of fluorescent nucleotides is dependent on the specific fluorophore, the linker arm connecting it to the nucleotide, and the position of attachment.[1][2] Taq and Vent exo- DNA polymerases have been identified as being particularly efficient at incorporating a variety of fluorescently labeled nucleotides.[1][2]
Experimental Protocols
Accurate quantification of this compound incorporation is crucial for comparing polymerase performance. Below are detailed methodologies for key experiments.
Primer Extension Assay for Relative Incorporation Efficiency
This method is used to determine the relative efficiency of incorporating this compound compared to the natural dTTP by a given polymerase.
a. Materials:
-
DNA Template: A single-stranded DNA template with a defined sequence.
-
Primer: A short oligonucleotide complementary to a region of the template, fluorescently or radioactively labeled at the 5' end for detection.
-
DNA Polymerase: The polymerase to be tested (e.g., Taq, Klenow, T7).
-
Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, and dTTP.
-
This compound.
-
Reaction Buffer: Appropriate for the specific DNA polymerase.
-
Stop Solution: 95% formamide, 20 mM EDTA, and loading dyes.
-
Denaturing Polyacrylamide Gel.
-
Gel Imaging System: Appropriate for detecting the labeled primer (e.g., phosphor imager or fluorescence scanner).
b. Procedure:
-
Reaction Setup: Prepare two sets of reaction mixtures. Both sets contain the DNA template, labeled primer, the specific DNA polymerase, and reaction buffer.
-
Control Reaction: Add a mixture of dATP, dCTP, dGTP, and a defined concentration of dTTP.
-
Experimental Reaction: Add a mixture of dATP, dCTP, dGTP, and the same concentration of this compound instead of dTTP.
-
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set period.
-
Termination: Stop the reactions by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using an appropriate imaging system. The intensity of the extended primer product band in the experimental reaction relative to the control reaction provides a measure of the relative incorporation efficiency.
Real-Time Fluorescence-Based Polymerase Activity Assay
This method allows for the continuous monitoring of DNA synthesis by measuring the increase in fluorescence as a dsDNA-binding dye intercalates into the newly synthesized DNA.
a. Materials:
-
DNA Template-Primer Substrate: A hairpin-forming oligonucleotide or a pre-annealed primer-template duplex.
-
DNA Polymerase: The polymerase to be tested.
-
dNTP Mix: Containing dATP, dCTP, dGTP, and a mixture of dTTP and this compound at a defined ratio.
-
dsDNA-binding Fluorescent Dye: (e.g., SYBR Green I, PicoGreen).
-
Reaction Buffer: Optimized for the polymerase and compatible with the fluorescent dye.
-
Real-Time PCR Instrument or Fluorometer.
b. Procedure:
-
Reaction Mix Preparation: In a microplate well or reaction tube, combine the DNA template-primer substrate, dNTP mix (containing this compound), the dsDNA-binding dye, and the reaction buffer.
-
Initiation: Add the DNA polymerase to initiate the reaction.
-
Real-Time Monitoring: Immediately place the reaction in a real-time PCR instrument or a fluorometer set to the appropriate excitation and emission wavelengths for the dsDNA-binding dye. Monitor the fluorescence increase over time at the optimal reaction temperature for the polymerase.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of DNA synthesis. By comparing the initial reaction velocities under different conditions or with different polymerases, a quantitative measure of the incorporation rate can be obtained.
Visualizations
Enzymatic Incorporation of this compound
References
A Comparative Guide: Klenow Fragment vs. Taq DNA Polymerase for Fluorescein-12-dUTP Incorporation
For researchers, scientists, and drug development professionals, the efficient and accurate incorporation of fluorescently labeled nucleotides is paramount for a multitude of applications, from DNA sequencing to in situ hybridization. This guide provides a detailed comparison of two commonly used DNA polymerases, the Klenow fragment of E. coli DNA Polymerase I and Taq DNA polymerase, in their ability to utilize fluorescein-12-dUTP.
This objective analysis, supported by experimental data and protocols, will aid in the selection of the most suitable enzyme for specific research needs, ensuring optimal labeling efficiency and experimental outcomes. Both Klenow fragment and Taq DNA polymerase are capable of incorporating this compound into a growing DNA strand.[1][2][3] However, their intrinsic enzymatic properties lead to differences in performance, particularly concerning reaction temperature, proofreading activity, and potential for non-templated nucleotide addition.
Enzymatic Properties at a Glance
A fundamental understanding of the differences between Klenow fragment and Taq DNA polymerase is crucial for predicting their performance with modified nucleotides like this compound.
| Feature | Klenow Fragment | Taq DNA Polymerase |
| Origin | Proteolytic fragment of E. coli DNA Polymerase I[4][5] | Thermus aquaticus[4] |
| Optimal Temperature | 37°C[6] | 70-80°C[7] |
| Thermostability | Low (inactivated by heat)[6] | High (half-life of 40 min at 95°C)[7] |
| 5'→3' Polymerase Activity | Yes[4][5] | Yes[4] |
| 3'→5' Exonuclease (Proofreading) Activity | Yes (can be removed in exo- versions)[4][5] | No[4][7] |
| 5'→3' Exonuclease Activity | No[4][5] | Yes (in some variants)[4] |
| Non-templated Nucleotide Addition | Generally low | Adds a single adenosine (B11128) (A) to the 3' end[8][9] |
Performance Comparison with this compound
| Performance Metric | Klenow Fragment | Taq DNA Polymerase | Rationale & Considerations |
| Incorporation Efficiency | Generally efficient with various modified nucleotides.[10][11] | Efficient, particularly in PCR-based labeling. The structure of Taq polymerase has cavities that can accommodate bulky modifications.[12][13] | The linker arm of this compound is attached at the C5 position of the pyrimidine, a position generally well-tolerated by DNA polymerases.[12][13] |
| Fidelity of Incorporation | High, due to its 3'→5' proofreading activity. This can be a disadvantage if high yields of labeled product are the primary goal, as the enzyme may excise the modified nucleotide. | Lower, as it lacks proofreading activity. This can be advantageous for achieving high incorporation rates of the modified nucleotide. | For applications requiring high fidelity, an exo- version of the Klenow fragment can be used, which lacks the 3'→5' exonuclease activity.[5] |
| Terminal Labeling | Can be used for 3'-end labeling via fill-in reactions of 5'-overhangs.[6] | Can add a 3' this compound followed by a non-templated adenosine, which may be undesirable for certain applications. | The terminal transferase activity of Taq polymerase is a well-documented phenomenon.[8][9] |
| Application Suitability | Random priming, DNA sequencing, and 3'-end labeling.[1][6] | PCR-based labeling, in situ hybridization probe generation.[1][14] | The thermostability of Taq polymerase makes it the enzyme of choice for PCR-based labeling methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for DNA labeling with this compound using both Klenow fragment and Taq DNA polymerase.
Random Primed DNA Labeling with Klenow Fragment
This protocol is adapted from standard molecular biology techniques for generating fluorescently labeled DNA probes.[1][15]
Materials:
-
DNA template (10 ng - 3 µg, linearized)
-
Hexanucleotide Mix (10x concentration)
-
Fluorescein/dNTP mixture (10x concentration: 1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP, 0.35 mM this compound, pH 7.5)[1]
-
Klenow Fragment (2 U/µl)
-
Nuclease-free water
-
0.2 M EDTA (pH 8.0)
Procedure:
-
In a reaction tube, add 10 ng to 3 µg of linearized DNA and adjust the volume to 15 µl with nuclease-free water.
-
Denature the DNA by heating at 95°C for 10 minutes, then immediately chill on ice.
-
On ice, add the following reagents in order:
-
2 µl Hexanucleotide Mix (10x)
-
2 µl Fluorescein/dNTP mixture (10x)
-
1 µl Klenow Fragment (2 U/µl)
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.[1]
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
-
The labeled DNA can be purified using standard methods such as spin columns or ethanol (B145695) precipitation to remove unincorporated nucleotides.
PCR-based DNA Labeling with Taq DNA Polymerase
This protocol is a general guideline for incorporating this compound during PCR.[14]
Materials:
-
DNA template
-
Forward and reverse primers (10 µM each)
-
Taq DNA Polymerase
-
10x Taq reaction buffer
-
dNTP mix (containing dATP, dGTP, dCTP, and a mix of dTTP and this compound)
-
This compound (1 mM stock)
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction on ice. A typical 50 µl reaction would include:
-
5 µl 10x Taq reaction buffer
-
1 µl dNTP mix (final concentration of each dNTP is typically 200 µM; the ratio of dTTP to this compound may need optimization, a common starting point is a 2:1 ratio)
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
X µl DNA template (1-10 ng)
-
0.5 µl Taq DNA Polymerase (5 U/µl)
-
Nuclease-free water to 50 µl
-
-
Gently mix the components and centrifuge briefly.
-
Perform PCR using a standard thermocycling protocol, for example:
-
Initial denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final extension: 72°C for 5-10 minutes
-
-
The labeled PCR product can be visualized on an agarose (B213101) gel and purified using a PCR clean-up kit.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Enzymatic incorporation of this compound.
Caption: Workflow for comparing polymerase performance.
Conclusion
The choice between Klenow fragment and Taq DNA polymerase for incorporating this compound is highly dependent on the specific application.
-
Klenow fragment is well-suited for non-PCR-based labeling methods such as random priming and 3'-end fill-in reactions, particularly when high fidelity is a concern. The use of an exo- variant is recommended to maximize the yield of labeled product.
-
Taq DNA polymerase is the enzyme of choice for generating fluorescently labeled probes via PCR due to its thermostability. Its lack of proofreading activity is advantageous for achieving high levels of this compound incorporation.
For optimal results, it is recommended to empirically determine the ideal ratio of this compound to dTTP for each specific application and enzyme, as high concentrations of the modified nucleotide can sometimes lead to reduced amplification efficiency. By carefully considering the enzymatic properties and experimental requirements, researchers can effectively utilize this compound to generate high-quality fluorescently labeled DNA for their downstream applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. byjus.com [byjus.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of factors driving incorporation of unnatural dNTPS into DNA by Klenow fragment (DNA polymerase I) and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotium.com [biotium.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Alternative fluorescent nucleotides to Fluorescein-12-dUTP for green channel detection
For researchers engaged in the precise art of nucleic acid detection, the selection of a fluorescent nucleotide is a critical decision that profoundly impacts experimental outcomes. Fluorescein-12-dUTP has long been a staple for labeling DNA probes for detection in the green channel. However, the advent of modern fluorophores has introduced a new generation of fluorescent nucleotides that promise enhanced performance. This guide provides an objective comparison of prominent alternatives to this compound, offering supporting data and detailed experimental protocols to inform your selection process.
Performance Comparison of Green Fluorescent dUTPs
The ideal fluorescent nucleotide should offer bright, photostable signal and be efficiently incorporated by DNA polymerases. Here, we compare this compound with three leading alternatives: Alexa Fluor™ 488-dUTP, ATTO™ 488-dUTP, and Dyomics DY-488-dUTP.
Spectral and Photophysical Properties
The selection of a fluorescent probe begins with its spectral characteristics. The excitation and emission maxima should align with the available light sources and filter sets of the imaging system. Equally important are the molar extinction coefficient, which indicates the efficiency of light absorption, and the quantum yield, which represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values determines the theoretical brightness of the fluorophore.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| Fluorescein (B123965) | 494 | 518 | 70,000[1] | 0.92 | 64,400 | Low[2] |
| Alexa Fluor™ 488 | 495 | 519 | 71,000[3] | 0.92[3] | 65,320 | High[2][3][4] |
| ATTO™ 488 | 501 | 523 | 90,000 | 0.80 | 72,000 | High |
| Dyomics DY-488 | 493 | 518 | 73,000[5] | Not Specified | Not Specified | High[5] |
Key Performance Insights:
-
Brightness: Based on theoretical calculations, ATTO™ 488-dUTP exhibits the highest intrinsic brightness among the compared fluorophores. Alexa Fluor™ 488 offers a marginal improvement over fluorescein, while Dyomics DY-488 is also positioned as a bright alternative.
-
Photostability: A critical limitation of fluorescein is its susceptibility to photobleaching.[2] In contrast, Alexa Fluor™ 488 is renowned for its high photostability, allowing for longer exposure times and more robust signal acquisition during imaging.[2][3][4] ATTO™ and Dyomics dyes are also engineered for enhanced photostability.[5]
-
pH Sensitivity: The fluorescence of fluorescein is known to be pH-dependent, which can be a significant drawback in certain cellular environments. Alexa Fluor™ 488, on the other hand, maintains its fluorescence intensity over a broad pH range (pH 4-10), ensuring more reliable and consistent signal.[3]
Experimental Data and Methodologies
The performance of a fluorescent nucleotide is ultimately determined by its behavior in experimental applications. Key considerations include the efficiency of enzymatic incorporation and the signal-to-noise ratio in imaging techniques such as Fluorescence In Situ Hybridization (FISH).
Enzymatic Incorporation
The efficiency of enzymatic incorporation of modified nucleotides can vary depending on the DNA polymerase used and the nature of the fluorophore. Both Family A polymerases (e.g., Taq polymerase) and Family B polymerases (e.g., Pfu, Vent) can incorporate fluorescently labeled dUTPs, though their efficiencies may differ.
Studies have shown that Taq polymerase can efficiently incorporate a variety of fluorescently labeled nucleotides. For instance, the relative efficiency of dUTP utilization by Taq DNA polymerase is reported to be around 71.3% compared to its natural counterpart, TTP.[6] The Klenow fragment of E. coli DNA polymerase I is also commonly used for non-radioactive probe labeling and has been shown to incorporate fluorescent dUTP analogs.[7][8][9][10]
It is important to note that bulky fluorescent dyes can sometimes hinder polymerase activity, especially at high incorporation densities. The choice of polymerase and the ratio of labeled to unlabeled dUTP often require optimization for specific applications.
Experimental Workflow: DNA Probe Labeling by PCR
The following diagram outlines a typical workflow for generating fluorescently labeled DNA probes using the Polymerase Chain Reaction (PCR).
Protocol: DNA Probe Labeling by Nick Translation
Nick translation is another widely used method for generating fluorescently labeled DNA probes. This technique utilizes DNase I to introduce nicks in the DNA backbone, creating 3'-hydroxyl ends that serve as primers for DNA Polymerase I.
Detailed Methodologies
1. PCR-Based Probe Labeling
This protocol is a general guideline and may require optimization for specific templates and primers.
-
Reaction Setup:
-
Combine the following in a PCR tube:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.5 µL
-
Fluorescent dUTP (1 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Note: The ratio of fluorescent dUTP to dTTP can be adjusted to optimize labeling density.
-
-
Thermocycling:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
-
Purification:
-
Purify the labeled PCR product using a commercial PCR cleanup kit to remove unincorporated nucleotides, primers, and polymerase.
-
2. Nick Translation-Based Probe Labeling
This protocol is a general guideline for labeling 1 µg of DNA.
-
Reaction Setup:
-
Combine the following in a microfuge tube:
-
DNA template: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix (0.5 mM each of dATP, dCTP, dGTP): 5 µL
-
Fluorescent dUTP (0.5 mM): 5 µL
-
DNase I/DNA Polymerase I enzyme mix: 5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Incubation:
-
Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.
-
-
Termination and Purification:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Fluorescence In Situ Hybridization (FISH) Logical Flow
The ultimate test of a fluorescent probe is its performance in its intended application. The following diagram illustrates the key logical steps in a FISH experiment.
Conclusions and Recommendations
For researchers seeking to move beyond the limitations of this compound, several high-performance alternatives are available.
-
Alexa Fluor™ 488-dUTP stands out as a robust and reliable choice, offering significant improvements in photostability and pH insensitivity, making it well-suited for a wide range of fluorescence microscopy applications.
-
ATTO™ 488-dUTP is an excellent option for applications demanding the highest possible brightness.
-
Dyomics DY-488-dUTP also presents itself as a strong, photostable alternative to fluorescein.
The choice of the optimal fluorescent nucleotide will depend on the specific requirements of the experiment, including the imaging setup, the required brightness and photostability, and the enzymatic labeling method employed. It is recommended to empirically test a new fluorescent nucleotide in your specific application to ensure optimal performance. The detailed protocols and comparative data provided in this guide serve as a starting point for this critical selection and optimization process.
References
- 1. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. DY-488 [dyomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent oligonucleotides and deoxynucleotide triphosphates: preparation and their interaction with the large (Klenow) fragment of Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
A Cross-Platform Comparison of Microarrays Utilizing Fluorescein-12-dUTP Labeled cDNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of microarray platforms for gene expression analysis using Fluorescein-12-dUTP labeled cDNA. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in platform selection and experimental design.
This compound is a fluorescently labeled deoxyuridine triphosphate analog used to enzymatically label cDNA probes for microarray analysis.[1][2][3] This direct labeling method offers a streamlined workflow for gene expression profiling. The choice of microarray platform can significantly impact experimental outcomes, influencing data quality, sensitivity, and reproducibility. This guide explores the nuances of employing this compound across different microarray systems.
Performance Comparison of Microarray Platforms
The performance of microarray platforms can be assessed based on several key metrics, including sensitivity, specificity, reproducibility, and dynamic range. While direct comparative studies focusing exclusively on this compound are limited, data from broader cross-platform comparisons involving fluorescently labeled cDNA provide valuable insights.
| Performance Metric | Platform A (e.g., Agilent) | Platform B (e.g., Affymetrix) | Platform C (e.g., Illumina) | Key Considerations |
| Sensitivity | High | High | Very High | Platform C often exhibits higher sensitivity due to its bead-based technology and signal amplification methods. |
| Specificity | High | Very High | High | Platform B's use of multiple short oligonucleotide probes per gene can enhance specificity and reduce cross-hybridization. |
| Reproducibility | Very High | Very High | High | Platforms A and B generally show very high intra- and inter-array reproducibility due to well-established manufacturing processes. |
| Dynamic Range | Wide | Wide | Very Wide | Platform C typically offers the widest dynamic range for detecting both low and high abundance transcripts. |
| Data Analysis | Standardized workflows available | Established and standardized analysis pipelines | Robust and well-supported analysis software | The complexity of data analysis can vary between platforms, with each having its own dedicated software and recommended statistical methods. |
Note: The performance characteristics presented in this table are generalized from typical microarray platform comparisons. Actual performance with this compound may vary depending on the specific experimental conditions and array design.
Experimental Protocols
A successful microarray experiment relies on a meticulously executed protocol. The following outlines the key steps for preparing this compound labeled cDNA for microarray hybridization.
I. RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the experimental and reference samples using a standard method, such as Trizol reagent or a column-based kit.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
RNA Quality Assessment: Evaluate the integrity of the RNA by assessing the A260/A280 and A260/A230 ratios and by visualizing the 28S and 18S ribosomal RNA bands on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
II. cDNA Synthesis and Fluorescent Labeling
-
Reverse Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1-10 µg)
-
Anchored oligo(dT) primers and/or random hexamers
-
dNTP mix (dATP, dCTP, dGTP)
-
This compound
-
Reverse transcriptase buffer
-
DTT (dithiothreitol)
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the reverse transcriptase (typically 42-50°C) for 1-2 hours.
-
RNA Hydrolysis: Degrade the remaining RNA template by adding a solution of NaOH and EDTA and incubating at 65°C for 10-15 minutes.
-
Neutralization: Neutralize the reaction by adding HCl.
III. Purification of Labeled cDNA
-
Column Purification: Purify the this compound labeled cDNA using a PCR purification kit or a specialized column for dye-labeled probes to remove unincorporated nucleotides, primers, and enzymes.
-
Elution: Elute the purified labeled cDNA in an appropriate elution buffer.
IV. Pre-hybridization, Hybridization, and Washing
-
Pre-hybridization: Pre-hybridize the microarray slide in a pre-hybridization buffer to block non-specific binding sites.
-
Hybridization: Prepare the hybridization cocktail containing the purified this compound labeled cDNA, hybridization buffer, and blocking agents. Apply the cocktail to the microarray slide, cover with a coverslip, and incubate in a hybridization chamber at the appropriate temperature (typically 42-65°C) for 16-24 hours.
-
Washing: After hybridization, wash the microarray slide with a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes.
V. Scanning and Data Acquisition
-
Scanning: Scan the microarray slide using a laser scanner at the appropriate excitation and emission wavelengths for fluorescein (B123965) (excitation ~494 nm, emission ~521 nm).[1]
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of each spot on the microarray.
-
Data Normalization and Analysis: Perform data normalization to correct for systematic variations and use appropriate statistical methods to identify differentially expressed genes.
Visualizing the Workflow and a Relevant Signaling Pathway
To further elucidate the experimental process and its biological application, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Fluorescein-12-dUTP: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Fluorescein-12-dUTP must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While often supplied in dilute, non-hazardous concentrations, the fluorescent nature of this compound and its aqueous solution require careful consideration for disposal. This guide provides essential safety information, operational protocols, and a clear decision-making framework for the proper disposal of this compound waste.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with standard laboratory precautions. The product is intended for research use only and is typically supplied as a 1 mM aqueous solution.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyewear, such as safety glasses or goggles.[2][3]
-
Use chemical-resistant gloves.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not ingest or inhale.
-
Protect the solution from light, as it is photosensitive.
-
In case of a spill, absorb the material with an inert, dry substance and place it in a suitable container for disposal.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, primarily derived from supplier safety data sheets. Note that occupational exposure limits have not been established for this product as supplied in its common solution form.
| Parameter | Value | Source |
| Supplied Concentration | 1 mM in buffered solution (e.g., Tris or TE buffer) | [1][4] |
| Molecular Formula | C₃₉H₄₁N₄O₂₁P₃ (free acid) | [5] |
| Molecular Weight | 994.69 g/mol (free acid) | [5] |
| Excitation Maximum (λexc) | ~492-495 nm | [2][5] |
| Emission Maximum (λem) | ~517-520 nm | [2][5] |
| Storage Temperature | -20°C | [6] |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its classification (hazardous vs. non-hazardous), which can be influenced by local regulations and the presence of other chemicals in the waste solution. While generally not classified as hazardous, some regulations advise against the drain disposal of dyes and stains.[7]
Step 1: Waste Classification
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They will provide specific guidance based on local and national regulations.
-
Review the Safety Data Sheet (SDS): Examine the SDS for your specific product for any disposal recommendations or hazard classifications.
-
Assess for Contaminants: Determine if the this compound waste is mixed with other chemicals that would render it hazardous (e.g., organic solvents, heavy metals).
Step 2: Segregation and Collection
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Use Appropriate Containers: Collect the waste in a clearly labeled, leak-proof container. The container should be compatible with the solution.
-
Labeling: Label the waste container with "Aqueous Waste containing this compound" and list any other components of the solution. Include the approximate concentration.
Step 3: Final Disposal
The final disposal method will be determined by the waste classification from Step 1.
-
Scenario A: Classified as Non-Hazardous Aqueous Waste: If your EHS office confirms that small quantities of dilute, non-hazardous dye solutions can be drain disposed, flush with copious amounts of water. However, be aware that some sources advise against discharging fluorescein-based compounds into sewers.[5]
-
Scenario B: Classified as Chemical or Hazardous Waste: If deemed hazardous by your EHS office, or if mixed with other hazardous chemicals, it must be disposed of through your institution's hazardous waste program. This typically involves collection by a licensed waste disposal contractor.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. biomatik.com [biomatik.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safe Handling and Disposal of Fluorescein-12-dUTP: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fluorescein-12-dUTP. The following procedural steps and operational plans are designed to ensure safe laboratory practices and proper disposal, building confidence and trust in chemical handling protocols.
Product Information and Hazard Assessment
This compound is a fluorescently labeled deoxyuridine triphosphate analog. It is widely used in molecular biology for the enzymatic labeling of DNA through methods such as PCR, nick translation, and in situ hybridization (FISH).[1][2] While it is not classified as a hazardous substance, standard laboratory chemical handling precautions are essential to ensure personnel safety and prevent contamination.[3]
Physical and Chemical Properties
| Property | Value |
| Form | Aqueous solution |
| Concentration | Typically 1 mM |
| Color | Yellow-orange |
| Storage Temperature | -20°C, protected from light |
| Excitation Maximum (λexc) | 492 nm |
| Emission Maximum (λem) | 517 nm |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound and other laboratory chemicals.
| PPE Category | Item | Specifications and Remarks |
| Body Protection | Laboratory Coat | Buttoned completely to protect clothing and skin from potential splashes. |
| Eye Protection | Safety Glasses with Side Shields | To protect eyes from splashes. A face shield may be used for additional protection when handling larger volumes or during procedures with a higher risk of splashing. |
| Hand Protection | Disposable Nitrile Gloves | Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory. |
Operational Plan: A Step-by-Step Workflow
This section outlines the procedural workflow for handling this compound, from receipt to experimental use.
Experimental Protocols: Recommended Concentrations
The optimal concentration of this compound can vary depending on the specific application. For PCR and Nick Translation, a common starting point is a 30-50% substitution of this compound for the natural counterpart, dTTP.[4] For FISH, probe concentrations in the hybridization solution can range from nanograms to micrograms per milliliter, depending on the probe type and length.[5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial for maintaining a safe laboratory environment.
Waste Stream Management
References
- 1. 荧光素-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
